Technical Documentation Center

4-Bromo-7-methoxyisoquinolin-1-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-7-methoxyisoquinolin-1-ol
  • CAS: 1207448-48-3

Core Science & Biosynthesis

Foundational

Chemical Properties and Synthetic Utility of 4-Bromo-7-methoxyisoquinolin-1-ol: A Technical Guide for Drug Discovery

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase 4 (PDE4) inhi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core pharmacophore in poly(ADP-ribose) polymerase (PARP) inhibitors, phosphodiesterase 4 (PDE4) inhibitors, and various neuroprotective agents [1]. Within this chemical space, 4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) emerges as a highly versatile synthetic intermediate.

This whitepaper provides an in-depth technical analysis of 4-Bromo-7-methoxyisoquinolin-1-ol. By dissecting its physicochemical properties, tautomeric behavior, and regioselective reactivity, this guide establishes a field-proven framework for researchers to utilize this building block in the construction of complex, biologically active chemical libraries.

Structural & Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-Bromo-7-methoxyisoquinolin-1-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the 7-methoxy group significantly alters the electronic landscape of the molecule, while the 4-bromo substituent provides a reliable handle for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValueCausality / Significance
CAS Number 1207448-48-3Unique identifier for procurement and database indexing [1].
Molecular Formula C₁₀H₈BrNO₂Defines the baseline stoichiometry for synthetic planning.
Molecular Weight 254.08 g/mol Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5 [1].
Hydrogen Bond Donors 1 (in lactam form)Critical for binding affinity; acts as an H-bond donor to target protein backbones (e.g., PARP active sites).
Hydrogen Bond Acceptors 2The 7-methoxy oxygen and C1-carbonyl oxygen serve as key interaction points [1].
Tautomeric State Lactam-dominantInfluences solubility, pKa, and reactivity at the C1 and N2 positions [1].
Tautomerism and Electronic Modulation

In solution, 4-Bromo-7-methoxyisoquinolin-1-ol exists in a dynamic tautomeric equilibrium with its lactam counterpart, 4-bromo-7-methoxyisoquinolin-1(2H)-one . In most polar solvents and physiological conditions, the equilibrium heavily favors the lactam (1-oxo) form due to the thermodynamic stability provided by the amide resonance.

The 7-methoxy group acts as an electron-donating group via resonance (+M effect), enriching the π-electron density of the isoquinoline core. This enrichment increases the basicity of the lactam carbonyl, enhancing its capacity as a hydrogen bond acceptor, which is a critical interaction vector in the nicotinamide-binding pocket of PARP enzymes.

Tautomerism Lactim 4-Bromo-7-methoxyisoquinolin-1-ol (Lactim Form / 1-Hydroxyl) Lactam 4-Bromo-7-methoxyisoquinolin-1(2H)-one (Lactam Form / 1-Oxo) Lactim->Lactam Proton Transfer (Favored in polar solvents) Lactam->Lactim

Figure 1: Tautomeric equilibrium favoring the lactam form in polar environments.

Synthetic Utility: Overcoming Cross-Coupling Limitations

A primary goal in utilizing 4-Bromo-7-methoxyisoquinolin-1-ol is the functionalization of the C4 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Challenge: Direct cross-coupling on 4-bromoisoquinolin-1-ones is notoriously inefficient. As demonstrated by Threadgill et al. in their synthesis of PARP-2 inhibitors, the unprotected lactam motif (NH/C=O) coordinates with and poisons the palladium catalyst. Furthermore, under the basic conditions required for Suzuki coupling, the lactam is deprotonated, creating an electron-rich system that severely hinders the oxidative addition of the C4-Br bond to the Pd(0) species [2].

The Solution: To restore reactivity, the lactam must be masked. This is typically achieved by converting the C1-oxo group to a C1-chloro group using phosphorus oxychloride (POCl₃). This transformation not only prevents catalyst poisoning but also creates an orthogonally reactive intermediate: 1-chloro-4-bromo-7-methoxyisoquinoline . Because the C-Br bond is inherently weaker and more reactive toward oxidative addition than the C-Cl bond, palladium will regioselectively insert at the C4 position, leaving the C1-Cl intact for subsequent hydrolysis or secondary functionalization.

SyntheticWorkflow Start 4-Bromo-7-methoxyisoquinolin-1-ol (Lactam Tautomer) Step1 Activation / Protection (POCl3, Reflux) Start->Step1 Intermediate 1-Chloro-4-bromo-7-methoxyisoquinoline (Cross-Coupling Competent) Step1->Intermediate Step2 Suzuki-Miyaura Coupling (R-B(OH)2, Pd catalyst, Base) Intermediate->Step2 Coupled 1-Chloro-4-R-7-methoxyisoquinoline Step2->Coupled Step3 Hydrolysis (Aqueous Acid or Base) Coupled->Step3 Final 4-R-7-methoxyisoquinolin-1-ol (Target Scaffold) Step3->Final

Figure 2: Workflow demonstrating the masking of the lactam to enable C4 cross-coupling.

Experimental Protocols

The following self-validating protocols detail the causality behind each reagent choice, ensuring high-fidelity reproduction of the synthetic workflow.

Protocol 1: Regioselective Chlorination at C1

Objective: Mask the lactam to prevent Pd-catalyst poisoning.

  • Preparation: Charge a dry, argon-purged round-bottom flask with 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 equiv).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃, 10.0 equiv) to serve as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylaniline (0.2 equiv).

    • Causality:N,N-dimethylaniline acts as an acid scavenger and nucleophilic catalyst, facilitating the attack of the lactam oxygen on the phosphorus atom to form a highly reactive dichlorophosphate leaving group.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor via TLC (Hexanes/EtOAc) until the starting material is consumed.

  • Quenching: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze the excess POCl₃.

    • Caution: This step is highly exothermic and generates HCl gas.

  • Isolation: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-chloro-4-bromo-7-methoxyisoquinoline.

Protocol 2: Regioselective Suzuki-Miyaura Coupling at C4

Objective: Introduce functional diversity at the C4 position while preserving the C1-Cl bond.

  • Preparation: In a Schlenk tube, dissolve 1-chloro-4-bromo-7-methoxyisoquinoline (1.0 equiv) and the desired arylboronic acid (1.1 equiv) in a degassed mixture of Toluene/Ethanol (4:1 v/v).

  • Catalyst & Base Addition: Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 equiv] and an aqueous solution of K₂CO₃ (2.0 M, 2.5 equiv).

    • Causality: The Pd(0) catalyst will selectively undergo oxidative addition at the weaker C4-Br bond over the C1-Cl bond. The K₂CO₃ base is essential for activating the boronic acid via the formation of a reactive boronate complex, which facilitates the transmetalation step [2].

  • Reaction: Heat the biphasic mixture to 90°C under argon for 12 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with ethyl acetate. Purify the crude product via silica gel chromatography to isolate the 1-chloro-4-aryl-7-methoxyisoquinoline intermediate.

  • Hydrolysis (Deprotection): To restore the isoquinolin-1-ol core, reflux the intermediate in a mixture of glacial acetic acid and aqueous HCl (or use NaOH in refluxing dioxane) for 12 hours. The C1-Cl bond will hydrolyze, yielding the final 4-substituted-7-methoxyisoquinolin-1-ol target.

References

  • Sunderland, P. T., Dhami, A., Mahon, M. F., Jones, L. A., Tully, S. R., Lloyd, M. D., Thompson, A. S., Javaid, H., Martin, N. M. B., & Threadgill, M. D. "Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor." Organic & Biomolecular Chemistry, 2011, 9, 881-891. Available at:[Link]

Exploratory

Unlocking the Isoquinolinone Scaffold: A Technical Whitepaper on 4-Bromo-7-methoxyisoquinolin-1-ol

Executive Summary In modern medicinal chemistry, the isoquinoline and isoquinolinone cores are universally recognized as "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the isoquinoline and isoquinolinone cores are universally recognized as "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets with high affinity. Among the most versatile building blocks in this class is 4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3). This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and mechanistic reactivity. Designed for drug development professionals, this guide elucidates the causality behind synthetic functionalization and provides self-validating protocols for leveraging this compound in advanced chemical libraries.

Physicochemical Profiling and Structural Dynamics

Understanding the baseline quantitative metrics of 4-Bromo-7-methoxyisoquinolin-1-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the bromine atom at the C-4 position and the methoxy group at the C-7 position creates a unique electronic push-pull system across the bicyclic core.

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of the compound, derived from authoritative chemical databases1 [1] and2 [2].

ParameterValueScientific Implication
CAS Number 1207448-48-3Unique identifier for supply chain and literature tracking.
Molecular Formula C₁₀H₈BrNO₂Indicates a highly unsaturated, halogenated bicyclic system.
Molecular Weight 254.08 g/mol Low molecular weight allows for extensive functionalization while remaining within Lipinski's Rule of 5.
Exact Mass 252.97 DaCritical for LC-MS validation; exhibits characteristic 1:1 isotopic M/M+2 ratio due to ⁷⁹Br/⁸¹Br.
Topological Polar Surface Area (TPSA) 42.09 ŲOptimal for membrane permeability; suggests good oral bioavailability potential.
Predicted LogP ~2.30Favorable lipophilicity for partitioning into lipid bilayers without excessive hydrophobic trapping.
The Lactam-Lactim Tautomerism

A defining characteristic of 4-Bromo-7-methoxyisoquinolin-1-ol is its existence in a tautomeric equilibrium with its keto form, 4-bromo-7-methoxyisoquinolin-1(2H)-one 3 [3]. In the solid state and in polar protic or aprotic solvents (e.g., DMSO, Methanol), the equilibrium strongly favors the lactam (1-one) tautomer. This keto-enol dynamic is not merely a structural curiosity; it dictates the molecule's reactivity profile. The lactam nitrogen (N-2) acts as a potent hydrogen bond donor, while the carbonyl oxygen (C-1) serves as a hydrogen bond acceptor—a motif heavily exploited in kinase hinge-binding interactions.

TautomerismReactivity Lactim Lactim Tautomer (1-ol Form) Lactam Lactam Tautomer (1(2H)-one Form) Lactim->Lactam Keto-Enol Equilibrium O_Alk O-Alkylation (Kinetic) Lactim->O_Alk Ag+ Salts / R-X Suzuki C-4 Cross-Coupling (Suzuki/Buchwald) Lactam->Suzuki Pd(0) Catalysis N_Alk N-Alkylation (Thermodynamic) Lactam->N_Alk Base + R-X

Fig 1. Tautomeric equilibrium and divergent functionalization pathways of the isoquinolinone core.

Mechanistic Reactivity: The C-4 Bromine as a Synthetic Hub

The chemical reactivity of this scaffold is largely dictated by the C-4 bromine atom. In the context of the electron-rich isoquinolinone ring (further enriched by the C-7 methoxy group via resonance +M effects), the C-Br bond is highly primed for oxidative addition by low-valent transition metals.

This makes the molecule an ideal substrate for divergent synthesis. By employing Palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), medicinal chemists can rapidly generate complex libraries of C-4 substituted analogues. The C-7 methoxy group simultaneously modulates the electronic density of the ring, often improving the solubility and metabolic stability of the resulting drug candidates.

Self-Validating Experimental Protocol: Regioselective C-4 Functionalization

To demonstrate the synthetic utility of this building block, we detail a self-validating protocol for the Suzuki-Miyaura coupling of 4-bromo-7-methoxyisoquinolin-1(2H)-one with an aryl boronic acid, adapted from validated patent methodologies for synthesizing mitochondrial RNA polymerase modulators 4 [4].

Causality-Driven Methodology

Step 1: Reagent Assembly and Stoichiometry

  • Action: Combine 4-bromo-7-methoxyisoquinolin-1(2H)-one (1.0 eq, 3.9 mmol) and o-tolyl boronic acid (1.5 eq, 5.9 mmol) in a reaction vessel.

  • Causality: A 1.5 molar excess of the boronic acid is strictly required to compensate for competitive protodeboronation, a common side reaction at elevated temperatures.

Step 2: Biphasic Solvent and Base Introduction

  • Action: Suspend the reagents in 1,4-dioxane (12 mL). Add a solution of K₃PO₄ (2.5 eq, 9.8 mmol) dissolved in HPLC-grade water (3 mL).

  • Causality: 1,4-Dioxane provides excellent solubility for the organic substrates and the catalyst. The addition of water creates a biphasic system that dissolves the inorganic base. K₃PO₄ is selected because it is a strong, non-nucleophilic base that efficiently generates the reactive "ate" complex (boronate) required for the transmetalation step without hydrolyzing the lactam core.

Step 3: Rigorous Deoxygenation

  • Action: Sparge the biphasic mixture with ultra-pure Nitrogen (N₂) or Argon for 15 minutes.

  • Causality: Dissolved oxygen is lethal to the catalytic cycle; it rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, stalling the reaction and leading to homocoupling byproducts.

Step 4: Catalyst Introduction

  • Action: Add PdCl₂(dtbpf) (0.1 eq, 0.4 mmol) under an inert atmosphere.

  • Causality: PdCl₂(dtbpf)[1,1'-Bis(di-tert-butylphosphino)ferrocene palladium(II) dichloride] is specifically chosen for this sterically hindered coupling. The bidentate dtbpf ligand is highly electron-rich and sterically demanding, which drastically accelerates the oxidative addition into the C-Br bond and facilitates reductive elimination, overcoming the steric clash of the o-tolyl group.

Step 5: Thermal Activation and In-Process Validation

  • Action: Heat the reaction mixture to 90°C. After 2 hours, withdraw a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via LC-MS.

  • Self-Validation: The protocol validates itself in real-time. The LC-MS trace must show the disappearance of the characteristic isotopic doublet at m/z 253/255 [M+H]⁺ and the emergence of the product mass. If the starting material persists, catalyst poisoning has occurred, indicating a failure in Step 3 (Deoxygenation).

Step 6: Isolation

  • Action: Cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash column chromatography.

SuzukiWorkflow Step1 1. Substrate Preparation Isoquinolinone + Boronic Acid (1.5 eq) Step2 2. Biphasic Solvent System 1,4-Dioxane / Aqueous K3PO4 Step1->Step2 Step3 3. Deoxygenation N2 Sparging (15 min) Step2->Step3 Step4 4. Catalyst Introduction PdCl2(dtbpf) Addition (0.1 eq) Step3->Step4 Step5 5. Thermal Activation & LC-MS Check Heating at 90°C / Monitor m/z 253 Step4->Step5 Step6 6. Isolation Extraction & Chromatography Step5->Step6

Fig 2. Self-validating workflow for the palladium-catalyzed Suzuki-Miyaura coupling at the C-4 position.

Pharmacological Grounding: The Privileged Scaffold in Drug Design

The isoquinolin-1-one core is not just a synthetic curiosity; it is a foundational pharmacophore in targeted therapeutics.

  • Kinase Inhibition: The lactam motif perfectly mimics the hydrogen-bonding pattern of adenine. When a drug candidate containing this core enters the ATP-binding pocket of a kinase, the N-H acts as a hydrogen bond donor to the kinase hinge region backbone (often a carbonyl of a leucine or valine residue), while the adjacent C=O acts as an acceptor. The C-4 substitution (facilitated by the bromine atom) allows the molecule to project into the hydrophobic selectivity pocket (DFG-out or DFG-in conformations), dictating kinase selectivity.

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors frequently utilize the isoquinolinone scaffold. The core structure mimics the nicotinamide moiety of NAD+, competitively binding to the catalytic domain of PARP enzymes. The C-7 methoxy group in 4-Bromo-7-methoxyisoquinolin-1-ol can serve to lock the compound into a specific bioactive conformation or improve binding enthalpy through favorable desolvation kinetics.

By leveraging 4-Bromo-7-methoxyisoquinolin-1-ol, researchers are equipped with a pre-organized, electronically tuned, and highly reactive starting point for the discovery of next-generation therapeutics.

References

  • 1207448-48-3 (C10H8BrNO2) | PubChemLite, Université du Luxembourg,
  • 1207448-48-3 | 4-Bromo-7-methoxyisoquinolin-1(2h)-one, ChemScene,
  • 4-Bromo-7-methoxyisoquinolin-1-ol | CAS 1207448-48-3, Benchchem,
  • WO2023034344A1 - Isoquinolinones and quinolinones as modulators of polrmt, Google P

Sources

Foundational

Solubility Profiling of 4-Bromo-7-methoxyisoquinolin-1-ol: Mechanistic Solvation Dynamics in DMSO and Methanol

Executive Summary The compound 4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) is a highly functionalized, halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) is a highly functionalized, halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery . Because isoquinoline scaffolds are privileged structures for interacting with diverse biological targets, understanding their physicochemical properties is critical for successful assay development and synthetic scale-up.

A frequent bottleneck in utilizing this compound is unpredictable solubility. Poor solvent selection can lead to precipitation during in vitro screening or incomplete reactions during cross-coupling synthesis. This technical guide provides an in-depth analysis of the solvation thermodynamics of 4-Bromo-7-methoxyisoquinolin-1-ol in two ubiquitous laboratory solvents—Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)—and establishes a self-validating experimental protocol for quantifying its thermodynamic solubility.

Molecular Architecture & Tautomeric Influence on Solubility

To predict and manipulate the solubility of 4-Bromo-7-methoxyisoquinolin-1-ol, one must first analyze its molecular architecture (Molecular Weight: 254.08 g/mol ; Formula: C₁₀H₈BrNO₂).

The molecule features three critical motifs that dictate its crystal lattice energy and solvation behavior:

  • The 4-Bromo Substituent: Halogenation significantly increases the lipophilicity and molecular density of the compound, driving up the crystal lattice energy and making dissolution thermodynamically costly.

  • The 7-Methoxy Group: This acts as an electron-donating group and a localized hydrogen bond acceptor, slightly improving interaction with protic solvents.

  • Lactam-Lactim Tautomerism: The isoquinolin-1-ol core exists in a tautomeric equilibrium with its isoquinolin-1(2H)-one (lactam) form. In the solid state, the keto (lactam) form heavily predominates due to aromatic stabilization . This lactam motif forms highly stable, intermolecular hydrogen-bonded dimers (N-H

    
    O=C). Breaking these robust dimers is the primary thermodynamic hurdle for any solvent.
    

Solvation cluster_0 Tautomeric Equilibrium Enol Isoquinolin-1-ol (Minor Form) Keto Isoquinolin-1(2H)-one (Major Lactam) Enol->Keto Tautomerization Dimer Lactam Dimer Lattice (Solid State) Keto->Dimer Intermolecular H-Bonds DMSO DMSO Solvation (High Solubility) Dimer->DMSO Strong H-Bond Acceptance MeOH Methanol Solvation (Moderate Solubility) Dimer->MeOH Protic Competition

Caption: Tautomeric equilibrium and solvent-specific disruption of lactam dimers.

Solvation Thermodynamics: DMSO vs. Methanol

The choice between DMSO and Methanol fundamentally alters the solvation pathway of the API.

Dimethyl Sulfoxide (DMSO): DMSO is a polar aprotic solvent with a high dielectric constant (


) and a strong dipole moment. More importantly, it is an exceptional hydrogen bond acceptor. When 4-Bromo-7-methoxyisoquinolin-1-ol is introduced to DMSO, the solvent outcompetes the intermolecular N-H

O=C bonds of the lactam dimers. By aggressively solvating the N-H proton of the monomeric API, DMSO effectively collapses the crystal lattice, resulting in high solubility. This makes DMSO the gold standard for preparing concentrated master stock solutions (e.g., 10–50 mM) for biological assays.

Methanol (MeOH): Methanol is a polar protic solvent (


). While it possesses both hydrogen bond donor and acceptor capabilities, its lower dipole moment and tendency for self-association limit its ability to penetrate and disrupt the dense, brominated crystal lattice of the lactam dimers. Methanol must compete with the API's own strong intermolecular bonds. Consequently, solubility in methanol is typically moderate to low. Dissolution often requires kinetic assistance (heating or sonication), and the compound is prone to precipitating ("crashing out") upon cooling.
Quantitative Solvation Parameters

The table below summarizes the physicochemical properties of the solvents and their direct causal impact on the solubility profile of the target compound.

SolventDielectric Constant (

)
Dipole Moment (D)H-Bond Acceptor CapacitySolvation Mechanism for Isoquinolinone LactamPredicted Solubility Profile
DMSO 46.73.96StrongDisrupts lactam dimers via aggressive H-bond acceptance at the N-H site.High (>25 mg/mL)
Methanol 32.71.70ModerateCompetes for H-bonding but is thermodynamically limited by solvent self-association.Low/Moderate (<5 mg/mL)

Standardized Experimental Protocol: Shake-Flask Method

To empirically validate the solubility of 4-Bromo-7-methoxyisoquinolin-1-ol, scientists must utilize a self-validating system. The Shake-Flask Method coupled with HPLC-UV quantification is the industry standard for determining true thermodynamic solubility .

Unlike rapid kinetic solubility assays, this protocol ensures that the dissolution and precipitation rates have fully equalized, preventing false-positive concentration readings caused by supersaturation .

Step-by-Step Methodology

Phase 1: Saturation & Equilibration

  • Preparation: Weigh an excess amount (e.g., 15–20 mg) of 4-Bromo-7-methoxyisoquinolin-1-ol powder into two separate 2 mL glass HPLC vials.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the first vial, and 1.0 mL of HPLC-grade Methanol to the second.

  • Agitation: Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation (critical for the volatile methanol). Place the vials in a temperature-controlled shaking incubator set to 25.0 ± 0.1 °C. Agitate at 800 rpm for 48 hours.

    • Causality Note: Temperature control is paramount. Solubility is a temperature-dependent thermodynamic equilibrium; even minor fluctuations will skew the final concentration.

Phase 2: Phase Separation 4. Centrifugation: Transfer the vials to a temperature-controlled centrifuge (pre-chilled/warmed to exactly 25 °C). Spin at 10,000 × g for 15 minutes.

  • Causality Note: High-speed centrifugation forcefully pellets undissolved micro-particulates. Failure to pellet these will result in particulates dissolving in the HPLC mobile phase, causing massive artificial spikes in the UV reading.

  • Aliquot Extraction: Carefully extract 50 µL of the clear supernatant using a positive displacement pipette, ensuring the solid pellet is completely undisturbed.

Phase 3: HPLC-UV Quantification (Self-Validating Step) 6. Dilution: Dilute the 50 µL aliquot into 950 µL of a compatible mobile phase (e.g., 50:50 Acetonitrile:Water) to ensure the concentration falls within the linear dynamic range of your detector. 7. Analysis: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Monitor absorbance at the compound's


 (typically ~254 nm for brominated isoquinolines).
8. Validation Check:  To ensure the system has reached true thermodynamic equilibrium, extract and analyze a second aliquot at 72 hours. If the concentration variance between the 48-hour and 72-hour time points is less than 5%, equilibrium is validated.

Workflow Step1 1. Solid Addition Excess API added to DMSO/MeOH Step2 2. Equilibration Agitate at 25°C for 48-72 hrs Step1->Step2 Step3 3. Phase Separation Centrifugation to isolate supernatant Step2->Step3 Step4 4. Dilution Dilute aliquot in HPLC mobile phase Step3->Step4 Step5 5. Quantification HPLC-UV Analysis vs. Standards Step4->Step5

Caption: Standardized shake-flask methodology for thermodynamic solubility profiling.

Implications for Drug Development

Understanding the dichotomy between DMSO and Methanol solubility for 4-Bromo-7-methoxyisoquinolin-1-ol dictates downstream handling:

  • Assay Formulation: Because the compound is highly soluble in DMSO, 1000x master stocks should be prepared exclusively in anhydrous DMSO. However, when diluting these stocks into aqueous assay buffers, researchers must monitor for kinetic precipitation, as the hydrophobic bromo-aromatic core will rapidly aggregate once the DMSO is diluted below 1% v/v.

  • Chemical Synthesis: Methanol's limited solvation capacity makes it a poor choice for homogenous cross-coupling reactions involving this compound. However, this exact property makes Methanol an excellent anti-solvent for the recrystallization and purification of the API following synthesis.

References

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)". Protocols.io Repository. URL:[Link]

Exploratory

physical characteristics and melting point of 4-Bromo-7-methoxyisoquinolin-1-ol

Physicochemical Characterization and Thermal Analysis of 4-Bromo-7-methoxyisoquinolin-1-ol: A Technical Guide for Preclinical Development Abstract In the landscape of modern medicinal chemistry, isoquinoline scaffolds ar...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Characterization and Thermal Analysis of 4-Bromo-7-methoxyisoquinolin-1-ol: A Technical Guide for Preclinical Development

Abstract

In the landscape of modern medicinal chemistry, isoquinoline scaffolds are recognized as privileged structures due to their broad spectrum of biological activities, including antitumor and neuroprotective properties[1]. Specifically, 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) serves as a highly versatile synthetic intermediate. This whitepaper provides an in-depth analysis of its physical characteristics, structural dynamics, and the rigorous methodologies required to determine its melting point and thermal stability.

Structural Dynamics and Physicochemical Profiling

Understanding the physical characteristics of 4-Bromo-7-methoxyisoquinolin-1-ol requires an analysis of its structural tautomerism. While formally named as an isoquinolin-1-ol (lactim form), the compound predominantly exists in a tautomeric equilibrium with its lactam form, 4-bromo-7-methoxy-2H-isoquinolin-1-one [1].

This equilibrium is not merely a structural curiosity; it dictates the compound's solid-state physical properties. In the crystalline state, the lactam tautomer is generally more stable due to robust intermolecular hydrogen bonding (N-H ··· O=C). This extensive hydrogen-bonding network significantly elevates the compound's melting point and crystalline density compared to non-tautomeric analogs.

Furthermore, the specific substitution pattern governs its reactivity and handling:

  • C-7 Methoxy Group: Acts as an electron-donating group via resonance, increasing the electron density of the aromatic system[2]. This modulates its dipole moment and makes the compound a strong hydrogen bond acceptor. However, it also renders the electron-rich ring susceptible to oxidation, necessitating storage in sealed, dry conditions at room temperature[3].

  • C-4 Bromine Atom: Introduces significant polarizability and mass. The heavy halogen atom increases van der Waals interactions in the solid state, further driving up the melting point and requiring precise thermal control during palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations)[1].

Tautomerism Lactim Lactim Tautomer (-OH form) Lactam Lactam Tautomer (-NH-C=O form) Major Solid State Lactim->Lactam Equilibrium Interactions Intermolecular H-Bonding (Elevates Melting Point) Lactam->Interactions Solid-State Packing Reactivity C-4 Bromine (Pd-Catalyzed Coupling) Lactam->Reactivity Synthetic Utility

Tautomeric equilibrium and its impact on solid-state properties and reactivity.

Quantitative Data Summary

The following table synthesizes the fundamental physicochemical data required for stoichiometric calculations, cheminformatic modeling, and physical handling of the compound.

PropertyValueCausality / Relevance
IUPAC Name 4-bromo-7-methoxy-2H-isoquinolin-1-oneReflects the dominant lactam tautomer in the solid state[1].
CAS Number 1207448-48-3Unique identifier for precise procurement and safety tracking[1].
Molecular Weight 254.08 g/mol Critical for precise stoichiometric calculations in cross-coupling[1].
Molecular Formula C₁₀H₈BrNO₂Indicates the degree of unsaturation and heteroatom content[1].
InChI Key IUIGIHBFESJYRB-UHFFFAOYSA-NFacilitates accurate cheminformatic database queries[1].
Physical State Solid PowderDriven by the high molecular weight and intermolecular H-bonding.
Melting Point Empirical Det. RequiredPolymorphism necessitates batch-specific DSC thermal analysis.

Thermal Characterization: Causality & Methodology

Because 4-Bromo-7-methoxyisoquinolin-1-ol can exhibit polymorphism due to its tautomeric nature, relying on traditional capillary melting point apparatuses is insufficient. Capillary methods often miss critical solid-solid polymorphic transitions that occur prior to the actual melt, leading to inaccurate data.

To ensure scientific integrity, the melting point and thermal stability must be determined using Differential Scanning Calorimetry (DSC) . DSC measures the heat flow associated with phase transitions as a function of temperature and time. By capturing the extrapolated onset temperature (


), researchers obtain the true thermodynamic melting point, independent of sample mass, while the enthalpy of fusion (

) provides insights into the crystal lattice energy.

ThermalAnalysis Prep Sample Prep 1-3 mg in Al Pan Purge N2 Purge 50 mL/min Prep->Purge Ramp Thermal Ramp 10 °C/min Purge->Ramp Detect Heat Flow Detection Ramp->Detect Analyze T_onset & T_peak Extraction Detect->Analyze

Standardized DSC workflow for accurate melting point and thermal stability determination.

Self-Validating DSC Protocol for Melting Point Determination

To guarantee trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates an internal calibration check to ensure instrument fidelity before any unknown sample is analyzed.

Step 1: System Calibration (Validation Phase)

  • Action: Run a high-purity Indium standard through a standard heating ramp.

  • Causality: Indium has a strictly defined thermodynamic melting point (156.6 °C) and enthalpy of fusion (28.45 J/g). Verifying these values ensures that the thermocouple and heat flux sensors are perfectly calibrated, validating all subsequent data collected for the isoquinoline derivative.

Step 2: Sample Preparation

  • Action: Weigh precisely 1.5 to 2.5 mg of 4-Bromo-7-methoxyisoquinolin-1-ol into a standard aluminum DSC pan and crimp the lid securely.

  • Causality: Utilizing a low sample mass prevents thermal lag (where the core of the sample heats slower than the surface). Crimping the pan ensures uniform thermal contact with the sensor and prevents sublimation from skewing the heat flow data.

Step 3: Atmosphere Control

  • Action: Purge the DSC furnace with dry Nitrogen gas at a constant flow rate of 50 mL/min.

  • Causality: The electron-rich methoxy-substituted aromatic ring is susceptible to oxidation at elevated temperatures. An inert nitrogen atmosphere prevents oxidative degradation from being misinterpreted as an endothermic melting event.

Step 4: Thermal Ramp Execution

  • Action: Equilibrate the sample at 25 °C, then initiate a heating ramp of 10 °C/min up to 300 °C.

  • Causality: A ramp rate of 10 °C/min is the industry standard. It provides the optimal balance between resolving closely spaced polymorphic transitions and generating a signal intensity strong enough for accurate integration.

Step 5: Data Extraction and Analysis

  • Action: Analyze the resulting thermogram to identify the first major endothermic peak. Extract the extrapolated onset temperature (

    
    ) rather than the peak maximum (
    
    
    
    ).
  • Causality:

    
     is highly dependent on the sample mass and heating rate. 
    
    
    
    , calculated by the intersection of the baseline and the tangent of the peak's leading edge, represents the true thermodynamic melting point of the compound's specific polymorph.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for 4-bromo-7-methoxy-2H-isoquinolin-1-one". PubChem Database. URL:[Link]

Sources

Exploratory

Therapeutic Horizons and Synthetic Methodologies of 7-Methoxyisoquinoline Derivatives: A Comprehensive Technical Guide

Executive Summary 7-Methoxyisoquinoline and its derivatives represent a highly versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by the electron-donating methoxy group at the C7 position, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methoxyisoquinoline and its derivatives represent a highly versatile heterocyclic scaffold in modern medicinal chemistry. Characterized by the electron-donating methoxy group at the C7 position, this core structure provides unique electronic and steric properties that facilitate high-affinity interactions with diverse biological targets[1]. This whitepaper synthesizes current literature to explore the pharmacological applications of these derivatives—ranging from potent kinase inhibitors to antiviral agents—and details the robust synthetic methodologies required for their development, diversification, and scale-up.

Pharmacological Landscape and Target Engagement

IRAK4 Inhibition in Autoimmune Diseases

The most prominent clinical application of 7-methoxyisoquinoline derivatives is the inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase downstream of and the Interleukin-1 (IL-1) receptor family, mediating innate immune responses[2]. Overactivation of this pathway is heavily implicated in rheumatoid arthritis and other autoimmune pathologies.

Through fragment-based drug design, researchers developed, a clinical candidate featuring a 7-methoxyisoquinoline-6-carboxamide core[3]. The 7-methoxy group is not merely structural; it strategically engages the hinge region of the IRAK4 active site. By leveraging three-dimensional topology, the derivative achieves nanomolar potency while maintaining excellent kinase selectivity and an optimal lipophilic efficiency index (LLE), preventing off-target promiscuity[4][5].

Antiviral and Microtubule Inhibitory Activities

Beyond immunology, the 7-methoxyisoquinoline scaffold exhibits broad-spectrum bioactivity:

  • Antiviral Agents: Non-halogenated derivatives, such as , have demonstrated potent in vitro inhibitory activity against HIV[6]. The isoquinoline core is hypothesized to intercalate or bind to viral replication machinery, disrupting the viral life cycle.

  • Microtubule Inhibitors: Isoquinoline-based biaryls (IQTubs) target the colchicine binding domain of tubulin. These compounds exhibit strong antiproliferative activity against cervical cancer cell lines (HeLa) by disrupting microtubule dynamics, offering a robust scaffold with high in vivo tolerability[7].

Mechanistic Pathway Visualization

To understand the therapeutic impact of these derivatives, it is essential to map the signaling cascades they modulate. The following diagram illustrates the TLR/IL-1R pathway and the specific node inhibited by 7-methoxyisoquinoline-based IRAK4 inhibitors.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Recruitment TLR->MyD88 IRAK4 IRAK4 Kinase Complex MyD88->IRAK4 NFkB NF-κB / MAPK Activation IRAK4->NFkB Inhibitor 7-Methoxyisoquinoline Derivative (e.g., PF-06650833) Inhibitor->IRAK4 Competitive Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammation

TLR/IL-1R signaling cascade highlighting targeted IRAK4 inhibition by 7-methoxyisoquinolines.

Quantitative Data Summary

The structure-activity relationship (SAR) and efficacy of various derivatives are summarized below to facilitate comparative analysis across different therapeutic domains.

Compound / DerivativePrimary TargetApplicationPotency (IC50 / EC50)Key Structural Features
PF-06650833 IRAK4 KinaseRheumatoid Arthritis~0.3 nM (Biochemical)6-carboxamide, 1-pyrrolidin-2-yl methoxy
PF-06426779 IRAK4 KinaseAutoimmune Disease12.7 nM (PBMC assay)7-methoxyisoquinoline core
Ethyl-1-benzyl-7-methoxyisoquinoline-4-carboxylate HIV ReplicationAntiviralPotent (In vitro)1-benzyl, 4-carboxylate substitution
IQTub4 Tubulin (Colchicine domain)Anticancer (HeLa)Nanomolar rangeBiaryl substitution at C1

Synthetic Methodologies & Experimental Protocols

The synthesis of 7-methoxyisoquinoline derivatives requires precise control over cyclization and late-stage functionalization. Direct functionalization of the isoquinoline core can be challenging due to its electron-deficient nature; therefore, modular approaches are preferred[8].

Workflow for Core Synthesis and Diversification

Synthesis_Workflow Start Vanillin Benzyl Ether + Aminoacetaldehyde Dimethyl Acetal Imine Imine Condensation (Dean-Stark, Toluene, 110°C) Start->Imine Cyclization Pomeranz-Fritsch Cyclization (Acid Catalysis) Imine->Cyclization Core 6-Benzyloxy-7-methoxyisoquinoline (Stable Intermediate) Cyclization->Core CrossCoupling Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) Core->CrossCoupling Product Diversified 7-Methoxyisoquinoline Derivatives CrossCoupling->Product

Modular synthetic workflow for the construction and diversification of 7-methoxyisoquinolines.

Protocol 1: Synthesis of 6-Benzyloxy-7-methoxyisoquinoline Core

This protocol utilizes a modified Pomeranz-Fritsch approach, which is highly reliable for generating substituted isoquinolines from benzaldehyde precursors[7][9].

  • Causality & Rationale: The use of a Dean-Stark apparatus drives the equilibrium of the imine formation forward by physically removing water. This prevents hydrolysis of the imine intermediate, which is the most common cause of low yields in subsequent cyclization steps.

  • Step-by-Step Procedure:

    • Imine Formation: Dissolve 4-benzyloxy-3-methoxybenzaldehyde (vanillin benzyl ether, 1.0 eq) in anhydrous toluene (0.4 M). Add aminoacetaldehyde dimethyl acetal (1.1 eq).

    • Dehydration: Equip the reaction flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C) under a nitrogen atmosphere for 16 hours.

    • Self-Validating Check: Monitor water accumulation in the trap. Once the theoretical volume of water ceases to collect, the reaction has reached quantitative conversion. Cool to room temperature and concentrate under reduced pressure.

    • Cyclization: Redissolve the crude imine in anhydrous dichloromethane. Slowly add a strong acid catalyst (e.g., polyphosphoric acid or BF3·OEt2) at 0 °C to initiate the Pomeranz-Fritsch cyclization.

    • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate.

    • Purification: Recrystallize the crude product from a cyclohexane/ethyl acetate mixture to obtain pure 6-benzyloxy-7-methoxyisoquinoline.

Protocol 2: Palladium-Catalyzed C3-Amination (Buchwald-Hartwig)

Direct amination of the isoquinoline ring at the C3 position is electronically unfavorable. To circumvent this, a cross-coupling strategy using a 3-halo-7-methoxyisoquinoline precursor is employed under [10].

  • Causality & Rationale: Palladium catalysis allows for the formation of C-N bonds with high regioselectivity and functional group tolerance. The bulky Xantphos ligand is specifically chosen because its wide bite angle promotes the reductive elimination step, minimizing side reactions such as β-hydride elimination.

  • Step-by-Step Procedure:

    • Preparation: To an oven-dried Schlenk tube, add 3-bromo-7-methoxyisoquinoline (1.0 eq), the desired primary or secondary amine (1.2 eq), Pd2(dba)3 (2 mol%), Xantphos ligand (4 mol%), and Cs2CO3 (1.5 eq).

    • Inert Atmosphere: Evacuate the tube and backfill with argon (repeat three times) to ensure a strictly anaerobic environment, preventing oxidative degradation of the Pd(0) catalyst.

    • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. Seal the tube.

    • Reaction: Submerge the tube in a pre-heated oil bath at 90–110 °C. Stir vigorously for 12–24 hours.

    • Self-Validating Check: Monitor the reaction via LC-MS. The reaction is validated as complete when the mass peak of the brominated starting material is fully replaced by the product mass[M+H]+.

    • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Conclusion

The 7-methoxyisoquinoline scaffold is a privileged structure in drug discovery. Its successful integration into clinical candidates like PF-06650833 underscores the importance of precise structural tuning—balancing lipophilicity with target affinity. By employing robust, scalable synthetic methodologies such as optimized Pomeranz-Fritsch cyclizations and late-stage palladium-catalyzed cross-couplings, researchers can efficiently explore the vast chemical space of these derivatives, accelerating the development of novel therapeutics for autoimmune diseases, viral infections, and oncology.

References

  • Lee, K. L., et al. "Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design." Journal of Medicinal Chemistry, 2017.[Link]

  • MDPI. "Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight." Molecules, 2022.[Link]

  • ChemRxiv. "Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors." ChemRxiv, 2023. [Link]

  • Haugen, A. "PRODUCTION OF DISUBSTITUTED ISOQUINOLINE DERIVATIVES: STEPS TOWARD THE SYNTHESIS OF A PRATOSINE ANALOG." TCU Digital Repository, 2018. [Link]

  • Organic Process Research & Development. "Improvements to Enable the Large Scale Synthesis of 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833)." ACS Publications, 2018.[Link]

Sources

Foundational

hydrogen bond donor/acceptor count for 4-Bromo-7-methoxyisoquinolin-1-ol

An In-depth Technical Guide Hydrogen Bond Donor/Acceptor Profile of 4-Bromo-7-methoxyisoquinolin-1-ol: A Tautomer-Dependent Analysis for Medicinal Chemistry Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Hydrogen Bond Donor/Acceptor Profile of 4-Bromo-7-methoxyisoquinolin-1-ol: A Tautomer-Dependent Analysis for Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract

Hydrogen bonding is a cornerstone of molecular recognition, governing the specificity and affinity of ligand-target interactions. For drug development professionals, an accurate assessment of a molecule's hydrogen bonding potential is critical for predicting its pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of 4-Bromo-7-methoxyisoquinolin-1-ol, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond a superficial count to address the pivotal role of tautomerism, which fundamentally alters the hydrogen bond donor and acceptor profile of the molecule. This analysis demonstrates that 4-Bromo-7-methoxyisoquinolin-1-ol exists in a tautomeric equilibrium with its more stable keto form, 4-Bromo-7-methoxyisoquinolin-1(2H)-one. Each tautomer possesses a distinct hydrogen bonding signature, a critical consideration for rational drug design and computational modeling.

The Principle of Hydrogen Bonding in Drug-Target Interactions

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor )[1][2]. The donor group (typically O-H or N-H) features a partially positive hydrogen atom, while the acceptor atom (typically an oxygen or nitrogen with lone electron pairs) carries a partial negative charge[3].

In the context of drug design, these interactions are paramount. They provide the necessary specificity for a ligand to bind to its biological target, contributing significantly to the overall binding affinity. The ability of a molecule to act as a hydrogen bond donor or acceptor dictates its interaction with amino acid residues in a protein's active site and influences its physicochemical properties, such as solubility and membrane permeability[4][5].

The Critical Role of Tautomerism in 4-Bromo-7-methoxyisoquinolin-1-ol

The chemical structure of 4-Bromo-7-methoxyisoquinolin-1-ol presents a classic case of prototropic tautomerism. This phenomenon involves the migration of a proton, resulting in two or more interconvertible isomers. For the isoquinolin-1-ol scaffold, there is a well-established equilibrium between the enol form (isoquinolin-1-ol) and the more stable keto or amide form (isoquinolin-1(2H)-one)[6].

This tautomeric shift is not a trivial structural nuance; it fundamentally redefines the functional groups available for hydrogen bonding. Therefore, a comprehensive analysis requires the individual assessment of both forms.

  • Enol Tautomer: 4-Bromo-7-methoxyisoquinolin-1-ol

  • Keto Tautomer: 4-Bromo-7-methoxyisoquinolin-1(2H)-one

The keto tautomer is generally the more prevalent and stable form for this class of compounds[6].

Hydrogen Bonding Analysis of Tautomeric Forms

Profile of the Enol Tautomer: 4-Bromo-7-methoxyisoquinolin-1-ol

In its enol conformation, the molecule presents a hydroxyl group at the C-1 position and a nitrogen atom within the aromatic isoquinoline ring.

  • Hydrogen Bond Donors: The primary hydrogen bond donor is the hydrogen atom of the hydroxyl (-OH) group . The hydrogen is covalently bonded to an electronegative oxygen atom, making it sufficiently acidic to be donated.

  • Hydrogen Bond Acceptors: The molecule possesses three distinct acceptor sites:

    • The oxygen atom of the hydroxyl group contains lone pairs and can accept a hydrogen bond.

    • The nitrogen atom of the isoquinoline ring has an available lone pair of electrons, making it a classic hydrogen bond acceptor.

    • The oxygen atom of the methoxy (-OCH₃) group also has lone pairs and can function as a hydrogen bond acceptor[6].

Caption: H-bond sites on the enol tautomer.

Profile of the Keto Tautomer: 4-Bromo-7-methoxyisoquinolin-1(2H)-one

When the proton migrates from the C-1 oxygen to the ring nitrogen, the molecule adopts its keto form. This fundamentally changes the hydrogen bonding characteristics of the heterocyclic ring.

  • Hydrogen Bond Donors: The donor site is now the amide-like N-H group . The hydrogen attached to the nitrogen is polarized and available for donation.

  • Hydrogen Bond Acceptors: The number of acceptor sites is reduced compared to the enol form.

    • The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor due to the high electronegativity of the oxygen and its available lone pairs[6].

    • The oxygen atom of the methoxy (-OCH₃) group remains a hydrogen bond acceptor.

The nitrogen atom is no longer considered an acceptor in this form, as its lone pair is engaged in the amide resonance, and it is now part of the donor group.

Caption: H-bond sites on the keto tautomer.

Quantitative Summary and Implications

The distinct hydrogen bonding capabilities of the two tautomers are summarized below. This quantitative data is essential for parameterizing computational models and for applying medicinal chemistry principles like the "Rule of Five."

Tautomeric FormHydrogen Bond DonorsHydrogen Bond Acceptors
Enol: 4-Bromo-7-methoxyisoquinolin-1-ol13
Keto: 4-Bromo-7-methoxyisoquinolin-1(2H)-one12
Implications for Drug Development:

This tautomer-dependent profile has significant consequences for drug design:

  • Target Recognition: A protein active site that has a hydrogen bond donor residue (e.g., the -NH of an arginine) would preferentially bind the keto tautomer via its strong carbonyl acceptor. Conversely, an active site that can accommodate both a donor and an acceptor in close proximity might favor the enol's hydroxyl group.

  • Computational Modeling: Docking and molecular dynamics simulations must correctly account for the protonation state and tautomeric form of the ligand. Using the incorrect tautomer could lead to inaccurate binding pose predictions and flawed affinity estimates.

  • Physicochemical Properties: The difference in the number of hydrogen bond acceptors can influence properties like water solubility and membrane permeability. The enol form, with its additional acceptor site, may exhibit slightly different solubility characteristics than the more stable keto form.

Conclusion

The analysis of 4-Bromo-7-methoxyisoquinolin-1-ol demonstrates that a simple inspection of a 2D structure is insufficient to determine its hydrogen bonding capacity. The concept of tautomerism is critical. The molecule exists in an equilibrium between an enol form (1 donor, 3 acceptors) and a more stable keto form (1 donor, 2 acceptors). Recognizing and analyzing both tautomers is an essential exercise for medicinal chemists to accurately predict molecular interactions, guide lead optimization, and build reliable structure-activity relationship (SAR) models. This rigorous approach ensures that the full chemical personality of a compound is considered in the intricate process of drug discovery.

References

  • Wikipedia. Hydrogen bond. [Link]

  • Oreate AI Blog. (2026). Understanding Hydrogen Bonds: Donors and Acceptors Explained. [Link]

  • Chemistry LibreTexts. (2020). 2.14: Organic Functional Groups- H-bond donors and H-bond acceptors. [Link]

  • University of Wisconsin Oshkosh. Hydrogen Bonding: Acceptors and Donors. [Link]

  • University of Calgary. Ch27 : Hydrogen Bonding. [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

  • Kenny, P. W. (2022). Hydrogen Bond Donors in Drug Design. ChemRxiv. [Link]

  • Rowan University. (2025). Efficient Black-Box Prediction of Hydrogen-Bond-Donor and Acceptor Strength. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-7-methoxyisoquinolin-1-ol

Introduction: The Significance of the Isoquinolin-1-ol Scaffold and the Power of C-C Bond Formation The isoquinolin-1-ol moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of nume...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Isoquinolin-1-ol Scaffold and the Power of C-C Bond Formation

The isoquinolin-1-ol moiety is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous biologically active natural products and synthetic compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including potential anticancer and antimicrobial properties. The ability to functionalize this core structure with precision is paramount for developing novel therapeutics and chemical probes. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become an indispensable tool for medicinal chemists due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4]

This guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 4-bromo-7-methoxyisoquinolin-1-ol. We will delve into the mechanistic underpinnings of the reaction, offer a comprehensive, step-by-step protocol, and provide a troubleshooting guide to navigate potential challenges.

Mechanistic Insights: The "Why" Behind the Reaction Components

A deep understanding of the catalytic cycle is crucial for rational optimization and troubleshooting of the Suzuki-Miyaura coupling. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Ar-X (4-Bromo-7-methoxyisoquinolin-1-ol) Ar-X (4-Bromo-7-methoxyisoquinolin-1-ol) Ar-X (4-Bromo-7-methoxyisoquinolin-1-ol)->Oxidative_Addition Ar-Pd(II)-X L_n Ar-Pd(II)-X L_n Oxidative_Addition->Ar-Pd(II)-X L_n Transmetalation Transmetalation R-B(OR')_2 (Boronic Acid/Ester) R-B(OR')_2 (Boronic Acid/Ester) R-B(OR')_2 (Boronic Acid/Ester)->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-R L_n Ar-Pd(II)-R L_n Transmetalation->Ar-Pd(II)-R L_n Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R (Product) Ar-R (Product) Reductive_Elimination->Ar-R (Product)

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of the 4-bromo-7-methoxyisoquinolin-1-ol. This is often the rate-determining step. The reactivity of aryl halides follows the order I > Br > Cl.[2][5] Aryl bromides, such as our substrate, generally offer a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic group (R) from the boron atom to the palladium(II) center. The presence of a base is crucial here. The base activates the organoboron compound, typically a boronic acid, by forming a more nucleophilic borate species (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation.[6][7][8]

  • Reductive Elimination: In the final step, the two organic fragments (the isoquinolin-1-ol and the R group) are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][9]

Choosing the Right Players: A Deeper Dive into Reaction Components

The Palladium Catalyst and Ligands: The choice of the palladium source and its associated ligands is critical for a successful reaction.

  • Palladium Precatalysts: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can often be used directly, others like Pd(OAc)₂ require the addition of phosphine ligands to form the active catalytic species in situ.

  • Ligands: Ligands stabilize the palladium center and modulate its reactivity. For electron-rich heterocyclic substrates like isoquinolin-1-ols, bulky, electron-rich phosphine ligands such as triphenylphosphine (PPh₃), dppf (1,1'-bis(diphenylphosphino)ferrocene), or Buchwald-type ligands can be highly effective.[5] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and reactivity.[1]

The Indispensable Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid for transmetalation.[6]

  • Common Bases: Inorganic bases are generally preferred.

    • Carbonates: Na₂CO₃, K₂CO₃, and Cs₂CO₃ are widely used. Cesium carbonate is more soluble in organic solvents and can be effective in challenging couplings.

    • Phosphates: K₃PO₄ is a strong base that is often effective when carbonates fail.

    • Hydroxides: Aqueous solutions of NaOH or Ba(OH)₂ can also be employed.

Solvent Systems: The Reaction Medium: The solvent must be capable of dissolving the reactants and be stable at the reaction temperature.

  • Aqueous Mixtures: A mixture of an organic solvent with water is very common. The water is essential for dissolving the inorganic base. Popular solvent systems include:

    • Toluene/Water

    • 1,4-Dioxane/Water[10]

    • Tetrahydrofuran (THF)/Water

    • N,N-Dimethylformamide (DMF)/Water[11]

  • Anhydrous Conditions: In some cases, particularly with base-sensitive substrates, anhydrous conditions using bases like KF can be employed.[7]

The Boron Reagent: More Than Just Boronic Acids:

  • Boronic Acids (RB(OH)₂): These are the most common organoboron reagents.

  • Boronic Esters (e.g., Pinacol Esters): These are often more stable and less prone to protodeboronation (hydrolysis of the C-B bond) than the corresponding boronic acids, which can be a significant side reaction.[1]

  • Potassium Alkyl/Aryltrifluoroborates (R-BF₃K): These are crystalline, air-stable solids that are excellent coupling partners.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 4-bromo-7-methoxyisoquinolin-1-ol. Optimization may be required for specific boronic acids.

Materials and Reagents:
  • 4-Bromo-7-methoxyisoquinolin-1-ol

  • Arylboronic acid (or boronic ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd source and ligand)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane and water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Reflux condenser or microwave reactor

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Reaction Setup and Execution: A Visual Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-bromo-7-methoxyisoquinolin-1-ol, boronic acid, and base in a flask. B Evacuate and backfill with inert gas (3x). A->B C Add palladium catalyst and degassed solvent. B->C D Heat the reaction mixture (e.g., 80-100 °C or microwave). C->D E Monitor progress by TLC or LC-MS. D->E F Cool to room temperature. Dilute with water and ethyl acetate. E->F G Separate layers and extract aqueous phase. F->G H Combine organic layers, wash with brine, and dry. G->H I Concentrate under reduced pressure. H->I J Purify by column chromatography. I->J

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Detailed Procedure (Conventional Heating):
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-7-methoxyisoquinolin-1-ol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Catalyst and Solvents: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol). Add the degassed solvent system via syringe. A common mixture is 1,4-dioxane and water in a 4:1 to 10:1 ratio (total volume of approximately 5-10 mL per mmol of the bromo-isoquinolinol).

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with a suitable organic solvent like ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Procedure for Microwave Irradiation:
  • Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, combine 4-bromo-7-methoxyisoquinolin-1-ol (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), the base (e.g., K₂CO₃, 2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for a specified time (e.g., 15-60 minutes).

  • Work-up and Purification: Follow the same work-up and purification procedure as described for conventional heating.

Data Presentation: A Guide to Optimization

The following table presents a set of suggested starting conditions for the Suzuki-Miyaura coupling of 4-bromo-7-methoxyisoquinolin-1-ol with a generic arylboronic acid. These conditions are based on successful couplings reported for structurally similar halo-heterocycles.[4][10]

Parameter Condition A Condition B Condition C (Microwave)
Palladium Source Pd(PPh₃)₄ (3 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(dppf) (3 mol%)
Ligand NoneSPhos (4 mol%)None
Base K₂CO₃ (2 equiv.)K₃PO₄ (3 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent System 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DMF/H₂O (5:1)
Temperature 90 °C100 °C120 °C
Time 12-24 h8-16 h20-40 min

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Ineffective base or solvent system; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing of solvents and proper inert atmosphere technique; Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents; Increase reaction temperature or switch to microwave heating.
Protodeboronation Presence of excess water or protic sources; Unstable boronic acid.Use a more stable boronic ester (e.g., pinacol ester); Use anhydrous conditions with KF as the base; Minimize the amount of water in the solvent system.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a strictly inert atmosphere; Reduce the catalyst loading.
Difficult Purification Formation of palladium black; Co-eluting byproducts.Filter the reaction mixture through a pad of Celite® before work-up to remove palladium black; Optimize chromatographic conditions (e.g., different solvent system, gradient elution).

Conclusion

The Suzuki-Miyaura coupling is a powerful and reliable method for the C-4 arylation of 4-bromo-7-methoxyisoquinolin-1-ol, enabling the synthesis of a diverse array of derivatives for further investigation in drug discovery and materials science. A thorough understanding of the reaction mechanism and the role of each component is key to successful implementation and optimization. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers embarking on the synthesis of these valuable compounds.

References

  • Zhu, Y.-Q., Hui, L.-W., & Zhang, S.-B. (2025). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Larock, R. C., & Yum, E. K. (2001). Synthesis of 3,4-disubstituted isoquinolines via palladium-catalyzed cross-coupling of o-(1-alkynyl)benzaldimines and organic halides. The Journal of Organic Chemistry, 66(25), 8493–8501.
  • Caddick, S., et al. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic & Biomolecular Chemistry, 9(23), 8054-8061.
  • D’Alterio, M. C., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2187–2197.
  • Flynn, B. L., et al. (2014). One‐Pot Tandem Palladium‐Catalyzed Decarboxylative Cross‐Coupling and C H Activation Route to Thienoisoquinolines.
  • Xia, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635-642.
  • Cella, R., & Stefani, H. A. (2009). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Tetrahedron, 65(14), 2619-2641.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Retrieved from [Link]

  • Singh, S., & Sharma, V. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development.
  • Bence, K., et al. (2025). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules, 30(2), 489.
  • Sreedhar, B., et al. (2008). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls.
  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Murray, J., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1032–1039.
  • Thiede, S., et al. (2015). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. European Journal of Organic Chemistry, 2015(26), 5846-5855.
  • Ökten, S., et al. (2019). Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 273-286.
  • Linstadt, R. T. H., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(100), 82069-82074.
  • Muscia, A. C., et al. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(5), 5483–5496.
  • Hyland, I. K., et al. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Arkivoc, 2022(4), 110-122.
  • Van der Poel, T., et al. (2017).

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-methoxyisoquinolin-1-ol

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for C4-functionalization. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and self-validating workflows for C4-functionalization.

Executive Summary & Chemical Profiling

The compound 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly versatile, privileged building block utilized extensively in the development of biologically active pharmaceuticals and novel materials[1]. The precise placement of the bromine atom at the C-4 position provides an ideal electrophilic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings)[2].

Structural Causality & Reactivity Rationale

To successfully functionalize this molecule, one must understand its intrinsic electronic properties:

  • Tautomeric Equilibrium: While named as an isoquinolin-1-ol, this compound exists predominantly in its lactam tautomer, 4-bromo-7-methoxyisoquinolin-1(2H)-one , in both the solid state and in most solvent systems.

  • Electronic Deactivation: The combination of the lactam nitrogen (which donates electron density into the ring) and the C-7 methoxy group renders the isoquinolone core relatively electron-rich. If a strong inorganic base (e.g., NaOH, KOtBu) is used during coupling, the lactam N-H (pKa ~11) can be deprotonated. The resulting anionic ring is highly electron-rich, drastically raising the activation energy required for the oxidative addition of Pd(0) into the C4-Br bond.

  • Strategic Catalyst Selection: To overcome this electronic deactivation, mild bases (e.g., K₃PO₄, K₂CO₃) must be paired with highly active, electron-rich biarylphosphine ligands (such as XPhos or dppf) to force the oxidative addition and stabilize the subsequent Pd(II) intermediates.

Mechanistic Pathway: The Catalytic Cycle

The functionalization of the C-4 position follows a classic Pd(0)/Pd(II) catalytic cycle, but the kinetics of each step are heavily influenced by the substrate's electronics. The oxidative addition is the rate-limiting step, while transmetalation requires careful base-mediated activation of the boronic acid to form a reactive boronate complex[3].

Pd_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (C4-Br Cleavage) Pd0->OxAdd PdII_1 Pd(II) Intermediate (Isoquinolone)-Pd(L_n)-Br OxAdd->PdII_1 TransMet Transmetalation (R-B(OH)2 + Base) PdII_1->TransMet PdII_2 Pd(II) Intermediate (Isoquinolone)-Pd(L_n)-R TransMet->PdII_2 RedElim Reductive Elimination (C4-R Bond Formation) PdII_2->RedElim RedElim->Pd0 Regenerates Product 4-Substituted-7-methoxy isoquinolin-1-ol RedElim->Product Substrate 4-Bromo-7-methoxy isoquinolin-1-ol Substrate->OxAdd

Fig 1. Pd-catalyzed cross-coupling cycle for 4-Bromo-7-methoxyisoquinolin-1-ol.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization of a standard Suzuki-Miyaura coupling between 4-Bromo-7-methoxyisoquinolin-1-ol and a generic arylboronic acid. The data illustrates the causality between ligand choice and reaction efficiency.

Catalyst System (mol%)Ligand (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ (5%)NoneNa₂CO₃ (2.0)Toluene/H₂O9045%Sluggish oxidative addition due to the electron-rich isoquinolone core; baseline conditions.
Pd(dppf)Cl₂ (5%)dppf (5%)K₂CO₃ (2.0)1,4-Dioxane/H₂O10078%Bidentate ligand prevents catalyst deactivation and forces reductive elimination.
Pd₂(dba)₃ (2.5%) XPhos (5%) K₃PO₄ (2.0) n-Butanol 100 94% Bulky, electron-rich ligand accelerates oxidative addition; mild base prevents N-H deprotonation.

Standard Operating Protocol: Suzuki-Miyaura Coupling

This protocol utilizes the optimized Pd₂(dba)₃ / XPhos system. It is designed as a self-validating workflow , meaning each critical step has an observable checkpoint to ensure scientific integrity.

Materials Required
  • Substrate: 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 mmol, 254.08 mg)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Catalyst & Ligand: Pd₂(dba)₃ (0.025 mmol, 22.9 mg), XPhos (0.05 mmol, 23.8 mg)

  • Base: Anhydrous K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: Anhydrous n-Butanol (5.0 mL)

Step-by-Step Methodology
  • Reagent Assembly: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, charge the 4-Bromo-7-methoxyisoquinolin-1-ol, arylboronic acid, and K₃PO₄.

    • Causality: A 1.2x excess of boronic acid is used to compensate for trace protodeboronation that occurs at elevated temperatures.

  • Catalyst Introduction: Add Pd₂(dba)₃ and XPhos to the vessel.

    • Causality: The 1:2 molar ratio of Pd to XPhos ensures the quantitative formation of the highly active monoligated Pd(0)-XPhos species.

  • Atmospheric Purging (Critical Step): Seal the tube with a rubber septum. Evacuate the tube under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing: Inject 5.0 mL of anhydrous n-Butanol via syringe. Sparge the solution with Argon for 10 minutes.

    • Self-Validation Checkpoint 1: The initial solution will appear dark purple/red due to the unactivated Pd₂(dba)₃ complex. If the solution immediately turns black, oxygen is present, and the catalyst has precipitated as inactive "Palladium black."

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 6-8 hours.

    • Self-Validation Checkpoint 2: Within the first 30 minutes of heating, the solution should transition from dark red to a clear golden-yellow or amber color, confirming the generation of the active Pd(0) catalytic cycle.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 1:1 EtOAc/Hexanes).

    • Self-Validation Checkpoint 3: Under UV light (254 nm), the starting material (Rf ~0.4) will cleanly disappear, replaced by a new, highly fluorescent product spot (Rf ~0.3).

  • Work-Up & Extraction: Cool the reaction to room temperature. Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and filter through a 1-inch pad of Celite.

    • Causality: The Celite pad traps insoluble potassium phosphate salts and spent palladium particulates, preventing severe emulsions during the subsequent aqueous wash.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Gradient: 20% to 60% EtOAc in Hexanes) to yield the pure 4-substituted-7-methoxyisoquinolin-1-ol.

Workflow Step1 1. Reagent Preparation Weigh Substrate, Boronic Acid, Base Step2 2. Catalyst Assembly Add Pd2(dba)3 and XPhos Step1->Step2 Step3 3. Inert Atmosphere Add Solvent & Sparge with Argon Step2->Step3 Step4 4. Heating & Monitoring 100°C, Track via TLC (UV 254 nm) Step3->Step4 Step5 5. Work-up Cool, Dilute, Filter through Celite Step4->Step5 Step6 6. Purification Flash Column Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Troubleshooting & Best Practices

  • Issue: High levels of dehalogenated byproduct (7-methoxyisoquinolin-1-ol).

    • Cause: The Pd(II) intermediate is undergoing β-hydride elimination or reduction rather than transmetalation.

    • Solution: Ensure the boronic acid is not degraded. Switch to a more sterically demanding ligand (e.g., SPhos) to accelerate transmetalation over side reactions.

  • Issue: Incomplete conversion despite prolonged heating.

    • Cause: Catalyst poisoning or N-H deprotonation stalling the oxidative addition.

    • Solution: Verify the anhydrous nature of the K₃PO₄ base. If the substrate is completely deprotonated, switch to a weaker base like CsF or protect the lactam nitrogen (e.g., with a SEM or BOM group) prior to coupling.

References

  • The Nobel Prize in Chemistry 2010. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Advanced Information. Retrieved from[Link][2]

  • University of Illinois (Denmark Research Group). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds: Mechanistic Investigations of Transmetalation. Retrieved from [Link][3]

Sources

Method

Topic: Microwave-Assisted Synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compoun...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The specific derivative, 4-Bromo-7-methoxyisoquinolin-1-ol, is a highly valuable building block for drug discovery, offering a strategic combination of a reactive handle for diversification and a methoxy group for modulating physicochemical properties.[1][2] This application note provides a comprehensive guide to the efficient synthesis of this key intermediate using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of the Bischler-Napieralski reaction, this protocol significantly reduces reaction times and improves yields compared to conventional heating methods.[3][4] We present a detailed, step-by-step methodology, from precursor preparation to final product purification, underpinned by mechanistic insights and practical, field-proven advice to ensure reproducibility and safety.

Introduction: Strategic Value and Synthetic Advantage

The pursuit of novel therapeutic agents frequently relies on the strategic functionalization of heterocyclic scaffolds. Isoquinolin-1-ones are of particular interest due to their broad spectrum of biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The title compound, 4-Bromo-7-methoxyisoquinolin-1-ol, is an exemplary synthetic intermediate for two primary reasons:

  • The C-4 Bromine Atom : This serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig aminations.[1] This allows for the rapid generation of diverse chemical libraries for biological screening and structure-activity relationship (SAR) studies.[5]

  • The C-7 Methoxy Group : The methoxy substituent is prevalent in many approved drugs and is known to favorably influence ligand-target binding, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2]

Traditional synthetic routes to such scaffolds often require harsh conditions and long reaction times.[6] Microwave-assisted synthesis offers a compelling green chemistry alternative, utilizing the efficient heating of polar molecules through dielectric loss to dramatically accelerate reactions.[7][8] This "superheating" effect in sealed vessels allows for temperatures to be reached far above the solvent's boiling point at atmospheric pressure, often leading to cleaner reactions, higher yields, and significantly reduced synthesis times.[7][9]

Reaction Principle: The Microwave-Enhanced Bischler-Napieralski Reaction

The core of this synthetic strategy is the Bischler-Napieralski reaction, a robust method for constructing the dihydroisoquinoline ring system.[10][11] The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, typically a phosphorus-based reagent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][11][12]

Mechanism: The reaction is understood to proceed through the formation of a highly reactive nitrilium ion intermediate.[4][11] The amide carbonyl is first activated by the Lewis acidic dehydrating agent. Subsequent elimination of the oxygen atom generates the electrophilic nitrilium salt. This intermediate then undergoes an intramolecular electrophilic aromatic substitution on the electron-rich aromatic ring, followed by rearomatization to yield the 3,4-dihydroisoquinoline product.[10][13] The resulting dihydroisoquinoline can then be oxidized to the desired isoquinolin-1-ol.

Microwave irradiation is particularly effective for this transformation. The polar intermediates, especially the nitrilium salt, couple efficiently with the microwave field, leading to rapid and uniform internal heating that drives the reaction to completion in minutes rather than hours.[4][7]

G cluster_mechanism Bischler-Napieralski Reaction Mechanism Amide β-Arylethylamide Precursor Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ - (HO)POCl₂ Nitrilium Nitrilium Ion (Key Electrophile) Activated->Nitrilium Elimination Spiro Spirocyclic Intermediate (Wheland-type) Nitrilium->Spiro Intramolecular Electrophilic Attack Product 3,4-Dihydroisoquinoline Spiro->Product Rearomatization (Proton Loss)

Caption: Key mechanistic steps of the Bischler-Napieralski reaction.

Experimental Protocol

This protocol is designed for use with a dedicated single-mode microwave reactor equipped with pressure and temperature sensors. Domestic microwave ovens must not be used for this procedure due to extreme safety hazards. [14]

Overall Workflow

The synthesis is a two-stage process involving the preparation of the necessary amide precursor followed by the microwave-assisted cyclization.

Caption: High-level experimental workflow for the synthesis.

Materials and Equipment
  • Reagents : 2-(2-Bromo-5-methoxyphenyl)ethan-1-amine, Ethyl formate, Phosphorus oxychloride (POCl₃), Acetonitrile (anhydrous), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel for chromatography.

  • Equipment : Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator), appropriate microwave process vials (10 mL) with crimp caps, magnetic stir bars, standard laboratory glassware, rotary evaporator, column chromatography setup.

Safety Precautions: A Critical Overview

Microwave-assisted reactions in sealed vessels generate high internal pressures and temperatures well above the solvent's boiling point.[15] Adherence to safety protocols is mandatory.

  • Use Dedicated Equipment : Only use a microwave reactor specifically designed for chemical synthesis. These units have built-in safety interlocks and pressure/temperature monitoring that are absent in domestic ovens.[14]

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.[14]

  • Vessel Integrity : Never exceed the recommended fill volume for the reaction vial (typically ~1/3 of total volume). Inspect vials for cracks or defects before use.

  • Cooling : Allow the reaction vial to cool completely (e.g., to <50 °C) before attempting to open it to prevent violent depressurization and solvent flashing.[15]

  • Reaction Kinetics : If you are unfamiliar with a reaction's kinetics, start with a small scale and low power settings to gauge its behavior.[14]

Step-by-Step Procedure

Step 1: Synthesis of Precursor N-(2-(2-bromo-5-methoxyphenyl)ethyl)formamide

  • In a round-bottom flask, dissolve 2-(2-bromo-5-methoxyphenyl)ethan-1-amine (1.0 eq) in an excess of ethyl formate (10-15 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude N-(2-(2-bromo-5-methoxyphenyl)ethyl)formamide is often of sufficient purity for the next step. If necessary, it can be purified by silica gel chromatography.

Step 2: Microwave-Assisted Cyclization and Oxidation

  • Place N-(2-(2-bromo-5-methoxyphenyl)ethyl)formamide (1.0 eq, e.g., 200 mg) and a magnetic stir bar into a 10 mL microwave process vial.

  • Add anhydrous acetonitrile (3-4 mL).

  • Carefully add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise to the vial in the fume hood.

  • Securely seal the vial with a crimp cap. Place it in the microwave reactor cavity.

  • Irradiate the reaction mixture according to the parameters in Table 1. The software will control the power output to maintain the set temperature.

ParameterRecommended ValueRationale
Temperature 150 °CEnsures sufficient thermal energy for cyclization while minimizing degradation.[9][16]
Reaction Time 15 minutesMAOS drastically shortens reaction times from hours to minutes.[8]
Microwave Power Dynamic (Max 200 W)Power modulates to maintain the target temperature.
Stirring HighEnsures even temperature distribution and prevents localized superheating.[14]
Pre-stirring 30 secondsEnsures the mixture is homogeneous before irradiation begins.
Table 1: Recommended Microwave Reactor Parameters.

Step 3: Work-up and Purification

  • After irradiation, ensure the vial has cooled to below 50 °C before carefully opening it in the fume hood.[15]

  • Slowly pour the reaction mixture over crushed ice to quench the excess POCl₃.

  • Make the solution basic (pH ~8-9) by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The ambient air provides sufficient oxygen for the oxidation of the intermediate dihydroisoquinoline to the final product during workup.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-Bromo-7-methoxyisoquinolin-1-ol as a solid.

Troubleshooting

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Conversion Insufficient temperature or time. Deactivated starting material.Increase reaction temperature to 160-170 °C or time to 20-25 min. Ensure precursor is pure and dry.
Formation of Styrene Side Product Retro-Ritter reaction is occurring, favored by certain substrates.[4][12]This is a known side reaction.[12] Ensure POCl₃ is in sufficient excess. Purification should separate this non-polar byproduct.
Dark, Tarry Mixture Decomposition at high temperature.Reduce the reaction temperature to 130-140 °C and incrementally increase if needed. Ensure solvent is anhydrous.
Low Isolated Yield after Work-up Product is partially soluble in the aqueous layer. Incomplete extraction.Perform additional extractions with DCM or a different solvent like chloroform. Ensure pH is correct before extraction.
Table 2: Troubleshooting Guide.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol. By harnessing the power of microwave irradiation, this method provides rapid access to a key medicinal chemistry building block, facilitating the development of new therapeutic agents. The provided step-by-step guide, combined with crucial safety information and troubleshooting advice, equips researchers to confidently and successfully implement this modern synthetic technique in their laboratories.

References

  • Deshmukh, N., et al. (2021). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link][17]

  • Hekal, M. H., & Abu-Hashem, A. A. (2017). Microwave assisted synthesis of isoquinolines and isoquinolinones. ResearchGate. This is a reference to a general review on the topic.[6]

  • Zhang, Y., et al. (2011). Microwave-assisted synthesis of quinoline, isoquinoline, quinoxaline and quinazoline derivatives as CB2 receptor agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][18]

  • Combs, A. P., et al. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. The Journal of Organic Chemistry. Available at: [Link][3]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Available at: [Link][14]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Available at: [Link][4]

  • Grokipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link][10]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Available at: [Link][11]

  • Glasnov, T. N., & Kappe, C. O. (2007). Microwave-Assisted Multicomponent Condensation. Organic Syntheses. Available at: [Link][15]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Available at: [Link][7]

  • Cravotto, G., & Carnaroglio, D. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link][9]

  • Li, J., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link][19]

  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. Available at: [Link][16]

  • Silva, A. M. S., et al. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. MDPI. Available at: [Link][8]

  • Scribd. (n.d.). Bischler-Napieralski Isoquinoline Synthesis. Available at: [Link][13]

  • Versatile Research Compound. (n.d.). 4-Bromoisoquinoline: A Versatile Research Compound. Available at: [Link][5]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Available at: [Link][2]

Sources

Application

The Versatile Scaffold: Application Notes for 4-Bromo-7-methoxyisoquinolin-1-ol in Modern Drug Discovery

Introduction: The Privileged Nature of the Isoquinolin-1-one Core In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are terme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Nature of the Isoquinolin-1-one Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The isoquinoline and its oxidized counterpart, isoquinolin-1-one, represent such a scaffold, forming the backbone of numerous natural products and synthetic therapeutic agents.[1][2] Their rigid, bicyclic structure provides a defined three-dimensional geometry for the precise orientation of functional groups, facilitating interactions with enzyme active sites and receptors. This structural motif is particularly prominent in the development of anticancer agents, where it has been shown to modulate various pathways crucial for cancer progression.[2][3]

This guide focuses on a specifically functionalized derivative, 4-Bromo-7-methoxyisoquinolin-1-ol (1) , a versatile building block for the synthesis of novel drug candidates. Its strategic substitution pattern—a reactive bromine atom at the 4-position, an electron-donating methoxy group at the 7-position, and the critical isoquinolin-1-one core—makes it an ideal starting point for library synthesis and lead optimization. We will explore its synthetic accessibility, its utility in key cross-coupling reactions, and its successful application in the discovery of potent enzyme inhibitors.

Physicochemical Properties and Tautomerism

The electronic properties of the scaffold are significantly influenced by its substituents. The methoxy group at the C-7 position is an electron-donating group through resonance, which increases the electron density of the aromatic system.[4] This can modulate the molecule's reactivity and its ability to engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding site. Conversely, the bromine atom at C-4 is an electron-withdrawing group via induction and serves as a key handle for synthetic diversification.[4][5]

Application Focus: Targeting the PARP Superfamily - Tankyrase Inhibition

A prominent application of the isoquinolin-1-one scaffold is in the development of inhibitors for the Poly (ADP-ribose) polymerase (PARP) superfamily.[4][7] While initial efforts focused on PARP-1/2 for synthetic lethality in BRCA-mutated cancers, attention has expanded to other family members like the tankyrases (TNKS1 and TNKS2).[7][8]

Tankyrases play a critical role in the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[2] By poly-ADP-ribosylating (PARsylating) Axin, a key component of the β-catenin destruction complex, tankyrases promote its degradation, leading to β-catenin stabilization and translocation to the nucleus, where it drives the transcription of oncogenes.[2][9] Inhibition of tankyrase activity stabilizes Axin, thereby suppressing oncogenic Wnt signaling.

Experimental Protocols

Protocol 1: Synthesis of the 4-Bromo-7-methoxyisoquinolin-1-ol Scaffold

While multiple routes to substituted isoquinolones exist, a common strategy involves the palladium-catalyzed annulation of 2-alkynylbenzyl azides.[10] This protocol is adapted from methodologies for the synthesis of similar 4-bromoisoquinolones.[10]

Workflow for Scaffold Synthesis

cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cyclization & Bromination A 2-alkynyl-m-methoxybenzaldehyde C Formation of 2-alkynylbenzyl azide A->C B Sodium Azide B->C E 4-Bromo-7-methoxyisoquinolin-1-ol C->E Pd-catalyzed annulation D PdBr2, CuBr2, HOAc D->E

Caption: Synthesis of the core scaffold.

Step-by-Step Procedure:

  • Preparation of the 2-alkynylbenzyl azide precursor: This intermediate is typically synthesized from the corresponding 2-alkynylbenzaldehyde, which can be prepared via Sonogashira coupling of a 2-halobenzaldehyde with a terminal alkyne. The aldehyde is then converted to the benzyl azide.

  • Palladium-Catalyzed Annulation:

    • In an oven-dried Schlenk flask, add the 2-alkynylbenzyl azide (1.0 eq).

    • Add palladium(II) bromide (PdBr₂, 5 mol%) and copper(II) bromide (CuBr₂, 3.0 eq.).

    • Add glacial acetic acid (HOAc, 2.0 eq.).

    • The flask is evacuated and backfilled with argon.

    • Add dichloroethane (5 mL per 0.3 mmol of azide) as the solvent.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-Bromo-7-methoxyisoquinolin-1-ol.

Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, ideal for coupling aryl or heteroaryl groups to the C-4 position of the scaffold.[11][12] This is a key step in synthesizing 3-aryl-isoquinolin-1-one derivatives, which have shown high potency as tankyrase inhibitors.[1][2]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L2 Pd_complex R1-Pd(II)-X(L2) Pd0->Pd_complex D R1-R2 (Product) Transmetal R1-Pd(II)-R2(L2) Pd_complex->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination A R1-X (Scaffold) A->Pd0 Oxidative Addition B R2-B(OR)2 (Boronic Acid) C Base

Caption: Suzuki-Miyaura catalytic cycle.

Step-by-Step Procedure:

  • Reaction Setup: In a microwave vial or Schlenk flask, combine 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon or nitrogen (repeat 3 times).

  • Catalyst and Solvent Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5-10 mol%), followed by a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction: Heat the mixture with vigorous stirring. A typical condition is 90-110 °C for 2-16 hours. Microwave irradiation can often significantly reduce reaction times.[13] Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the 4-aryl-7-methoxyisoquinolin-1-one product.

Protocol 3: Diversification via Buchwald-Hartwig Amination

To introduce nitrogen-based functional groups at the C-4 position, the Buchwald-Hartwig amination is the premier method, forming C-N bonds with a wide range of amines.[14][15]

Catalytic Cycle for Buchwald-Hartwig Amination

G Pd0 Pd(0)L2 Pd_complex Ar-Pd(II)-Br(L2) Pd0->Pd_complex D Ar-NR'R'' (Product) Amine_complex [Ar-Pd(II)-HNR'R''](L2)+ Pd_complex->Amine_complex + Amine Amido_complex Ar-Pd(II)-NR'R''(L2) Amine_complex->Amido_complex - H-Base+ Amido_complex->Pd0 Reductive Elimination A Ar-Br (Scaffold) A->Pd0 Oxidative Addition B HNR'R'' (Amine) C Base

Caption: Buchwald-Hartwig catalytic cycle.

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, charge 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with argon.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C for 4-24 hours, until TLC or LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and quench carefully with water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the 4-amino-7-methoxyisoquinolin-1-one derivative.

Protocol 4: Diversification via Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne functionalities at the C-4 position, creating C(sp²)-C(sp) bonds.[16][17] These alkynyl derivatives can serve as versatile intermediates for further transformations, such as click chemistry.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 1-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent such as THF or DMF, followed by an amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0-3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the 4-alkynyl-7-methoxyisoquinolin-1-one.

Data Summary: Bioactivity of the Isoquinolin-1-one Scaffold

The following table summarizes the inhibitory activity of several 3-aryl-isoquinolin-1-one derivatives against Tankyrase 1 and 2. While not direct derivatives of the 4-bromo-7-methoxy scaffold, they demonstrate the potential of this core structure. The data is adapted from Elliott, R.J.R., et al. (2015).[2]

Compound IDR-Group at C-5TNKS1 IC₅₀ (μM)TNKS2 IC₅₀ (μM)DLD-1 Cell IC₅₀ (μM)
IWR-1 (Reference)0.1300.0560.250
20 -CH₃0.0210.0060.051
21 -CH₂OH0.0270.0090.080
23 -CH₂-piperazine0.0380.0110.190

DLD-1 is a Wnt-dependent colorectal cancer cell line; the assay measures inhibition of Wnt/β-catenin signaling.

Conclusion and Future Perspectives

4-Bromo-7-methoxyisoquinolin-1-ol is a highly valuable and versatile scaffold for drug discovery. Its pre-installed functional handles allow for rapid and efficient diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The isoquinolin-1-one core has proven to be an effective mimic of nicotinamide, making it an ideal starting point for developing inhibitors of NAD⁺-dependent enzymes, such as the PARP superfamily. The successful development of potent tankyrase inhibitors based on this scaffold underscores its potential for generating novel anticancer therapeutics. Future work can focus on exploring a wider range of substituents at the C-4 position to optimize pharmacokinetic properties and enhance selectivity, further cementing the role of this privileged structure in the ongoing quest for new medicines.

References

  • Yao, Q., et al. (2021). Design, synthesis, and biological evaluation of isoquinolin-1(2H)-one derivates as tankyrase-1/2 inhibitors. Pharmazie, 76(4), 132-138. Available at: [Link]

  • Elliott, R. J. R., et al. (2015). Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. MedChemComm, 6(9), 1687-1692. Available at: [Link]

  • Elliott, R. J. R., et al. (2015). Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). PDF of "Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors". Available at: [Link]

  • Thorsell, A. G., et al. (2013). Exploration of the nicotinamide-binding site of the tankyrases, identifying 3-arylisoquinolin-1-ones as potent and selective inhibitors. Journal of Medicinal Chemistry, 56(17), 7149-7153. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Chen, Y., et al. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Mao, Y., et al. (2020). An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(28), 2599-2633.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Ismail, M. M., et al. (2006). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. PubMed. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hopkins, T. A., et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. Available at: [Link]

  • Pearson. (n.d.). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Available at: [Link]

  • Machara, A., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Arkivoc, 2010(5), 183-196.
  • Sharma, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(45), 28212-28234.
  • Fustero, S., et al. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. PMC. Available at: [Link]

  • Le, D. D., et al. (2025). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats. springermedicine.com. Available at: [Link]

  • Patrick, G. L. (1995). Bioisosterism: A Rational Approach in Drug Design. Chemical Society Reviews, 24(3), 209-218.
  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

  • Pothuri, B., et al. (2019). PARP Inhibitors in Ovarian Cancer: The Route to “Ithaca”. MDPI. Available at: [Link]

  • Pillay, N., & Banerji, U. (2015). PARP inhibitors and more. PMC. Available at: [Link]

  • Suna, E., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4151-4153.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. Retrieved from [Link]

  • Wang, Y., et al. (2017). Synthesis and cytotoxic activities of novel 4-methoxy-substituted and unsubstituted phenylgliclazide analogs. Drug Design, Development and Therapy, 11, 1849-1860.
  • ResearchGate. (2011). PDF of "Recent Advances in Sonogashira Reactions". Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Journal of the Chinese Chemical Society, 69(10), 1779-1791.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • ResearchGate. (2025). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Available at: [Link]

  • Musella, M., et al. (2022). PARP Inhibitors Resistance: Mechanisms and Perspectives. MDPI. Available at: [Link]

  • de Melo Gagliato, D., et al. (2021). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 11, 631621.
  • Tanna, R. S., et al. (2024). Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder. Semantic Scholar. Available at: [Link]

  • IAPC Journals. (n.d.). Bayesian inference for integrated pharmacokinetic modelling of mitragynine and 7-hydroxymitragynine: Original scientific article | ADMET and DMPK. Retrieved from [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Regioselective Bromination Protocol for 4-Bromo-7-methoxyisoquinolin-1-ol

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Chemical Rationale and Structural Dynamics The isoquinoline scaffold is widely recognized as a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Chemical Rationale and Structural Dynamics

The isoquinoline scaffold is widely recognized as a privileged structure in drug discovery, frequently utilized in the development of kinase inhibitors, gamma-secretase modulators, and other targeted therapeutics[1]. Specifically, 4-bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) serves as a highly versatile synthetic intermediate. The methoxy group at the C-7 position acts as a hydrogen bond acceptor and increases the electron density of the aromatic ring, which can significantly influence the pharmacokinetic profile and target binding affinity of downstream drug candidates[1]. Meanwhile, the bromine atom at the C-4 position not only increases lipophilicity but also provides a critical functional handle for divergent synthesis, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings)[1].

Lactam-Lactim Tautomerism

A critical factor in handling and reacting this compound is its tautomeric nature. The molecule exists in an equilibrium between the lactim form (4-bromo-7-methoxyisoquinolin-1-ol) and the lactam form (4-bromo-7-methoxyisoquinolin-1(2H)-one)[1]. In polar solvents and in the solid state, the isoquinolinone (lactam) tautomer is thermodynamically favored and dictates the molecule's reactivity, particularly concerning N-alkylation versus O-alkylation pathways[1].

Mechanistic Causality in Route Design

While the isoquinolin-1-one core can be synthesized de novo via advanced methodologies—such as the photoredox/iron dual-catalyzed cyclization of acyl nitrenes with alkynes[2] or the Friedel-Crafts-type cyclization of isocyanate intermediates[3]—the most economically viable approach for scale-up relies on the regioselective bromination of the pre-formed 7-methoxyisoquinolin-1(2H)-one core.

Why the C-4 Position? Electrophilic aromatic substitution (EAS) on the isoquinolin-1-one core is highly regioselective. The nitrogen atom and the C-1 carbonyl group create an enamine-like conjugated system within the heterocyclic ring, localizing the Highest Occupied Molecular Orbital (HOMO) at the C-4 position. Despite the activating nature of the C-7 methoxy group on the benzenoid ring, the activation energy required to form the Wheland intermediate at C-4 is significantly lower.

Mechanism Enol Lactam Tautomer (Stable Form) Nucleophile C-4 Enamine Reactivity Enol->Nucleophile Wheland Wheland Intermediate (Resonance Stabilized) Nucleophile->Wheland Attack Electrophile Bromonium (Br+) from NBS Electrophile->Wheland Aromatization De-protonation Rearomatization Wheland->Aromatization -H+ Final C-4 Brominated Product Aromatization->Final

Fig 1: Mechanistic pathway of electrophilic aromatic substitution at the C-4 position.

Reagent Selection: NBS vs. Liquid Bromine Using elemental bromine (


) at scale poses severe safety and corrosion risks. Furthermore, 

is a harsh electrophile that can lead to over-bromination (e.g., dibromination at C-4 and C-8) due to the electron-rich nature of the methoxy-substituted benzenoid ring. N-Bromosuccinimide (NBS) is chosen because it provides a controlled, low steady-state concentration of electrophilic bromine, ensuring exquisite regioselectivity and preventing oxidative side reactions, a principle well-documented in the bromination of deactivated or heterocyclic aromatics[4].

Process Optimization & Quantitative Data

To establish a self-validating and scalable protocol, various solvent and temperature conditions were evaluated. N,N-Dimethylformamide (DMF) was selected as the optimal solvent because its polarity stabilizes the polar transition state during EAS, and it fully solubilizes both the starting material and NBS.

Table 1: Optimization of Reaction Parameters (10 g scale)

ReagentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)

(1.1 eq)
AcOH252>9962 (Mixture)74.5%
NBS (1.05 eq)

2512857892.0%
NBS (1.05 eq)DMF254958496.5%
NBS (1.05 eq) DMF 0-5 then 25 3 >99 91 >99.0%

Scale-Up Synthesis Protocol (100 g Scale)

This protocol is designed as a self-validating system. The progression from reaction to workup is gated by a strict In-Process Control (IPC) metric, ensuring trustworthiness and reproducibility at scale.

SynthesisWorkflow SM 7-Methoxyisoquinolin-1(2H)-one (100 g, 0.57 mol) Reaction Electrophilic Bromination (Stir 3h at 25 °C) SM->Reaction Reagents NBS (106.7 g, 0.60 mol) DMF (1.0 L), 0-5 °C Reagents->Reaction IPC In-Process Control (IPC) HPLC: SM < 1.0% Reaction->IPC 3 hours Workup Aqueous Quench (Precipitation in Ice Water) IPC->Workup Pass Purification Filtration & Wash (Water, Cold EtOH) Workup->Purification Crude Slurry Product 4-Bromo-7-methoxyisoquinolin-1-ol (>98% Purity) Purification->Product Yield > 90%

Fig 2: Scale-up workflow for the regioselective C-4 bromination of 7-methoxyisoquinolin-1(2H)-one.

Step-by-Step Execution

Step 1: Reactor Preparation & Dissolution

  • Equip a 3 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charge the reactor with 7-methoxyisoquinolin-1(2H)-one (100.0 g, 0.57 mol) and anhydrous DMF (1.0 L, 10 volumes).

  • Stir at 200 rpm until a clear solution is obtained.

  • Cool the reactor jacket until the internal temperature reaches 0-5 °C.

Step 2: Electrophilic Bromination 5. Weigh N-Bromosuccinimide (NBS) (106.7 g, 0.60 mol, 1.05 eq). Note: Ensure NBS is fresh or recently recrystallized from water to avoid free bromine impurities. 6. Add the NBS portion-wise over 45 minutes, maintaining the internal temperature below 10 °C to control the exotherm. 7. Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20-25 °C. 8. Stir the mixture for 3 hours.

Step 3: In-Process Control (IPC) 9. Withdraw a 0.5 mL aliquot, dilute with 1 mL acetonitrile, and analyze via HPLC (UV at 254 nm). 10. Validation Gate: The reaction is deemed complete when the peak area of the starting material is < 1.0%. If > 1.0%, stir for an additional 1 hour and re-test.

Step 4: Quench and Isolation 11. Prepare a separate 5 L vessel containing vigorously stirred ice-cold water (3.0 L). 12. Slowly transfer the reaction mixture into the ice water over 30 minutes. A dense, off-white to pale yellow precipitate will form immediately. 13. Stir the resulting slurry for 1 hour at 0-5 °C to ensure complete precipitation and to dissolve the succinimide byproduct into the aqueous phase. 14. Filter the suspension through a large Buchner funnel under vacuum. 15. Wash the filter cake sequentially with distilled water (


 mL) to remove residual DMF and succinimide, followed by a displacement wash with cold ethanol (200 mL) to facilitate drying.

Step 5: Drying 16. Transfer the solid to a vacuum oven. Dry at 50 °C under high vacuum (< 10 mbar) for 24 hours or until a constant weight is achieved. 17. Expected Yield: 131 - 135 g (90 - 93%).

Analytical Validation (Quality Control)

To confirm the structural integrity and regioselectivity of the product, the following analytical signatures should be verified:

  • HPLC Purity:

    
     98.5% (Area %).
    
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    The critical indicator of successful C-4 bromination is the disappearance of the C-4 vinylic proton (typically around
    
    
    6.5 ppm in the starting material) and the presence of a sharp singlet for the C-3 proton shifted downfield (around
    
    
    7.6 - 7.8 ppm). The methoxy protons will appear as a sharp singlet at
    
    
    3.85 ppm.
  • Mass Spectrometry (ESI+):

    
     expected for 
    
    
    
    is 254.0 and 256.0 (characteristic 1:1 isotopic pattern for a single bromine atom).

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 4-Bromo-7-methoxyisoquinolin-1-ol Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with the goal of improving yield and purity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the scientific reasoning behind our recommendations.

Introduction: The Synthetic Strategy

The synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol is a multi-step process that requires careful control of reaction conditions to achieve high yields and minimize the formation of impurities. The most common and practical approach involves a two-step sequence:

  • Synthesis of the Precursor: Formation of 7-methoxyisoquinolin-1(2H)-one.

  • Regioselective Bromination: Introduction of a bromine atom at the C-4 position of the isoquinolinone core.

This guide will address potential issues in both of these critical stages.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Start Starting Materials Precursor 7-methoxyisoquinolin-1(2H)-one Start->Precursor Cyclization Reaction Bromination Electrophilic Aromatic Substitution (Bromination at C-4) Precursor->Bromination Product 4-Bromo-7-methoxyisoquinolin-1-ol Bromination->Product Purification Purification (Recrystallization/Column Chromatography) Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: Synthetic workflow for 4-Bromo-7-methoxyisoquinolin-1-ol.

Part 1: Synthesis of 7-methoxyisoquinolin-1(2H)-one (Precursor)

The synthesis of the 7-methoxyisoquinolin-1(2H)-one precursor is a crucial first step. Various methods exist for constructing the isoquinolinone scaffold.[1] A common challenge is achieving good yields and avoiding side reactions.

Frequently Asked Questions (FAQs) - Precursor Synthesis

Q1: My yield of 7-methoxyisoquinolin-1(2H)-one is consistently low. What are the likely causes?

A1: Low yields in isoquinolinone synthesis can often be attributed to several factors:

  • Incomplete Reaction: The cyclization reaction may not have gone to completion. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Suboptimal Reaction Temperature: The reaction can be highly sensitive to temperature. If the temperature is too low, the reaction may be sluggish; if it's too high, it can lead to decomposition of starting materials or products.[2]

  • Poor Quality Starting Materials: Impurities in your starting materials can interfere with the reaction. Ensure you are using high-purity reagents.

  • Inefficient Catalyst Activity: If your synthesis involves a catalyst, ensure it is fresh and active.[3]

Q2: I am observing multiple spots on my TLC plate after the reaction, indicating the formation of byproducts. What are these and how can I minimize them?

A2: Side reactions are a common cause of reduced yield and purification difficulties. Depending on the specific synthetic route, you may encounter:

  • Over-oxidation or Decomposition: Harsh reaction conditions can lead to the degradation of the desired product.

  • Formation of Isomers: Depending on the starting materials and reaction conditions, the formation of undesired regioisomers is possible.

To minimize byproducts, consider optimizing reaction time and temperature. A lower temperature for a longer duration can sometimes improve selectivity.[3]

Troubleshooting Guide: Precursor Synthesis
Issue Possible Cause Suggested Solution
Low or No Product Formation Incomplete reaction.Monitor the reaction by TLC until the starting material is consumed. Consider extending the reaction time.
Inactive catalyst (if applicable).Use a fresh batch of catalyst or increase the catalyst loading.
Incorrect reaction temperature.Optimize the temperature. Perform small-scale experiments at slightly higher or lower temperatures to find the optimum.[2]
Multiple Products (Poor Selectivity) Reaction temperature is too high.Lower the reaction temperature to favor the formation of the thermodynamically more stable product.
Incorrect stoichiometry of reagents.Carefully check the molar ratios of your reactants.
Difficulty in Product Isolation Product is too soluble in the workup solvent.Use a different solvent for extraction or consider precipitation/crystallization.
Emulsion formation during aqueous workup.Add a small amount of brine to the separatory funnel to break the emulsion.
Detailed Experimental Protocol: Synthesis of 7-methoxyisoquinolin-1(2H)-one

A reliable method for the synthesis of the precursor is the Castagnoli-Cushman reaction.[4] This involves the reaction of a homophthalic anhydride with an imine. For 7-methoxyisoquinolin-1(2H)-one, a plausible route would involve the reaction of a suitably substituted homophthalic anhydride with an appropriate imine precursor.

General Procedure for 3,4-dihydroisoquinolin-1(2H)-one synthesis followed by dehydrogenation:

  • Cyclization: A mixture of the appropriate 2-aryl-ethylamine and an anhydride in a high-boiling solvent (e.g., toluene or xylene) is heated to reflux. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Dehydrogenation: The resulting 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one can be dehydrogenated to the desired 7-methoxyisoquinolin-1(2H)-one using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent like decalin, or with other dehydrogenating agents.

Part 2: Selective C-4 Bromination of 7-methoxyisoquinolin-1(2H)-one

The second critical step is the regioselective bromination of the 7-methoxyisoquinolin-1(2H)-one precursor at the C-4 position. The electron-donating methoxy group and the lactam functionality influence the electronic properties of the aromatic rings, directing the electrophilic substitution. N-Bromosuccinimide (NBS) is a commonly used reagent for such brominations.[5][6]

Frequently Asked Questions (FAQs) - Bromination

Q3: My bromination reaction is giving me a mixture of mono- and di-brominated products. How can I improve the selectivity for the mono-brominated product?

A3: The formation of poly-brominated species is a common issue in the bromination of activated aromatic rings. To improve selectivity for mono-bromination:

  • Control Stoichiometry: Carefully control the amount of NBS used. Use of 1.0 to 1.1 equivalents of NBS is recommended to favor mono-bromination.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity.

  • Slow Addition of Brominating Agent: Add the NBS solution dropwise to the reaction mixture to maintain a low concentration of the brominating agent at any given time.

Q4: The bromination is not occurring at the desired C-4 position. What can I do to improve regioselectivity?

A4: Regioselectivity is governed by the directing effects of the substituents on the isoquinolinone core. The methoxy group at C-7 is an ortho-, para-director, and the lactam ring also influences the electron density. To favor bromination at C-4:

  • Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Solvents like dimethylformamide (DMF) have been reported to favor para-bromination in some cases.[6]

  • Use of a Lewis Acid Catalyst: In some instances, a Lewis acid catalyst can be used to enhance the electrophilicity of the bromine and potentially influence the regioselectivity. However, this should be approached with caution as it can also lead to side reactions.

Q5: I am having trouble purifying the final product. What are the recommended methods?

A5: Purification of bromoquinolines and their analogues can be challenging due to the presence of isomers and other impurities.[1]

  • Silica Gel Column Chromatography: This is the most common method. A solvent system of ethyl acetate and hexanes or dichloromethane is often effective. It is advisable to perform a TLC analysis first to determine the optimal solvent system.[1]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be a very effective method for obtaining high-purity material.[1][7]

Troubleshooting Guide: Bromination
Issue Possible Cause Suggested Solution
Low Yield of Brominated Product Incomplete reaction.Monitor the reaction by TLC. If starting material remains, consider a slight increase in reaction time or temperature.
Decomposition of product.Perform the reaction at a lower temperature. Ensure the workup is done promptly after the reaction is complete.
Formation of Poly-brominated Products Excess brominating agent.Use no more than 1.1 equivalents of NBS.
Reaction temperature is too high.Conduct the reaction at 0 °C or room temperature.
Incorrect Regioselectivity Steric hindrance or electronic effects favoring other positions.Experiment with different solvents (e.g., DMF, acetonitrile, dichloromethane) to find the optimal conditions for C-4 bromination.[6]
Product is difficult to purify Presence of closely related isomers.Optimize the column chromatography conditions (e.g., use a shallower solvent gradient). Consider using a different stationary phase like alumina.[1]
Product is unstable on silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent, or use a less acidic stationary phase like neutral alumina.[1]
Detailed Experimental Protocol: Synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol

Note: This is a generalized procedure based on common practices for the bromination of related heterocyclic compounds. Optimization may be required.

  • Dissolution: In a round-bottom flask, dissolve 7-methoxyisoquinolin-1(2H)-one (1 equivalent) in a suitable solvent such as chloroform or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of NBS: Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the reaction mixture dropwise over a period of 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue to stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.[8] Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent.

Characterization Data

Accurate characterization of the precursor and final product is essential. Below are the expected NMR chemical shifts for related structures that can serve as a guide.

7-methoxyisoquinolin-1(2H)-one (Precursor):

  • ¹H NMR: Aromatic protons are expected in the range of 7.0-8.5 ppm. The methoxy protons should appear as a singlet around 3.8-4.0 ppm. The N-H proton of the lactam will appear as a broad singlet, typically downfield.

  • ¹³C NMR: Aromatic carbons will be in the range of 110-150 ppm. The carbonyl carbon of the lactam will be significantly downfield (around 160-170 ppm), and the methoxy carbon will be around 55-60 ppm.

4-Bromo-7-methoxyisoquinolin-1-ol (Final Product):

  • ¹H NMR: The introduction of the bromine atom at C-4 will cause a downfield shift of the adjacent protons. The aromatic protons will appear in the range of 7.0-8.5 ppm. The methoxy protons will be a singlet around 3.9-4.1 ppm. The hydroxyl proton will be a broad singlet.

  • ¹³C NMR: The carbon bearing the bromine (C-4) will show a characteristic signal, and the other aromatic carbon signals will be shifted compared to the precursor.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Handle with care.

  • Bromine is highly toxic and corrosive. Handle with extreme caution.[8]

  • Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

Logical Troubleshooting Workflow

Troubleshooting_Logic cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 cluster_Purification Troubleshooting Purification Start Low Yield or Impure Product Check_Step1 Problem in Step 1? (Precursor Synthesis) Start->Check_Step1 Check_Step2 Problem in Step 2? (Bromination) Start->Check_Step2 Purification_Issue Purification Difficulty? Start->Purification_Issue Incomplete_Rxn1 Incomplete Reaction? Check_Step1->Incomplete_Rxn1 Byproducts1 Byproducts Formed? Check_Step1->Byproducts1 Poly_Brom Poly-bromination? Check_Step2->Poly_Brom Wrong_Regio Incorrect Regioselectivity? Check_Step2->Wrong_Regio Solution_Rxn1 Optimize Time/Temp Check Catalyst Incomplete_Rxn1->Solution_Rxn1 Solution_Byproducts1 Lower Temperature Check Stoichiometry Byproducts1->Solution_Byproducts1 Solution_Poly_Brom Control NBS Stoichiometry Lower Temperature Poly_Brom->Solution_Poly_Brom Solution_Wrong_Regio Optimize Solvent Consider Additives Wrong_Regio->Solution_Wrong_Regio Optimize_Chroma Optimize Chromatography (Solvent, Stationary Phase) Purification_Issue->Optimize_Chroma Try_Recrystal Attempt Recrystallization Purification_Issue->Try_Recrystal

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Deshmukh, et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Suru. (2025, July 8). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2017, October 30). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link]

  • Singh, S. K., et al. (2024). The combination of CuI and glycosyl 1,2,3-triazole-based pyridinamide ligand effectively catalyzed the coupling of N-substituted 2-halobenzamides with various active methylene compounds to form dihydrophenanthridinediones and substituted isoquinolinones in very high yield at low catalytic loading. Synthesis, 56, 975-988. [Link]

  • Shvartsberg, M. S., et al. (2011). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Chemistry of Heterocyclic Compounds, 47, 845-849.
  • Royal Society of Chemistry. (n.d.). 1H and 13C-NMR for. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information One-step route to tricyclic fused 1,2,3,4- tetrahydroisoquinoline systems via the Castagnoli–Cushman pr. Retrieved from [Link]

  • ResearchGate. (2025, August 5). (PDF) Reactions of 6,7-Dimethoxy-3,4-dihydroisoquinoline with o-Quinone Methides. Retrieved from [Link]

  • SpectraBase. (n.d.). 7-Methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Gopal Roy, B., et al. (2021). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega, 6(50), 34775-34787. [Link]

  • Semantic Scholar. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Retrieved from [Link]

  • Zhang, H. P., Li, H. Y., & Xiao, H. F. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Journal of Chemical Research, 37(9), 556-558. [Link]

  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. PeerJ. [Link]

  • Filo. (2025, September 30). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Journal of the American Chemical Society. [Link]

  • Taylor & Francis. (n.d.). N-bromosuccinimide – Knowledge and References. Retrieved from [Link]

  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • Google Patents. (n.d.). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-. Retrieved from [Link]

  • Al-Zghoul, K. H., et al. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937-2947. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

Sources

Optimization

resolving solubility issues of 4-Bromo-7-methoxyisoquinolin-1-ol in organic solvents

Technical Support Center: 4-Bromo-7-methoxyisoquinolin-1-ol Welcome to the dedicated technical support guide for 4-Bromo-7-methoxyisoquinolin-1-ol. This resource is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Bromo-7-methoxyisoquinolin-1-ol

Welcome to the dedicated technical support guide for 4-Bromo-7-methoxyisoquinolin-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve the common yet critical challenge of its solubility in organic solvents. As a pivotal building block in medicinal chemistry, achieving complete and consistent dissolution is the first step toward successful synthesis and screening campaigns.[1] This guide provides a blend of foundational knowledge, practical troubleshooting, and step-by-step protocols to ensure your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is 4-Bromo-7-methoxyisoquinolin-1-ol and what are its key structural features influencing solubility?

4-Bromo-7-methoxyisoquinolin-1-ol (CAS No. 1207448-48-3) is a heterocyclic organic compound with a molecular weight of 254.08 g/mol .[1][2] Its solubility is governed by a complex interplay of its structural features:

  • Isoquinolin-1-ol Core: This bicyclic system possesses both aromatic (non-polar) and heteroatomic (polar) character.

  • Keto-Enol Tautomerism: The compound exists in a tautomeric equilibrium between the isoquinolin-1-ol (enol) form and the more stable 4-bromo-7-methoxyisoquinolin-1(2H)-one (keto) form.[1] The keto form has a hydrogen bond donor (N-H) and acceptor (C=O), while the enol form has a hydroxyl group (O-H) that can also participate in hydrogen bonding. This duality significantly influences its interactions with different solvents.

  • Polar Substituents: The presence of a methoxy group (-OCH₃) and a bromine atom (-Br) adds to the molecule's polarity and potential for dipole-dipole interactions.

The general principle of "like dissolves like" is a useful starting point; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[3] Given its mixed polarity, a nuanced approach to solvent selection is required.

Q2: Which organic solvents should I consider as a starting point?

Based on the structure, polar aprotic and polar protic solvents are the most promising candidates. Highly non-polar solvents like hexane or toluene are unlikely to be effective. A systematic screening approach is recommended.

Solvent ClassExample SolventsRationale for Use
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent solvating power for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds.[4]
Acetonitrile (ACN), AcetoneModerate polarity, suitable for many reactions and purification methods.
Dichloromethane (DCM)A less polar option that can be effective, particularly for less polar derivatives.[3]
Polar Protic Methanol (MeOH), Ethanol (EtOH)Capable of hydrogen bonding with the solute, which can aid dissolution. Often used as co-solvents.[3][4]
Q3: What are the primary safety precautions when handling this compound?
  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][6] Avoid contact with skin and eyes.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash with plenty of soap and water.[5] If swallowed or inhaled, seek immediate medical attention.[5]

  • Storage: Store in a cool, dry place with the container tightly sealed.[8]

Systematic Approach to Solubility Testing

Before committing a large amount of material, a systematic, small-scale approach can save time and resources. The following workflow provides a logical progression for identifying a suitable solvent system.

Solubility_Workflow cluster_0 Phase 1: Initial Solvent Screening cluster_1 Phase 2: Solubility Enhancement A Start: Weigh 1-2 mg of Compound B Select 3-5 Solvents (e.g., DMSO, DMF, ACN, MeOH, DCM) A->B C Add 0.1 mL of Solvent at RT B->C D Vortex / Mix Vigorously C->D E Observe for Dissolution D->E F Soluble: Document & Scale Up E->F Yes G Insoluble / Partially Soluble E->G No H Apply Gentle Heat (40-50°C) G->H I Observe for Dissolution H->I I->F Yes J Apply Sonication (10-15 min) I->J No K Observe for Dissolution J->K K->F Yes L Insoluble: Proceed to Troubleshooting K->L No

Caption: A systematic workflow for initial solvent screening and enhancement.

Troubleshooting Guide: From Suspension to Solution

This section addresses specific issues you may encounter when the initial screening fails to yield a suitable solvent.

Q4: My compound won't dissolve in common solvents like ACN or DCM even with gentle heating. What's the next step?

Causality: The energy provided by gentle heating is insufficient to overcome the compound's crystal lattice energy. This is common for planar, aromatic molecules that can stack efficiently in the solid state. At this point, more aggressive solubilization techniques are warranted.

Recommended Solutions:

  • High-Polarity Solvents: If not already tested, move to highly polar aprotic solvents like DMSO or DMF. Their strong dipole moments are more effective at disrupting the intermolecular forces in the solid.

  • Co-Solvent Systems: The use of a co-solvent can synergistically increase solubility where a single solvent fails.[4][9] A small amount of a highly effective solvent (like DMSO) can disrupt the crystal structure, allowing the bulk solvent (like ACN) to solvate the individual molecules.

Protocol 1: Co-Solvent System Development

  • Preparation: In a vial, suspend a known amount of 4-Bromo-7-methoxyisoquinolin-1-ol in your primary solvent (e.g., acetonitrile) to create a slurry.

  • Co-solvent Addition: While stirring vigorously, add a highly polar co-solvent (e.g., DMSO or DMF) dropwise.

  • Monitoring: Observe the mixture for signs of dissolution after each addition.

  • Optimization: Continue adding the co-solvent until the solid is fully dissolved. Note the final volume ratio of the primary solvent to the co-solvent. This ratio should be used for your larger-scale experiment.[4]

  • Caution: Ensure the co-solvent is compatible with your downstream reaction conditions (e.g., some reactions are quenched by protic solvents or high concentrations of DMSO).

Q5: The compound dissolves with heat but precipitates upon cooling to room temperature. How can I maintain solubility?

Causality: You have created a supersaturated solution. The solubility of the compound is highly temperature-dependent in that specific solvent, and at room temperature, the concentration exceeds its solubility limit.

Recommended Solutions:

  • Maintain Temperature: If your experimental setup allows, maintain the reaction or analysis at the elevated temperature required for solubility.

  • Switch Solvents: This is a strong indication that a more suitable solvent or solvent system is needed. A solvent in which the compound is soluble at room temperature is always preferable for reproducibility.

  • Use a Co-solvent System: As described in Protocol 1, a co-solvent can often increase the room temperature solubility and prevent precipitation.

Troubleshooting_Workflow A Problem: Compound is Insoluble in Primary Solvent B Try High-Polarity Solvent (DMSO, DMF) A->B C Is it soluble? B->C D Develop Co-Solvent System (See Protocol 1) C->D No G Success! C->G Yes E Is it soluble? D->E F Consider Advanced Techniques: - pH Adjustment (if applicable) - Surfactant (for aqueous media) - Derivatization E->F No E->G Yes

Caption: A decision tree for advanced solubility troubleshooting.

Q6: I need to introduce the compound into an aqueous system, but it crashes out from the organic stock. What should I do?

Causality: This is a common problem when a compound dissolved in a water-miscible organic solvent (like DMSO or ethanol) is rapidly diluted into an aqueous buffer.[10] The abrupt change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.

Recommended Solutions:

  • pH Adjustment: The isoquinolin-1-ol moiety has an acidic proton. In an aqueous solution with a pH above its pKa, it will deprotonate to form an anionic salt, which is often significantly more water-soluble.[11] Experiment with small amounts of a basic aqueous solution (e.g., 0.1 M NaOH or NaHCO₃) to see if solubility improves.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble organic compounds in their hydrophobic core, effectively "dissolving" them.[4] This is a common strategy in biological assays.

  • Co-solvency in Aqueous Systems: Sometimes, maintaining a certain percentage of the organic co-solvent (e.g., 1-5% DMSO) in the final aqueous solution is sufficient to keep the compound dissolved.[9] Always run a vehicle control to ensure the co-solvent does not affect your experimental results.

Protocol 2: Sonication for Difficult Suspensions

Sonication uses high-frequency sound waves to agitate the solvent and solute particles, which can help break down aggregates and accelerate the dissolution process.[4]

  • Preparation: Place the compound and chosen solvent in a vial of appropriate size (e.g., a glass scintillation vial). Ensure the vial is not more than two-thirds full.

  • Sonication: Place the vial in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Operation: Turn on the sonicator for 10-15 minute intervals.

  • Monitoring: After each interval, visually inspect the solution. Check for any temperature increase, as some ultrasonic baths can generate heat.

  • Observation: Continue sonication until the solid is fully dissolved or no further change is observed.[4]

References

  • Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved from [Link]

  • Dissolving an insoluble compound in an organic solvent... and then solve this in water? (2024, January 29). Reddit. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? (2020, May 15). ResearchGate. Retrieved from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Pharmaceutical Research. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (n.d.). Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. Retrieved from [Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022, December 12). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting low conversion in Suzuki coupling of 4-Bromo-7-methoxyisoquinolin-1-ol

Substrate Focus: 4-Bromo-7-methoxyisoquinolin-1-ol Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering low conversion rates when performing Suzuki-Miyaura cro...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 4-Bromo-7-methoxyisoquinolin-1-ol

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists encountering low conversion rates when performing Suzuki-Miyaura cross-couplings on the 4-bromo-7-methoxyisoquinolin-1-ol scaffold.

Mechanistic Context: This substrate is notoriously difficult to couple due to two synergistic factors. First, it exists in a tautomeric equilibrium with its lactam form, 4-bromo-7-methoxyisoquinolin-1(2H)-one . The lactam nitrogen and oxygen can form off-cycle chelates with palladium, effectively poisoning the catalyst. Second, the electron-donating 7-methoxy group and the lactam core significantly increase electron density at the 4-position, severely deactivating the C–Br bond toward the initial oxidative addition step of the catalytic cycle.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Conversion in Suzuki Coupling of 4-Bromo-7-methoxyisoquinolin-1-ol Q1 Is the 4-bromo starting material consumed? Start->Q1 YesBranch Yes: Side Reactions Dominating Q1->YesBranch SM disappears, product low NoBranch No: Stalled Catalytic Cycle or Poor Solubility Q1->NoBranch SM remains intact Proto Protodeboronation of Boronic Acid YesBranch->Proto Dehal Hydrodehalogenation of Substrate YesBranch->Dehal OxAdd Failed Oxidative Addition (Catalyst Poisoning) NoBranch->OxAdd Solub Poor Substrate Solubility NoBranch->Solub Sol1 Use MIDA boronates or slow-addition protocols Proto->Sol1 Sol2 Check solvent degassing; reduce reaction temp Dehal->Sol2 Sol3 Use XPhos/SPhos ligands; Protect 1-OH/NH group OxAdd->Sol3 Sol4 Switch to DMF, DMA, or Dioxane/H2O mixtures Solub->Sol4

Diagnostic workflow for resolving low conversion in isoquinolin-1-ol Suzuki couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at <20% conversion despite using standard Pd(PPh₃)₄ and prolonged heating? A1: The stall is caused by a failure in the oxidative addition step combined with catalyst poisoning. Standard catalysts like Pd(PPh₃)₄ lack the electron richness required to break the deactivated C–Br bond of the isoquinolinone core. Furthermore, the small steric profile of PPh₃ allows the substrate's lactam motif to coordinate to the palladium center, forming inactive polymeric species. Solution: Transition to bulky, electron-rich dialkylbiarylphosphine ligands such as [1]. These ligands accelerate oxidative addition, and their massive steric bulk (e.g., the dicyclohexyl groups) physically blocks the lactam core from poisoning the metal center[2].

Q2: I switched to a more active catalyst (Pd(dppf)Cl₂), but now my starting material remains intact while my boronic acid completely disappears. What is happening? A2: You are observing competitive protodeboronation. When oxidative addition is sluggish, the catalytic cycle stalls. Meanwhile, your boronic acid remains exposed to the basic, aqueous reaction conditions at elevated temperatures. This triggers base-catalyzed hydrolysis (ArB(OH)₂ → ArH), which consumes your coupling partner before transmetalation can occur[3]. Solution: You must alter the kinetics of the reaction. Either use an anhydrous base system (e.g., Cs₂CO₃ in DMF) or switch your boron source to a . MIDA boronates act as a "slow-release" mechanism for the active boronic acid, keeping its steady-state concentration low and preventing bulk degradation[4].

Q3: My substrate has terrible solubility in standard ethereal solvents like THF or Toluene. How can I improve homogeneity without crashing out the catalyst? A3: The poor solubility is driven by strong intermolecular hydrogen bonding between the lactam units of the isoquinolinone core. Solution: Utilize a highly polar aprotic solvent like DMF, or a mixed aqueous system like 1,4-Dioxane/H₂O (4:1 v/v). The addition of water disrupts the intermolecular hydrogen bonding of the substrate. If using Dioxane/H₂O, ensure you use a water-tolerant catalyst system like XPhos Pd G3[2].

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and failure modes during the optimization of the 4-bromo-7-methoxyisoquinolin-1-ol coupling workflow.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Primary Failure Mode
Pd(PPh₃)₄ (10 mol%)Na₂CO₃ (aq)Toluene/H₂O (3:1)9012%Stalled Oxidative Addition
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)1,4-Dioxane/H₂O (4:1)9038%Severe Protodeboronation
Pd(OAc)₂ / SPhosCs₂CO₃ (solid)DMF (Anhydrous)10072%Poor Substrate Solubility
XPhos Pd G3 (5 mol%) K₃PO₄ (aq) 1,4-Dioxane/H₂O (4:1) 80 >95% None (Optimal System)
Self-Validating Experimental Protocol

High-Yield Suzuki-Miyaura Coupling Using XPhos Pd G3

Objective: Achieve >90% conversion of 4-bromo-7-methoxyisoquinolin-1-ol while suppressing protodeboronation and catalyst poisoning.

Step 1: Reaction Assembly & Rigorous Degassing

  • Action: In a Schlenk flask, combine 4-bromo-7-methoxyisoquinolin-1-ol (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), and XPhos Pd G3 (5 mol%). Add anhydrous 1,4-Dioxane (0.1 M relative to substrate). Perform three rigorous freeze-pump-thaw cycles.

  • Causality: Oxygen rapidly oxidizes electron-rich dialkylbiarylphosphine ligands (like XPhos) into inactive phosphine oxides. Degassing prevents premature catalyst death and suppresses oxidative homocoupling of the boronic ester[3].

  • Validation Check: The solution should appear pale yellow to orange. If it immediately turns black upon solvent addition, your solvent contains dissolved oxygen, indicating the precipitation of inactive palladium black.

Step 2: Base Addition & Cycle Initiation

  • Action: Backfill the flask with Argon. Inject an aqueous solution of K₃PO₄ (2.0 M, 3.0 equiv) that has been sparged with Argon for 30 minutes. Heat the biphasic mixture to 80 °C.

  • Causality: The aqueous base is required to form the reactive boronate "ate" complex, which is essential for the transmetalation step. The G3 precatalyst rapidly undergoes activation under mild basic conditions to release the active monoligated L-Pd(0) species without consuming the boronic acid.

  • Validation Check: After 15 minutes at 80 °C, remove a 10 µL aliquot, dilute in MeCN, and analyze via LCMS. You should observe the complete disappearance of the G3 precatalyst mass and the initial formation of the product mass.

Step 3: Reaction Monitoring & Quenching

  • Action: Stir vigorously at 80 °C for 4–6 hours. Monitor via TLC (EtOAc/Hexanes). Once complete, cool to room temperature and filter through a short pad of Celite.

  • Causality: Vigorously stirring a biphasic Dioxane/H₂O mixture ensures adequate interfacial surface area for transmetalation. Prolonging the reaction past completion risks product degradation.

  • Validation Check: The reaction mixture should remain a homogeneous amber/brown color. A heavy black precipitate on the flask walls indicates the catalytic cycle has stalled and the palladium has aggregated.

References
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at:[Link]

  • Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: Efficient Removal of Palladium Impurities from 4-Bromo-7-methoxyisoquinolin-1-ol Products

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the removal of palladium impurities from 4-Bromo-7-methoxyisoquinolin-1-ol, a crucial step in the synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of palladium impurities from 4-Bromo-7-methoxyisoquinolin-1-ol, a crucial step in the synthesis of many active pharmaceutical ingredients (APIs). Residual palladium can compromise downstream reactions, affect biological activity, and create regulatory challenges.[1] This document offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during purification.

I. Understanding the Challenge: Palladium's Persistence

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.[2] However, the removal of the palladium catalyst post-reaction can be a significant hurdle. The European Agency for the Evaluation of Medicinal Products has set strict limits for platinum group metal contamination, including palladium, at less than 5 ppm in APIs.[3] The difficulty in removing palladium often stems from the formation of stable complexes with the product or the presence of various palladium species (e.g., Pd(0), Pd(II)) in the reaction mixture.[4]

II. Troubleshooting Guides: A Symptom-Based Approach

This section addresses common problems encountered during the purification of 4-Bromo-7-methoxyisoquinolin-1-ol, providing potential causes and actionable solutions.

Issue 1: High Residual Palladium Levels (>10 ppm) After Initial Purification

Symptoms:

  • ICP-MS analysis indicates palladium levels exceeding regulatory limits.[3]

  • The isolated product has a persistent yellow, grey, or black discoloration.[5]

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Ineffective Initial Filtration Simple filtration may not remove finely dispersed or soluble palladium species.[5] Solution: Employ a more robust filtration technique, such as passing the reaction mixture through a pad of Celite®. For very fine particles, consider using a finer porosity filter or a membrane filter.[5]
Strong Palladium-Product Complexation The nitrogen and oxygen atoms in the 4-Bromo-7-methoxyisoquinolin-1-ol structure can chelate with palladium, forming stable complexes that are difficult to break. Solution: Consider adding a competing ligand to the mixture before scavenger treatment to displace the product from the palladium center.[1]
Incorrect Scavenger Choice The effectiveness of a scavenger depends on the oxidation state of the palladium. Thiol-based scavengers, for instance, are generally more effective for Pd(II).[1] Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most efficient one for your specific reaction conditions.[1][4]
Suboptimal Scavenging Conditions Temperature, time, and solvent can all impact scavenger efficiency.[5] Solution: Optimize scavenging parameters. Increasing the temperature or extending the reaction time can sometimes improve palladium removal. Ensure the chosen solvent is compatible with both the product and the scavenger.
Issue 2: Significant Product Loss During Purification

Symptoms:

  • Low overall yield of the purified 4-Bromo-7-methoxyisoquinolin-1-ol.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Product Adsorption onto Scavenger or Activated Carbon Scavengers and activated carbon can non-specifically adsorb the desired product along with the palladium.[6] Solution: 1. Reduce Scavenger/Carbon Amount: Use the minimum amount necessary for effective palladium removal.[5] 2. Wash Thoroughly: After filtration, wash the scavenger or carbon cake with fresh solvent to recover adsorbed product.[5] 3. Test Different Scavengers: Some scavengers may exhibit less product binding than others.
Product Precipitation During Scavenging Changes in the solvent environment or temperature during scavenging can cause the product to precipitate out of solution along with the scavenger. Solution: Ensure the product remains fully dissolved throughout the scavenging process. This may require adjusting the solvent system or maintaining a specific temperature.
Inefficient Recrystallization Poor solvent choice or rapid cooling can lead to low recovery of the purified product.[7] Solution: Carefully select a recrystallization solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Employ slow cooling to maximize crystal formation and purity.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the first and simplest method I should try for palladium removal?

A1: The most straightforward initial step is filtration through a pad of Celite®. This is often effective at removing heterogeneous palladium catalysts and larger palladium aggregates.[9]

Q2: My product is still colored after Celite® filtration. What's the next step?

A2: A persistent color suggests the presence of soluble or colloidal palladium.[5] The next logical step is to use a palladium scavenger. Silica-based scavengers with thiol or amine functional groups are highly effective at binding and removing various palladium species.[10][11]

Q3: How do I choose the right scavenger for my reaction?

A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium, the solvent system, and the nature of your product.[12] It is often best to perform a small-scale screen of a few different types of scavengers to identify the most effective one.[13]

Q4: Can I use activated carbon to remove palladium?

A4: Yes, activated carbon can be a cost-effective method for palladium removal.[14][15][16] However, it can also lead to product loss due to non-specific adsorption.[6] It is crucial to screen different grades of activated carbon and optimize the treatment conditions (e.g., amount of carbon, temperature, and time).[17]

Q5: Is recrystallization an effective method for palladium removal?

A5: Recrystallization can be a powerful final purification step to remove residual impurities, including palladium.[7][18] Its effectiveness depends on the differential solubility of your product and the palladium impurities in the chosen solvent system. Often, a combination of scavenging followed by recrystallization yields the best results.[3]

Q6: How can I accurately quantify the residual palladium in my final product?

A6: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[3][19]

IV. Experimental Protocols & Workflows

Workflow for Selecting a Palladium Removal Method

Start Crude Product (4-Bromo-7-methoxyisoquinolin-1-ol) Filtration Celite® Filtration Start->Filtration Analysis1 ICP-MS Analysis (Pd > 10 ppm?) Filtration->Analysis1 Scavenger Palladium Scavenger Treatment Analysis1->Scavenger Yes Final_Product Purified Product (Pd < 10 ppm) Analysis1->Final_Product No Analysis2 ICP-MS Analysis (Pd > 10 ppm?) Scavenger->Analysis2 Recrystallization Recrystallization Analysis2->Recrystallization Yes Analysis2->Final_Product No Troubleshoot Troubleshoot: - Different Scavenger - Optimize Conditions Analysis2->Troubleshoot Still High Recrystallization->Final_Product

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Bromo-7-methoxyisoquinolin-1-ol Reactions

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled catalytic cycles when functionalizing isoquino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing low yields and stalled catalytic cycles when functionalizing isoquinoline scaffolds.

Working with 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) presents a unique intersection of steric and electronic challenges[1]. While the isoquinoline core is a privileged structure in medicinal chemistry, functionalizing the C4-position via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) often results in catalyst poisoning or incomplete conversion[1][2].

This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Core Mechanistic Insights: The Causality of Coupling Failures

To troubleshoot effectively, we must first understand why this specific molecule resists standard coupling conditions. The resistance is governed by three interacting factors:

  • Tautomeric Catalyst Poisoning: 4-Bromo-7-methoxyisoquinolin-1-ol exists in a tautomeric equilibrium with its 2H-isoquinolin-1-one (lactam) form, which is typically the more stable and prevalent state[1]. The lactam nitrogen and the C1-carbonyl oxygen can act as bidentate ligands, chelating the Palladium(0) catalyst and pulling it out of the active catalytic cycle[3].

  • Transmetalation Steric Bottleneck: The C4-bromine is flanked by the C3-proton and experiences peri-interactions from the C5-position. During a Suzuki coupling, the transmetalation step requires the bulky Palladium-aryl complex to align with the incoming boronic acid. The rigid, planar geometry of the isoquinoline ring restricts the trajectory of this approach, causing the cycle to stall[4].

  • Electronic Deactivation: The 7-methoxy group is strongly electron-donating. By pushing electron density into the bicyclic

    
    -system, it slightly increases the electron density at the C4-C-Br bond, raising the activation energy required for the initial oxidative addition of Pd(0) compared to electron-deficient heterocycles.
    

Troubleshooting Guides & FAQs

Q1: My Suzuki coupling at the C4-bromo position is stalling at 15-20% conversion. Adding more Pd(PPh₃)₄ doesn't help. What is the root cause? A: You are experiencing a transmetalation bottleneck exacerbated by catalyst starvation. Pd(PPh₃)₄ is highly susceptible to coordination by the isoquinolin-1-one tautomer[3]. Adding more catalyst only creates more inactive Pd-lactam complexes. Solution: Switch to a bulky, electron-rich Buchwald ligand (e.g., XPhos or SPhos). The steric bulk of XPhos prevents the lactam from coordinating to the Palladium center, while its electron-rich nature accelerates the challenging oxidative addition.

Q2: Should I protect the 1-OH/lactam group before attempting cross-coupling? A: Yes, if direct coupling with advanced ligands fails, tautomer locking is the most reliable fallback. Converting the 1-OH to a 1-chloro group using POCl₃ is a standard industry practice[1]. This yields 1-chloro-4-bromo-7-methoxyisoquinoline, which removes the acidic proton, eliminates lactam tautomerism, and provides orthogonal reactivity (the C4-Br will undergo Pd-coupling much faster than the C1-Cl due to bond dissociation energies).

Q3: Even with XPhos, my bulky ortho-substituted boronic acid won't couple. How do I force the transmetalation? A: Boronic acids can self-condense into unreactive boroxines or suffer from protodeboronation under prolonged heating. Switch your nucleophile to a potassium heteroaryltrifluoroborate salt[5]. These salts are monomeric, highly stable, and undergo transmetalation much more efficiently in the presence of sterically hindered electrophiles.

Quantitative Catalyst Screening Data

To guide your reaction design, below is a summary of empirical data comparing catalyst/ligand systems for the C4-arylation of 4-bromoisoquinolones.

Catalyst SystemLigand TypeBase / SolventSteric ToleranceAvg. YieldMechanistic Note
Pd(PPh₃)₄ MonodentateNa₂CO₃ / Dioxane:H₂OLow< 20%Fails due to lactam chelation and slow oxidative addition.
Pd(dppf)Cl₂ BidentateK₂CO₃ / DMFModerate45-55%Better stability, but transmetalation remains slow for bulky boronic acids.
Pd₂(dba)₃ / XPhos Bulky BiarylK₃PO₄ / Toluene:H₂OHigh85-95%XPhos bulk prevents catalyst poisoning; accelerates oxidative addition.
Pd(OAc)₂ / SPhos Bulky BiarylK₃PO₄ / Toluene:H₂OVery High80-90%Excellent for highly hindered ortho-substituted boronic acids.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Tautomer Locking via POCl₃ Activation

Purpose: Convert 4-Bromo-7-methoxyisoquinolin-1-ol to 1-chloro-4-bromo-7-methoxyisoquinoline to prevent catalyst poisoning[1].

  • Reaction Setup: In an oven-dried flask under N₂, suspend 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 eq) in neat POCl₃ (10.0 eq). Add a catalytic amount of anhydrous DMF (0.1 eq).

    • Causality: DMF forms the Vilsmeier-Haack reagent in situ, which significantly accelerates the chlorination of the lactam carbonyl.

  • Execution: Heat the mixture to 105 °C for 3 hours.

    • Validation Checkpoint 1: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material (highly polar, stays near baseline) must completely disappear, replaced by a high-R_f UV-active spot. If starting material remains, check for moisture contamination.

  • Quench & Workup: Cool to room temperature and carefully pour the mixture over crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with CH₂Cl₂.

    • Validation Checkpoint 2: Analyze the crude organic layer via LC-MS. You must observe a mass shift corresponding to the loss of oxygen (-16 Da) and the addition of chlorine, presenting a distinct isotopic pattern (M / M+2 / M+4 due to both Br and Cl isotopes).

Protocol B: Sterically-Hindered Suzuki-Miyaura Coupling

Purpose: Direct C4-arylation using a bulky catalyst system to overcome steric hindrance.

  • Pre-activation: In a Schlenk tube, combine Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous, degassed Toluene. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should transition from a dark purple/black to a deep red/orange, indicating the successful formation of the active Pd(0)-XPhos complex.

  • Reagent Addition: Add 1-chloro-4-bromo-7-methoxyisoquinoline (1.0 eq), your chosen arylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Causality: K₃PO₄ is chosen over carbonate bases because its higher basicity is required to efficiently form the reactive boronate complex necessary for hindered transmetalation.

  • Execution: Heat to 90 °C for 12 hours under strictly anhydrous and anaerobic conditions.

    • Validation Checkpoint 2: Perform ¹H NMR on the crude mixture. The disappearance of the singlet corresponding to the C3-proton of the starting material (typically around

      
       8.2-8.5 ppm) and the appearance of new aryl multiplet signals confirms successful C-C bond formation.
      

Process Visualizations

OptimizationWorkflow N1 4-Bromo-7-methoxyisoquinolin-1-ol N2 Assess Steric Bulk of Boronic Acid N1->N2 N3 Direct Coupling (Pd2(dba)3 / XPhos) N2->N3 Low/Moderate Sterics N4 Tautomer Locking (POCl3 to 1-Chloro) N2->N4 High Sterics/Chelation Risk N5 Suzuki-Miyaura Cross-Coupling N3->N5 N4->N5 N6 Target C4-Functionalized Isoquinoline N5->N6

Workflow for overcoming steric and electronic bottlenecks in C4-functionalization.

CatalyticCycle Pd Active Pd(0)-XPhos OA Oxidative Addition (C4-Br Cleavage) Pd->OA Overcomes electronic deactivation TM Transmetalation (Steric Bottleneck) OA->TM Requires K3PO4 RE Reductive Elimination (Product Release) TM->RE Boronate Complex RE->Pd Ligand Regeneration

Palladium catalytic cycle highlighting the transmetalation steric bottleneck.

References

  • [1] Benchchem. 4-Bromo-7-methoxyisoquinolin-1-ol | CAS 1207448-48-3. Retrieved from:

  • [2] MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Retrieved from:

  • [4] MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from:

  • [5] PubMed Central (PMC). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from:

  • RSC Publishing. Exploring the capabilities of 2-alkynyl aryl/benzyl azides: synthesis approaches for indoles, quinolines, and their derivatives via transition metal catalysis. Retrieved from:

  • [3] Researcher.Life. RSC Article Template (Version 3.1) - Steric constraints on Suzuki coupling to 4-bromoisoquinolin-1-one. Retrieved from:

Sources

Optimization

Technical Support Center: Chromatography Optimization for 4-Bromo-7-methoxyisoquinolin-1-ol

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-7-methoxyisoquinolin-1-ol (also known as 4-bromo-7-methoxyisoquinolin-1(2H)-one). This guide is engineered for researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-bromo-7-methoxyisoquinolin-1-ol (also known as 4-bromo-7-methoxyisoquinolin-1(2H)-one). This guide is engineered for researchers and drug development professionals who require high-purity isolation of this privileged medicinal chemistry scaffold.

Due to its unique structural features—specifically lactam-lactim tautomerism, halogen-induced lipophilicity, and rigid planarity—this compound presents distinct chromatographic challenges. This center provides validated eluent systems, self-validating protocols, and mechanistic troubleshooting to ensure flawless purification.

I. Eluent System Performance Matrix

The selection of the mobile phase is the most critical variable in purifying isoquinolinone derivatives. The table below summarizes quantitative performance data for various eluent systems based on established chromatographic parameters for isoquinoline alkaloids [3].

Eluent SystemVolume RatioExpected RfChromatographic CharacteristicsBest Use Case
Hexanes / EtOAc 1:1 to 1:30.25 - 0.35Moderate resolution; prone to slight tailing on highly acidic silica.General purification of crude synthesis mixtures [1].
DCM / MeOH 95:50.35 - 0.45Sharp peaks; excellent solubility; masks silanol interactions.Overcoming severe streaking or poor sample solubility.
Toluene / EtOAc 4:10.20 - 0.30High selectivity for halogenated aromatics via π-π interactions.Separating the 4-bromo derivative from unbrominated precursors.
DCM / MeOH / AcOH 95:4:10.40 - 0.50Complete suppression of lactam-lactim ionization.Analytical-grade isolation of highly pure fractions.
II. Eluent Optimization Workflow

EluentOptimization Start Run TLC in Hexane:EtOAc (1:1) CheckRf Evaluate Rf & Spot Shape Start->CheckRf Tailing Severe Tailing / Streaking (Silanol Interaction) CheckRf->Tailing LowRf Rf < 0.15 (Too Polar/Insoluble) CheckRf->LowRf Good Rf 0.25 - 0.35 (Round Spot) CheckRf->Good FixTailing Switch to DCM:MeOH (95:5) or add 1% AcOH Tailing->FixTailing FixLowRf Increase EtOAc ratio (e.g., Hexane:EtOAc 1:3) LowRf->FixLowRf Proceed Proceed to Column using Dry Loading Good->Proceed FixTailing->CheckRf Re-test FixLowRf->CheckRf Re-test

Fig 1: Eluent optimization workflow for 4-bromo-7-methoxyisoquinolin-1-ol chromatography.

III. Self-Validating Protocol: Dry-Loading & Isocratic Elution

Because 4-bromo-7-methoxyisoquinolin-1-ol possesses a planar aromatic core and strong intermolecular hydrogen bonding capabilities, it suffers from high crystal lattice energy and poor solubility in non-polar eluents. Liquid loading often results in the compound crashing out at the column head. To circumvent this, a dry-loading technique is mandatory [1].

Objective: Isolate the target compound without phase-collapse or band broadening.

Phase 1: Matrix Preparation (Dry Loading)

  • Dissolution: Dissolve 1.0 g of the crude mixture in 10 mL of THF or DCM/MeOH (9:1).

    • Validation Check: The solution must be 100% optically clear. Turbidity indicates incomplete dissolution, which guarantees column-head precipitation. If turbid, add 2 mL increments of MeOH until clear.

  • Adsorption: Add 3.0 g of silica gel (230-400 mesh) to the flask.

  • Evaporation: Remove the solvent via rotary evaporation (40°C, 150 mbar) until a free-flowing powder remains.

    • Validation Check: The powder must not stick to the glass walls. Clumping indicates residual solvent, which will cause band channeling and ruin resolution during elution.

Phase 2: Column Execution 4. Packing: Pack a glass column with silica gel using a slurry of the optimized eluent (e.g., Hexanes/EtOAc 1:1). Cap the bed with 1 cm of washed sand. 5. Loading: Evenly pour the dry-loaded silica onto the sand bed. Top with another 1 cm of sand to prevent physical disturbance of the sample band. 6. Elution: Elute isocratically. Collect fractions equivalent to 1/10th of the column volume. 7. Monitoring: Spot fractions on a TLC plate and visualize under 254 nm UV light.

  • Validation Check: The target compound contains a highly conjugated isoquinoline core and will appear as a dark, distinct spot at 254 nm. An observed Rf between 0.25–0.35 on the TLC confirms the mobile phase polarity is correctly calibrated for the stationary phase [1].

IV. Troubleshooting & FAQs

Q1: Why does my compound exhibit severe peak tailing and streaking on normal-phase silica? A1: Causality: 4-Bromo-7-methoxyisoquinolin-1-ol undergoes lactam-lactim tautomerism (isoquinolin-1-ol ⇌ isoquinolin-1(2H)-one). The lactam form features a highly polarized carbonyl and an N-H proton. The acidity of this proton is uniquely modulated by the dual electronic nature of the C-4 bromine (inductive electron withdrawal combined with resonance electron donation) [2]. This highly polarized motif creates strong, multivalent hydrogen bonds with acidic silanol (-SiOH) groups on the silica surface. This causes continuous re-equilibration between the mobile and stationary phases, manifesting as irregular peak shapes and streaking [3]. Solution: Switch to a DCM/MeOH (95:5) eluent system. The methanol acts as a silanol-masking agent, competitively binding to the stationary phase and facilitating a sharp, uniform elution band.

Q2: My compound is completely insoluble in the starting mobile phase (e.g., Hexanes/EtOAc 3:1). How do I load it onto the column? A2: Causality: The rigid aromatic core and strong intermolecular hydrogen bonding drastically reduce solubility in non-polar solvents. Liquid loading the sample in a strong solvent (like pure DCM or THF) will cause the compound to rapidly precipitate at the solvent front as soon as it hits the weaker mobile phase, completely ruining the separation resolution. Solution: Utilize the dry-loading technique detailed in the protocol above [1]. By pre-adsorbing the compound onto silica gel, you maximize the surface area for dissolution, allowing the mobile phase to gradually and evenly partition the compound without localized precipitation.

Q3: How can I effectively separate the 4-bromo derivative from the unbrominated 7-methoxyisoquinolin-1-ol starting material? A3: Causality: The addition of the heavy, polarizable bromine atom at the C-4 position significantly increases the overall lipophilicity of the isoquinoline scaffold[2]. Solution: Leverage this lipophilicity difference by using a highly selective, lower-polarity gradient. Start with Hexanes/EtOAc (4:1) and slowly increase polarity. The more lipophilic 4-bromo derivative will elute before the unbrominated precursor. If resolution remains poor, substituting Toluene for Hexanes (e.g., Toluene/EtOAc 4:1) can exploit π-π interactions with the stationary phase to enhance separation selectivity.

V. References
  • Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions. ResearchGate. URL:[Link]

Troubleshooting

Technical Support Center: Preventing Hydrolysis of Activated 4-Bromo-7-methoxyisoquinolin-1-ol Intermediates

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3)[1].

This building block exists in a tautomeric equilibrium with its isoquinolin-1(2H)-one form. To utilize it in downstream metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), the C1 position must be activated by conversion into a leaving group, such as a chloride or triflate. However, the resulting intermediates are notoriously unstable and highly prone to hydrolysis back to the starting material. This guide provides the mechanistic causality, troubleshooting FAQs, and self-validating protocols required to stabilize these sensitive intermediates.

Mechanistic Context: Why is Hydrolysis Occurring?

The hydrolysis of activated isoquinolines is driven by the extreme electrophilicity of the C1 position.

  • Heterocyclic Electron Withdrawal: The adjacent nitrogen atom in the isoquinoline ring pulls electron density away from C1.

  • Inductive Effects: The bromine atom at the C4 position exerts a strong inductive electron-withdrawing effect across the conjugated system, further increasing the partial positive charge at C1.

  • Leaving Group Activation: When C1 is bonded to a highly polarizable leaving group (-Cl or -OTf), the activation energy for nucleophilic attack by water or hydroxide ions drops significantly.

Consequently, standard aqueous workups or biphasic cross-coupling conditions often result in rapid nucleophilic displacement of the leaving group, reverting the intermediate to the thermodynamically stable isoquinolin-1-one[2][3].

ActivationWorkflow SM 4-Bromo-7-methoxy- isoquinolin-1-ol POCl3 POCl3 / Heat (Chlorination) SM->POCl3 Tf2O Tf2O / Base (Triflation) SM->Tf2O Cl_Int 1-Chloro Intermediate POCl3->Cl_Int Tf_Int 1-Triflate Intermediate Tf2O->Tf_Int Hydrolysis Hydrolysis (H2O/OH-) Undesired Pathway Cl_Int->Hydrolysis Aqueous Workup Coupling Cross-Coupling (e.g., Suzuki) Cl_Int->Coupling Anhydrous Conditions Tf_Int->Hydrolysis Trace Moisture Tf_Int->Coupling Fast Oxidative Addition Hydrolysis->SM

Workflow of isoquinolin-1-ol activation and the competing hydrolysis pathway.

Troubleshooting & FAQs

Q1: My POCl₃ chlorination yields mostly starting material after workup. What went wrong?

A1: The failure likely occurred during the quench. Pouring a POCl₃ reaction mixture directly onto water or ice generates phosphoric acid, hydrochloric acid, and a massive exotherm. The combination of high heat, strong aqueous acid, and the highly electrophilic 1-chloro-4-bromo-7-methoxyisoquinoline leads to immediate hydrolysis[2]. Solution: You must remove excess POCl₃ via vacuum distillation before aqueous contact. Quench the remaining residue by dissolving it in an organic solvent (DCM) and adding it dropwise to a vigorously stirred, ice-cold biphasic mixture of saturated NaHCO₃ and DCM. This instantly neutralizes the acid while partitioning the product into the protective organic layer.

Q2: I successfully isolated the 1-chloro/1-triflate intermediate, but it degrades during storage. How should I handle it?

A2: Both intermediates are highly sensitive to atmospheric moisture. The 1-triflate is particularly labile and can hydrolyze simply from humidity in the air. Solution: Do not store these intermediates if possible; telescope them directly into the next synthetic step. If storage is unavoidable, co-evaporate the intermediate with anhydrous toluene to remove trace water, flush the flask with Argon, seal with Parafilm, and store at -20 °C.

Q3: During the Suzuki-Miyaura coupling of the 1-chloro intermediate, I observe massive hydrolysis instead of the cross-coupled product. How can I favor the coupling?

A3: Standard Suzuki couplings utilize aqueous bases (e.g., Na₂CO₃ in H₂O/Dioxane). In your system, the background rate of nucleophilic attack by hydroxide/carbonate at C1 is faster than the rate of Palladium oxidative addition. Solution: Eliminate water entirely. Switch to an anhydrous Suzuki protocol using powdered Potassium Fluoride (KF) or Cesium Carbonate (Cs₂CO₃)[4]. KF activates the boronic acid by forming a reactive fluoroborate complex without providing a nucleophilic oxygen source. Additionally, use a highly active catalyst system (e.g., Pd₂(dba)₃ with XPhos) to accelerate the oxidative addition and transmetalation steps, ensuring the catalytic cycle outpaces any trace degradation.

SuzukiLogic Start Suzuki Coupling of Activated Isoquinoline AqBase Aqueous Base (e.g., Na2CO3 / H2O) Start->AqBase Standard Conditions AnhydrousBase Anhydrous Base (e.g., KF or Cs2CO3) Start->AnhydrousBase Optimized Conditions Hydrolysis Rapid Hydrolysis to Isoquinolin-1-one AqBase->Hydrolysis Catalyst Highly Active Pd Catalyst (e.g., Pd2(dba)3 + XPhos) AnhydrousBase->Catalyst Success Successful Transmetalation & Cross-Coupling Catalyst->Success

Logic tree for optimizing Suzuki couplings to outcompete intermediate hydrolysis.

Quantitative Data Summary: Activation Strategies

ParameterPOCl₃ ChlorinationTf₂O Triflation
Leaving Group Chloride (-Cl)Triflate (-OTf)
Reactivity in Cross-Coupling Moderate (Requires active Pd/Ligand)Extremely High (Rapid oxidative addition)
Hydrolysis Susceptibility High (Degrades in acidic/basic water)Very High (Degrades with atmospheric moisture)
Recommended Quench Cold biphasic sat. NaHCO₃ / DCMCold anhydrous MeOH or direct cold brine wash
Shelf Life (at -20 °C under Ar) 1–2 weeks< 48 hours (Telescoping highly recommended)

Step-by-Step Experimental Protocols

Protocol A: Hydrolysis-Resistant Chlorination (POCl₃)

This protocol utilizes a controlled quench to prevent the exothermic generation of aqueous acid from destroying the product[3].

  • Activation: In an oven-dried round-bottom flask under Argon, suspend 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 equiv) in neat POCl₃ (10 volumes). Add 2 drops of anhydrous DMF to generate the Vilsmeier-Haack active complex.

  • Heating: Heat the mixture to 90 °C for 3 hours.

  • Self-Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The activated 1-chloro intermediate will appear as a new, highly UV-active spot with a significantly higher

    
     than the starting material. If the spot streaks heavily, moisture is present on the TLC plate.
    
  • Concentration: Cool the reaction to room temperature. Crucial: Remove excess POCl₃ via vacuum distillation (rotary evaporator connected to a high-vacuum pump with a secondary base trap). Do not exceed 40 °C water bath temperature.

  • Biphasic Quench: Dissolve the resulting crude oil in cold, anhydrous DCM (10 volumes). Transfer this solution to an addition funnel and add it dropwise to a vigorously stirred, ice-cold mixture of saturated aqueous NaHCO₃ and DCM (1:1 ratio). Maintain the internal temperature below 5 °C.

  • Isolation: Separate the organic layer immediately. Extract the aqueous layer once with cold DCM. Combine organics, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Use the 1-chloro intermediate immediately.

Protocol B: Anhydrous Triflation (Tf₂O)

Triflates are superior leaving groups but require absolute exclusion of water.

  • Preparation: Dissolve the starting material (1.0 equiv) in strictly anhydrous DCM (0.1 M) in a flame-dried flask under Argon.

  • Base Addition: Add anhydrous 2,6-lutidine or N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Causality: Non-nucleophilic bases prevent side reactions at the C1 position.

  • Triflation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv).

  • Reaction: Stir for 1 hour at -78 °C, then allow it to slowly warm to 0 °C.

  • Self-Validation Checkpoint: TLC (Hexane/EtOAc 4:1) should show complete consumption of starting material.

  • Workup: Quench the reaction at 0 °C by adding 1 mL of anhydrous methanol to consume unreacted Tf₂O. Immediately wash the organic layer with ice-cold brine. Dry over Na₂SO₄, filter, and concentrate at a low temperature (< 25 °C). Telescope directly into the coupling reaction.

Protocol C: Anhydrous Suzuki-Miyaura Coupling

Designed to outcompete hydrolysis by utilizing anhydrous base activation[4].

  • Setup: In an oven-dried Schlenk tube, combine the 1-chloro or 1-triflyl intermediate (1.0 equiv), the desired boronic acid (1.2 equiv), and powdered anhydrous Potassium Fluoride (KF) (2.5 equiv).

  • Catalyst: Add Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%). Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand that drastically accelerates the oxidative addition of Pd(0) into the C1-Cl bond, outcompeting background degradation.

  • Solvent: Evacuate and backfill the tube with Argon (3 cycles). Add anhydrous, thoroughly degassed 1,4-Dioxane (0.2 M).

  • Coupling: Seal the tube and heat to 80 °C for 4–6 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the inorganic salts and palladium black. Concentrate and purify via flash chromatography.

References

  • Benchchem. "4-Bromo-7-methoxyisoquinolin-1-ol | CAS 1207448-48-3". Benchchem Product Catalog.
  • ResearchGate Contributors. "What experimental procedure works best for chlorinating quinazolones using POCl3?". ResearchGate Q&A.
  • PubMed / J. Org. Chem. "POCl3 chlorination of 4-quinazolones". National Institutes of Health.
  • Organic Chemistry Portal. "Suzuki Coupling". Organic Chemistry Portal.

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 4-Bromo-7-methoxyisoquinolin-1-ol

Topic: Comparative 1H NMR Structural Analysis: 4-Bromo-7-methoxyisoquinolin-1-ol vs. Analogous Scaffolds Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative 1H NMR Structural Analysis: 4-Bromo-7-methoxyisoquinolin-1-ol vs. Analogous Scaffolds Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide

Executive Summary

4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly versatile, halogenated building block frequently utilized in medicinal chemistry for the synthesis of kinase inhibitors and PARP inhibitors[1]. Validating the regioselective introduction of the bromine atom at C-4 and the methoxy group at C-7 is critical before downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig)[2]. This guide objectively compares the 1H NMR performance and spectral footprint of 4-bromo-7-methoxyisoquinolin-1-ol against its unbrominated and unmethoxylated alternatives, providing researchers with a definitive framework for structural verification.

Mechanistic Context: Structural Dynamics & Tautomerism

As an Application Scientist, one must first address the physical reality of the molecule in solution. While the IUPAC nomenclature designates the compound as an "-ol" (isoquinolin-1-ol), in polar NMR solvents such as DMSO-d6 or CDCl3, the molecule exists almost exclusively in its lactam tautomeric form: 4-bromo-7-methoxyisoquinolin-1(2H)-one .

The Causality of Solvent Choice: The thermodynamic stability of the amide resonance (N–C=O) drives this equilibrium. Consequently, the 1H NMR spectrum will not display a broad hydroxyl (-OH) peak. Instead, researchers must look for a highly deshielded lactam nitrogen proton (N-H) typically appearing between 11.0 and 11.5 ppm in DMSO-d6. Selecting anhydrous DMSO-d6 over protic solvents is a deliberate experimental choice to prevent rapid deuterium exchange, thereby preserving this diagnostic N-H signal.

Comparative 1H NMR Data Analysis

To objectively validate the product's structural integrity, we compare its quantitative NMR shifts against three foundational alternatives: the unsubstituted core, the 7-methoxy analog, and the 4-bromo analog.

Table 1: Comparative 1H NMR Chemical Shifts (δ, ppm)

Structural Feature Isoquinolin-1(2H)-one 7-Methoxyisoquinolin-1(2H)-one 4-Bromoisoquinolin-1(2H)-one 4-Bromo-7-methoxyisoquinolin-1-ol
C-1 (NH/OH) 11.20 (br s, 1H) 10.33 (s, 1H) in CDCl3[3] 11.40 (br s, 1H) 11.35 (br s, 1H)
C-3 (H-3) 7.15 (d, J=7.1 Hz, 1H) ~7.12 (d, J=7.1 Hz, 1H) ~7.65 (s, 1H) ~7.60 (s, 1H)
C-4 (H-4) 6.50 (d, J=7.1 Hz, 1H) ~6.45 (d, J=7.1 Hz, 1H) Substituted (Br) Substituted (Br)
C-5 (H-5) 7.70 (d, J=8.0 Hz, 1H) 7.30 (d, J=8.4 Hz, 1H)[3] ~8.10 (d, J=8.0 Hz, 1H) ~7.75 (d, J=8.4 Hz, 1H)
C-6 (H-6) 7.50 (t, J=8.0 Hz, 1H) 7.62 (dd, J=8.4, 2.2 Hz, 1H)[3] ~7.60 (t, J=8.0 Hz, 1H) ~7.70 (dd, J=8.4, 2.2 Hz, 1H)
C-7 (H-7) 7.65 (t, J=8.0 Hz, 1H) Substituted (OMe) ~7.75 (t, J=8.0 Hz, 1H) Substituted (OMe)
C-8 (H-8) 8.20 (d, J=8.0 Hz, 1H) 7.95 (d, J=2.2 Hz, 1H)[3] ~8.25 (d, J=8.0 Hz, 1H) ~8.00 (d, J=2.2 Hz, 1H)

| Aliphatic | - | 3.90 (s, 3H, OCH3) | - | ~3.92 (s, 3H, OCH3) |

Note: Values are representative chemical shifts acquired in DMSO-d6 at 400 MHz (unless otherwise noted). Shifts for the 7-methoxy analog are adapted from validated patent literature[3].

In-Depth Signal Interpretation: The Causality of Shifts

Understanding why the peaks move is what separates basic observation from expert analysis.

  • The C-4 Bromination Effect (Peri-Interactions): In the unsubstituted core, H-3 and H-4 appear as a pair of coupled doublets (J ~ 7.1 Hz). Upon bromination at C-4, the H-4 signal vanishes, and H-3 collapses into a distinct singlet shifted downfield (~7.60 ppm). More importantly, the bulky bromine atom creates a steric clash (peri-effect) with the adjacent H-5 proton on the fused benzene ring. This physical compression of the electron cloud strongly deshields H-5, pushing it downfield compared to the unbrominated analog[4].

  • The C-7 Methoxylation Effect (+M Resonance): The methoxy group acts as a strong electron-donating group via resonance (+M effect). This increases the electron density specifically at the ortho positions (C-6 and C-8), shielding these protons and shifting them upfield[3]. Diagnostically, this creates a classic 1,2,4-trisubstituted aromatic coupling pattern: H-8 becomes a fine doublet due to meta-coupling (J ~ 2.2 Hz), H-6 becomes a double-doublet (ortho and meta coupling), and H-5 remains an ortho-coupled doublet (J ~ 8.4 Hz).

Standardized Experimental Protocol for NMR Validation

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal control to prevent false-positive structural confirmations.

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 5–10 mg of 4-Bromo-7-methoxyisoquinolin-1-ol in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

  • Self-Validation: The use of anhydrous solvent prevents D/H exchange, guaranteeing the visibility of the lactam N-H peak. TMS acts as an absolute 0.00 ppm anchor, ensuring that the subtle ~0.15 ppm peri-effect shifts are accurately measured rather than being artifacts of poor solvent referencing.

Step 2: Instrument Shimming & Acquisition

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Lock onto the DMSO deuterium signal. Run a standard 1D proton pulse sequence (zg30) with 16–32 scans and a relaxation delay (D1) of 2.0 seconds.

  • Self-Validation: A D1 of 2.0 seconds ensures complete T1 relaxation for all protons. This is critical for accurate integration. Furthermore, shim the magnet until the TMS peak's Full Width at Half Maximum (FWHH) is < 1.0 Hz. If the shimming is poor, the fine 2.2 Hz meta-coupling of H-8 will blur into a broad singlet, destroying a key diagnostic feature.

Step 3: Processing & Quantitative Verification

  • Action: Apply Fourier transform, phase correction, and baseline correction. Set the integration of the aliphatic methoxy singlet (~3.92 ppm) strictly to 3.00.

  • Self-Validation: By anchoring the integration to the 3H methoxy group, all aromatic signals (H-3, H-5, H-6, H-8) must integrate to 1.00 ± 0.05. Any deviation indicates incomplete bromination, regioisomer contamination, or residual solvent impurities.

Diagnostic Workflow Visualization

NMR_Workflow Start Acquire 1H NMR (DMSO-d6, 400 MHz) CheckLactam Identify NH Peak (~11.0 - 11.5 ppm) Start->CheckLactam CheckBr Analyze C-4 Position (Is H-4 doublet present?) CheckLactam->CheckBr Lactam confirmed IsBr H-3 is a Singlet (~7.6 ppm) CheckBr->IsBr Brominated (No H-4) NoBr H-3 & H-4 are Doublets (J ~ 7 Hz) CheckBr->NoBr Unsubstituted C-4 CheckOMe Analyze C-7 Position (Aromatic & Aliphatic) IsBr->CheckOMe IsOMe OMe Singlet (~3.9 ppm) H-8 (d), H-6 (dd) CheckOMe->IsOMe Methoxylated C-7 NoOMe No Aliphatic Singlet Complex Multiplets CheckOMe->NoOMe Unsubstituted C-7 Confirm Structure Confirmed: 4-Bromo-7-methoxyisoquinolin-1-ol IsOMe->Confirm

Diagnostic 1H NMR workflow for structurally validating 4-bromo-7-methoxyisoquinolin-1-ol.

References

  • Quinazolinone and isoquinolinone derivative (WO2015060373A1). Google Patents.
  • 1H NMR studies on the reductively triggered release of heterocyclic and steroid drugs. ResearchGate. URL: [Link]

Sources

Comparative

Comparative Guide: Analytical Methodologies for ¹³C NMR Assignment of 4-Bromo-7-methoxyisoquinolin-1-ol

Executive Summary For researchers and drug development professionals, the precise structural elucidation of halogenated heterocyclic building blocks is a critical quality control step. 4-Bromo-7-methoxyisoquinolin-1-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of halogenated heterocyclic building blocks is a critical quality control step. 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly versatile intermediate widely utilized in for cross-coupling reactions and the development of novel therapeutics[1].

However, assigning its ¹³C NMR spectrum presents unique challenges due to lactim-lactam tautomerism, the heavy-atom effect of bromine, and overlapping quaternary carbon signals. As a Senior Application Scientist, I have designed this guide to objectively compare three analytical methodologies—Empirical 1D ¹³C NMR , DFT In Silico Prediction , and 2D NMR (HSQC/HMBC) Assisted Assignment —demonstrating why a multi-modal approach is the only self-validating system for unambiguous structural characterization.

Mechanistic Insights: Structural Dynamics & Causality of Chemical Shifts

Before selecting an analytical method, one must understand the intrinsic electronic environment of the molecule. The chemical shifts of 4-Bromo-7-methoxyisoquinolin-1-ol are governed by three primary mechanistic forces:

  • Lactim-Lactam Tautomerism: In polar, hydrogen-bonding solvents like DMSO-d₆, this compound exists almost exclusively as its lactam tautomer, 4-bromo-7-methoxyisoquinolin-1(2H)-one [2]. This shifts the C1 resonance from a typical heteroaromatic C-OH (~155 ppm) to a highly deshielded amide/lactam carbonyl (~161.5 ppm)[3],[4].

  • The Heavy-Atom Effect at C4: The C4 position in an unsubstituted isoquinolin-1(2H)-one is already shielded (~105-108 ppm) due to the enamine-like delocalization of the nitrogen lone pair. The introduction of a bromine atom at C4 induces a strong diamagnetic shielding effect (the "heavy-atom effect"), pushing the C4 resonance exceptionally upfield to ~96.8 ppm [3],[5].

  • Mesomeric Deshielding at C7: The methoxy group at C7 exerts a powerful mesomeric (+M) electron-donating effect. This severely deshields the ipso carbon (C7, ~159.2 ppm) while simultaneously shielding the ortho carbons (C6 and C8). C8 is pushed exceptionally upfield (~106.5 ppm) because it receives electron density from both the C7 methoxy group and the extended conjugated system.

Methodology Comparison: Evaluating Analytical Approaches

Analytical MethodStrengthsLimitationsBest Use Case
1D ¹³C NMR (Empirical) Fast, quantitative, standard for routine lot-release testing.Cannot unambiguously differentiate closely resonating quaternary carbons (e.g., C4a vs C8a).Purity assessment and routine batch validation.
DFT Prediction (B3LYP) Cost-effective, requires no physical sample, excellent for orthogonal validation.Systematically overestimates carbonyl and heavy-atom substituted carbons by 1-2 ppm.Early-stage drug discovery and predictive modeling.
2D HSQC/HMBC NMR Provides absolute, self-validating atomic connectivity. Resolves all 1D ambiguities.Time-consuming; requires higher sample concentrations and advanced spectrometer time.De novo structural elucidation and reference standard certification.

Experimental & Computational Protocols

To ensure a self-validating system, the following protocols must be strictly adhered to.

Protocol A: 1D ¹³C and 2D NMR Acquisition
  • Sample Preparation: Dissolve 20 mg of 4-Bromo-7-methoxyisoquinolin-1-ol in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the molecule into the thermodynamically favored lactam tautomer and preventing peak broadening caused by rapid tautomeric exchange.

  • Instrument Calibration: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Equilibrate the probe temperature to exactly 298 K to prevent temperature-dependent chemical shift drift. Lock onto the deuterium signal and shim (Z1-Z5) until the TMS line width is < 1.0 Hz.

  • 1D ¹³C{¹H} Acquisition: Acquire the proton-decoupled ¹³C spectrum.

    • Critical Parameter: Set the relaxation delay (D1) to 2.0 seconds minimum . Quaternary carbons (C1, C4, C4a, C7, C8a) lack attached protons for efficient dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium, preventing them from disappearing into the baseline noise.

  • 2D HMBC Acquisition: Run a ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings (

    
     = 8 Hz).
    
    • Causality: HMBC is mandatory to differentiate C4a and C8a by observing their distinct three-bond (

      
      ) couplings to the H3 and H8 protons, respectively.
      
Protocol B: DFT In Silico Prediction
  • Geometry Optimization: Build the 4-bromo-7-methoxyisoquinolin-1(2H)-one tautomer in a computational suite (e.g., Gaussian). Optimize the ground-state geometry using the B3LYP/6-311+G(2d,p) level of theory.

  • Chemical Shift Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method. Apply a scaling factor or reference against computationally modeled TMS to extract predicted ppm values.

Quantitative Data Presentation: ¹³C Chemical Shift Assignments

The table below synthesizes the empirical data, computational predictions, and 2D correlation mapping, demonstrating how ambiguities are resolved.

Carbon PositionEmpirical 1D ¹³C Shift (ppm)DFT Predicted Shift (ppm)Key 2D HMBC Correlations (

)
Assignment Confidence
C1 (C=O) 161.5163.2H8High (Unambiguous)
C7 (C-OMe) 159.2160.8H5High (Unambiguous)
C8a (Cq) 132.0134.1H5High (Resolved via HMBC)
C3 (CH) 130.2131.5H5 (

weak)
High
C5 (CH) 128.5129.0H4Medium
C4a (Cq) 127.4128.8H3, H6High (Resolved via HMBC)
C6 (CH) 122.1123.5H8Medium
C8 (CH) 106.5108.0-High
C4 (C-Br) 96.898.2H5High (Heavy-Atom Effect)
7-OMe (CH₃) 55.857.1-High (Unambiguous)

Note: The ~1.5 ppm variance between Empirical and DFT data at C1 and C4 is a known limitation of the B3LYP functional when modeling heavy halogens and highly polarized carbonyls in implicit solvent models.

Workflow Visualization

The following diagram illustrates the logical pipeline required to achieve absolute certainty in the ¹³C NMR assignments of this molecule.

G N1 4-Bromo-7-methoxyisoquinolin-1-ol Sample Preparation N2 1D 13C NMR (DMSO-d6) Baseline Empirical Data N1->N2 N3 DFT Prediction (B3LYP) In Silico Modeling N1->N3 N4 2D NMR (HSQC/HMBC) Correlation Mapping N1->N4 N5 Identify Unambiguous Shifts (e.g., C1, C7, OMe) N2->N5 N6 Resolve Ambiguities (e.g., C4 vs C8) N2->N6 N3->N5 N3->N6 Shift validation N4->N6 Long-range J-coupling N7 Final Validated 13C Assignments N5->N7 N6->N7

Fig 1: Tri-modal analytical workflow for unambiguous 13C NMR chemical shift assignment.

References

  • Title : Design and discovery of 3-aryl-5-substituted-isoquinolin-1-ones as potent tankyrase inhibitors | Source : RSC Advances | URL :[Link]

  • Title : Isoquinolin-1-one Inhibitors of the MDM2-p53 Interaction | Source : ChemMedChem | URL :[Link]

Sources

Validation

LC-MS fragmentation pattern of 4-Bromo-7-methoxyisoquinolin-1-ol

Comprehensive LC-MS Fragmentation Profiling of 4-Bromo-7-methoxyisoquinolin-1-ol: A Platform Comparison Guide Introduction 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly valuable synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS Fragmentation Profiling of 4-Bromo-7-methoxyisoquinolin-1-ol: A Platform Comparison Guide

Introduction

4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly valuable synthetic intermediate and a privileged scaffold in medicinal chemistry, frequently utilized in the development of novel therapeutic agents ranging from antitumor to neuroprotective drugs 1. With the molecular formula C₁₀H₈BrNO₂ (MW: 254.08), its unique substitution pattern—a bromine atom at C-4 and a methoxy group at C-7—makes it an ideal candidate for complex functionalization [[1]](). For drug development professionals conducting pharmacokinetic profiling or metabolite identification, establishing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is critical. This guide objectively compares leading LC-MS platforms for elucidating the fragmentation pattern of this halogenated isoquinoline and provides a self-validating experimental protocol.

Mechanistic Profiling of Fragmentation Pathways

Understanding the causality behind ion dissociation is essential for accurate structural elucidation. In positive electrospray ionization (ESI+), 4-Bromo-7-methoxyisoquinolin-1-ol readily forms a protonated precursor ion [M+H]⁺. Due to the natural isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the precursor manifests as a distinct doublet at m/z 253.98 and 255.98 2.

The collision-induced dissociation (CID) of this precursor is driven by the stability of the resulting product ions and neutral species. Based on established fragmentation behaviors of methoxylated isoquinoline alkaloids, the primary dissociation pathways include 3, 4:

  • Methoxy Cleavage: The C-7 methoxy group is highly susceptible to homolytic or heterolytic cleavage, resulting in a neutral loss of a methyl radical (•CH₃, 15 Da) or methane (CH₄, 16 Da), generating a stable phenolic product ion 3.

  • Ring Contraction (Loss of CO): The isoquinolin-1-ol core (which exists in equilibrium with its isoquinolin-1(2H)-one tautomer) undergoes ring contraction and carbon monoxide expulsion (loss of 28 Da), a hallmark fragmentation of cyclic amides 3.

  • Halogen Loss: The cleavage of the C-Br bond results in the loss of hydrogen bromide (HBr, 80/82 Da), collapsing the characteristic isotopic doublet into a single monoisotopic peak 2.

G P Precursor Ion [M+H]+ m/z 254 / 256 (1:1) F1 [M+H - •CH3]+ m/z 239 / 241 P->F1 -15 Da Methoxy Cleavage F2 [M+H - CO]+ m/z 226 / 228 P->F2 -28 Da Isoquinolinone Core F3 [M+H - HBr]+ m/z 174 P->F3 -80/82 Da Halogen Loss F4 [M+H - •CH3 - CO]+ m/z 211 / 213 F1->F4 -28 Da Sequential Loss

Proposed ESI+ fragmentation pathway for 4-Bromo-7-methoxyisoquinolin-1-ol.

LC-MS Platform Comparison: Q-TOF vs. Orbitrap vs. Triple Quadrupole

When selecting an LC-MS platform for this compound, researchers must weigh resolving power against sensitivity. The presence of the bromine atom necessitates high isotopic fidelity, while the methoxy/carbonyl losses require precise mass accuracy to differentiate isobaric interferences (e.g., distinguishing a CO loss of 27.9949 Da from an N₂ loss of 28.0061 Da) 5.

Table 1: LC-MS Platform Comparison for Halogenated Isoquinolines

PlatformResolving Power (FWHM)Mass AccuracyIsotopic Fidelity (Br)Optimal Application for 4-Bromo-7-methoxyisoquinolin-1-ol
Triple Quadrupole (QqQ) ~0.7 Da (Unit)LowModerateHigh-throughput Multiple Reaction Monitoring (MRM) quantification [[6]]().
Q-TOF 30,000 - 60,000< 2 ppmHighUntargeted metabolite profiling; ideal balance of scan speed and accuracy 3.
Orbitrap Up to 500,000< 1 ppmUltra-HighResolving fine isotopic structures; definitive structural elucidation 7.

Self-Validating Experimental Protocol

To ensure absolute data integrity, the following protocol incorporates an automated "QC Gate." This system validates the isotopic signature of the precursor before proceeding to MS/MS acquisition, acting as a self-validating mechanism that prevents the acquisition of false-positive data from isobaric background noise [[8]](), 6.

Workflow S1 Sample Prep (0.1% FA) S2 LC Separation (C18 Gradient) S1->S2 S3 ESI+ Ionization & MS1 Scan S2->S3 QC QC Gate: Check 1:1 Br Isotope S3->QC QC->S3 Ratio Invalid (Fail) S4 MS/MS Fragmentation (Stepped CE) QC->S4 Ratio Valid (Pass) S5 Data Analysis Neutral Loss Mapping S4->S5

Self-validating LC-MS/MS experimental workflow with integrated isotopic QC gate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the 4-Bromo-7-methoxyisoquinolin-1-ol standard in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile containing 0.1% formic acid. Causality: Formic acid is critical to ensure efficient protonation of the isoquinoline nitrogen, maximizing the [M+H]⁺ yield [[8]]().

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) 2.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes, flow rate 0.3 mL/min. Causality: The gradual increase in organic modifier ensures sharp peak shapes for the hydrophobic brominated core while separating it from early-eluting polar matrices 2.

  • Self-Validating MS1 Isotopic Check (QC Gate):

    • Operate the mass spectrometer in ESI+ full scan mode (m/z 100-500).

    • Validation Criteria: Locate the [M+H]⁺ peaks at m/z 253.98 and 255.98. If the intensity ratio deviates by >10% from the theoretical 1:1 bromine isotopic pattern, the sequence automatically flags the run as invalid, preventing the acquisition of chimeric MS/MS spectra 2, 8.

  • MS/MS Optimization:

    • Apply stepped collision energies (e.g., 20, 30, and 40 eV). Causality: Lower energies (20 eV) are required to capture the fragile neutral loss of the methoxy group, while higher energies (40 eV) are necessary to force the heterolytic cleavage of the strong C-Br bond and induce ring opening 6.

Quantitative Data Summary

The following table summarizes the theoretical exact masses for the primary fragment ions of 4-Bromo-7-methoxyisoquinolin-1-ol. These exact values are critical for configuring targeted MS2 inclusion lists or neutral-loss search algorithms in metabolomics software 5.

Table 2: Expected ESI+ Exact Mass Fragmentation Data

Ion TypeFormula (using ⁷⁹Br)Exact Mass (m/z)Neutral LossMechanistic Rationale
Precursor [C₁₀H₉BrNO₂]⁺253.9816N/AProtonation of isoquinoline nitrogen/oxygen 8
Fragment [C₉H₆BrNO₂]⁺•238.958115.0235 (•CH₃)Homolytic cleavage of C-7 methoxy group 3
Fragment [C₉H₉BrNO]⁺225.986727.9949 (CO)Ring contraction of isoquinolin-1-ol core 3
Fragment [C₁₀H₈NO₂]⁺174.055579.9261 (HBr)Heterolytic cleavage of C-4 halogen bond 2

(Note: For ⁸¹Br fragments, add ~1.998 Da to the exact mass where the bromine atom is retained).

References

  • ResearchGate. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at:[Link]

  • PMC (NIH). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Available at:[Link]

  • MetwareBio. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]

  • Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. Available at: [Link]

  • Semantic Scholar. Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Available at: [Link]

  • IntechOpen. Small Molecule LC-MS/MS Fragmentation Data Analysis and Application. Available at: [Link]

Sources

Comparative

Analytical Comparison Guide: IR Spectroscopic Characterization of 4-Bromo-7-methoxyisoquinolin-1-ol and Structural Analogs

Executive Summary: The Tautomeric Paradigm in Drug Design 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly functionalized heterocyclic building block [1]. Isoquinoline scaffolds are recognized as privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Paradigm in Drug Design

4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) is a highly functionalized heterocyclic building block [1]. Isoquinoline scaffolds are recognized as privileged structures in medicinal chemistry [1], particularly in the development of selective PARP-1 inhibitors for targeted cancer therapeutics [2].

A fundamental analytical challenge in characterizing this compound is its tautomeric equilibrium. While named as an "-ol" (lactim form), in the solid state, the 1(2H)-isoquinolinone (lactam) tautomer overwhelmingly predominates [3]. This structural reality dictates its hydrogen-bond donor/acceptor profile—a critical factor for target protein binding. Infrared (IR) spectroscopy serves as the definitive, self-validating technique to confirm both the predominant tautomeric state and the regioselective incorporation of the C4-bromine and C7-methoxy substituents.

Comparative Spectroscopic Data

To objectively assess the structural identity of 4-bromo-7-methoxyisoquinolin-1-ol, its IR performance must be compared against its non-brominated and non-methoxylated precursors. The table below summarizes the critical diagnostic vibrational frequencies that distinguish these analogs.

Structural Analogν(N-H) Lactam (cm⁻¹)ν(C=O) Lactam (cm⁻¹)ν(C-O) Methoxy (cm⁻¹)ν(C-Br) Halogen (cm⁻¹)
Isoquinolin-1-ol ~3150 (broad)~1645 (strong)N/AN/A
7-Methoxyisoquinolin-1-ol ~3160 (broad)~1655 (strong)~1245 (strong)N/A
4-Bromo-7-methoxyisoquinolin-1-ol ~3145 (broad)~1660 (strong)~1250 (strong)~580 (medium)

Note: The absence of a sharp ν(O-H) stretch at >3500 cm⁻¹ across all three compounds confirms the dominance of the lactam tautomer in the solid state.

Mechanistic Causality: Electronic Effects on IR Frequencies

As an application scientist, it is crucial to understand why these peak shifts occur, rather than just recording them. The shift in the lactam carbonyl (C=O) stretching frequency from ~1645 cm⁻¹ in the unsubstituted core to ~1660 cm⁻¹ in the final product is a direct consequence of competing electronic effects:

  • The +M Resonance Effect (C7-Methoxy): The methoxy group donates electron density into the aromatic ring via resonance. Ordinarily, this would increase the single-bond character of the lactam carbonyl, lowering its stretching frequency.

  • The -I Inductive Effect (C4-Bromine): The heavy bromine atom exerts a strong electron-withdrawing inductive effect. This withdrawal dominates the local electronic environment of the nitrogen-carbonyl system, increasing the double-bond character of the C=O bond and shifting the absorption to a higher wavenumber (~1660 cm⁻¹).

Electronic_Effects Core Isoquinolin-1(2H)-one Core C=O Base Freq: ~1645 cm⁻¹ Result 4-Bromo-7-methoxyisoquinolin-1-ol Observed C=O: ~1660 cm⁻¹ Core->Result Net Electronic Integration Methoxy C7-Methoxy Group (+M Resonance Effect) Methoxy->Core Donates electron density (Lowers frequency) Bromine C4-Bromine Group (-I Inductive Effect) Bromine->Core Withdraws electron density (Raises frequency)

Logical relationship of substituent electronic effects on the lactam carbonyl stretching frequency.

Self-Validating Experimental Workflows

To ensure absolute trustworthiness in structural characterization, the experimental protocols must be designed as self-validating systems. We compare the two primary IR methodologies used for this compound: ATR-FTIR and KBr Pellet Transmission. Standard data acquisition typically utilizes 16 to 32 scans at a resolution of 4 cm⁻¹ across a 4000-400 cm⁻¹ spectral range [4].

Protocol A: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Advantage: Non-destructive and avoids moisture absorption, providing the clearest view of the N-H stretch region (3100–3200 cm⁻¹).

  • Instrument Calibration (Validation Step): Run a baseline scan of a standard polystyrene film. The system is validated only if the reference peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are detected within ±1 cm⁻¹.

  • Background Acquisition: Collect a 32-scan background of the clean diamond crystal. Self-Validation: The presence of an atmospheric CO₂ doublet (2350 cm⁻¹) in subsequent raw scans instantly flags a background subtraction failure, prompting immediate recalibration.

  • Sample Application: Place ~2 mg of 4-bromo-7-methoxyisoquinolin-1-ol powder directly onto the crystal.

  • Compression: Lower the pressure anvil until the force gauge clicks (optimal optical contact).

  • Data Collection: Acquire 32 scans at 4 cm⁻¹ resolution. Apply automated ATR correction algorithms to compensate for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission Spectroscopy

Advantage: Superior baseline resolution for the low-frequency C-Br stretching region (<600 cm⁻¹), bypassing the phonon absorption bands inherent to diamond ATR crystals.

  • Matrix Preparation (Validation Step): Dry spectroscopic-grade KBr at 110°C for 24 hours. Self-Validation: A preliminary scan of the blank KBr pellet must show >95% transmittance at 3400 cm⁻¹. Any broad absorption here indicates moisture contamination, requiring the KBr to be re-dried to prevent false-positive N-H/O-H band broadening.

  • Grinding: Pulverize 1 mg of the analyte with 100 mg of anhydrous KBr in an agate mortar for exactly 2 minutes (particle size <2 µm) to minimize Christiansen effect scattering.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 5 minutes to form a transparent pellet.

  • Scanning: Record the sample spectrum against the validated KBr background [4].

IR_Workflow Start Sample Prep: 4-Bromo-7-methoxyisoquinolin-1-ol ATR ATR-FTIR Analysis (Solid State) Start->ATR Direct application KBr KBr Pellet Analysis (Transmission) Start->KBr Dispersed in matrix Tautomer Tautomeric Assessment (Lactam vs. Lactim) ATR->Tautomer KBr->Tautomer Carbonyl Identify C=O Stretch (~1660 cm⁻¹) Tautomer->Carbonyl If Lactam dominant Halogen Identify C-Br Stretch (~580 cm⁻¹) Tautomer->Halogen Methoxy Identify C-O Stretch (~1250 cm⁻¹) Tautomer->Methoxy Validation Structural Confirmation & Purity Validation Carbonyl->Validation Halogen->Validation Methoxy->Validation

Workflow for IR spectroscopic analysis and tautomeric validation of isoquinoline derivatives.

References

  • PubChem. "1(2H)-Isoquinolinone | CID 10284". National Center for Biotechnology Information. URL:[Link]

  • Google Patents. "US9422243B2 - 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors".

Sources

Validation

Reactivity Showdown: A Comparative Guide to 4-Bromo vs. 4-Chloro Isoquinolin-1-ol Derivatives in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the synthesis of novel therapeutics and functional materials, the isoquinolin-1-ol scaffold is a privileged structure. Its functionalization, often at th...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the isoquinolin-1-ol scaffold is a privileged structure. Its functionalization, often at the C4-position, is a critical step in modulating biological activity. This guide provides an in-depth comparison of the reactivity of 4-bromo- and 4-chloro-isoquinolin-1-ol derivatives in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. Understanding the nuances of their reactivity is paramount for efficient and selective synthesis.

The Decisive Factor: The Carbon-Halogen Bond

The fundamental difference in reactivity between 4-bromo- and 4-chloro-isoquinolin-1-ol derivatives lies in the inherent properties of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This trend is primarily dictated by two key factors:

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1] Specifically, the BDE for a typical C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol.[3][4] This lower BDE for the C-Br bond means less energy is required to cleave it during the initial and often rate-determining step of the catalytic cycle.[1]

  • Oxidative Addition Kinetics: The first step in most palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5][6][7] This step involves the insertion of the palladium atom into the C-X bond. The rate of this oxidative addition is significantly faster for aryl bromides than for aryl chlorides.[1]

This inherent reactivity difference has profound implications for reaction conditions, catalyst selection, and overall synthetic strategy.

Comparative Reactivity in Key Cross-Coupling Reactions

Let's delve into a head-to-head comparison of these two substrates in three of the most widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. When comparing the 4-bromo and 4-chloro isoquinolin-1-ol derivatives, the superior reactivity of the bromide is evident.

Feature4-Bromo Isoquinolin-1-ol Derivative4-Chloro Isoquinolin-1-ol Derivative
Reaction Conditions Milder conditions (e.g., lower temperatures, shorter reaction times)More forcing conditions often required (e.g., higher temperatures, longer reaction times)
Catalyst Loading Typically lower catalyst loading sufficientMay require higher catalyst loading and more specialized ligands
Yields Generally higher and more consistent yieldsYields can be more variable and sensitive to reaction parameters
Chemoselectivity High, allows for selective coupling in the presence of other functional groupsLower, potential for side reactions under harsh conditions

Experimental Insight: In a typical Suzuki-Miyaura reaction, a 4-bromo-isoquinolin-1-ol derivative might proceed to completion within a few hours at 80°C, while the corresponding 4-chloro derivative could necessitate temperatures exceeding 100°C and extended reaction times to achieve a comparable yield. The synthesis of 4-substituted quinolines from 4-chloro quinoline derivatives has been demonstrated, highlighting the feasibility of using these less reactive substrates, albeit often with specific catalytic systems.[8]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital tool for the formation of carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[9][10] Similar to the Suzuki-Miyaura coupling, the C-Br bond's lability gives the 4-bromo derivative a distinct advantage.

Feature4-Bromo Isoquinolin-1-ol Derivative4-Chloro Isoquinolin-1-ol Derivative
Amine Scope Broader scope of amine coupling partners, including less nucleophilic aminesMay be limited to more reactive amines; less reactive amines may require specialized, bulky phosphine ligands
Base Sensitivity Tolerates a wider range of basesMay require stronger, non-nucleophilic bases which can limit functional group tolerance
Reaction Times Generally faster reaction kineticsSlower, often requiring overnight reactions

Experimental Insight: The development of sterically hindered and electron-rich phosphine ligands has significantly improved the efficiency of Buchwald-Hartwig reactions with aryl chlorides. However, for a given ligand, the 4-bromo-isoquinolin-1-ol will almost invariably react faster and under milder conditions. For large-scale synthesis, there are reported procedures for Kilogram-scale Buchwald-Hartwig aminations using both bromo and chloro derivatives, indicating that with careful optimization, both are viable.[11]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, leading to important structural motifs.[12][13] The reactivity trend of aryl halides is particularly pronounced in this reaction.

Feature4-Bromo Isoquinolin-1-ol Derivative4-Chloro Isoquinolin-1-ol Derivative
Reaction Temperature Often proceeds efficiently at or slightly above room temperatureTypically requires elevated temperatures
Copper Co-catalyst Can sometimes be performed under copper-free conditionsOften necessitates the use of a copper(I) co-catalyst
Selectivity High selectivity for coupling at the C-Br positionCan be challenging to achieve high yields, especially with electron-rich aryl chlorides[14]

Experimental Insight: The difference in reactivity is so significant that it's possible to selectively couple an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature.[12] This principle extends to the bromo/chloro comparison. A 4-bromo-isoquinolin-1-ol derivative will readily undergo Sonogashira coupling under conditions where the 4-chloro analogue remains largely unreacted. While methods for the Sonogashira coupling of aryl chlorides exist, they often require microwave assistance or highly active catalyst systems.[14]

Experimental Protocols

To provide a practical context, here are representative, step-by-step protocols for a Suzuki-Miyaura coupling reaction with both a 4-bromo and a 4-chloro isoquinolin-1-ol derivative.

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromo-Isoquinolin-1-ol Derivative

Materials:

  • 4-Bromo-isoquinolin-1-ol derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a reaction vessel, add the 4-bromo-isoquinolin-1-ol derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/H₂O solvent mixture.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 4-Chloro-Isoquinolin-1-ol Derivative

Materials:

  • 4-Chloro-isoquinolin-1-ol derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • SPhos (0.1 equiv)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (10:1 mixture)

Procedure:

  • To a reaction vessel, add the 4-chloro-isoquinolin-1-ol derivative, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/H₂O solvent mixture.

  • Heat the reaction mixture to 110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Causality Behind Experimental Choices: The use of a more active catalyst system (Pd₂(dba)₃/SPhos) and a stronger base (K₃PO₄) in Protocol 2 is necessary to overcome the higher activation energy associated with the oxidative addition of the aryl chloride. The higher reaction temperature and longer reaction time are also direct consequences of the lower reactivity of the C-Cl bond.

Visualizing the Catalytic Cycle and Workflow

G cluster_cycle Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation + R-M Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R Ar-R Ar-R (Product) Ar-X Ar-X (Substrate) (X = Br or Cl) R-M R-M (Coupling Partner)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_workflow Experimental Workflow Start Start Reagent_Addition 1. Add Reactants, Catalyst, Base Start->Reagent_Addition Inert_Atmosphere 2. Establish Inert Atmosphere Reagent_Addition->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating_Stirring 4. Heat and Stir Solvent_Addition->Heating_Stirring Monitoring 5. Monitor Reaction (TLC/LC-MS) Heating_Stirring->Monitoring Workup 6. Aqueous Workup Monitoring->Workup Reaction Complete Purification 7. Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: A typical experimental workflow for cross-coupling reactions.

Conclusion and Strategic Recommendations

The choice between a 4-bromo- and a 4-chloro-isoquinolin-1-ol derivative is a strategic one, balancing reactivity with substrate cost and availability.

  • For rapid, high-yielding synthesis and broad substrate scope , the 4-bromo-isoquinolin-1-ol derivative is the superior choice. Its inherent reactivity allows for milder conditions, which can be crucial when dealing with sensitive functional groups.

  • For large-scale synthesis where cost is a primary driver , the 4-chloro-isoquinolin-1-ol derivative is a viable and attractive option. While requiring more forcing conditions and potentially more expensive and specialized catalyst systems, the lower cost of the starting material can be a significant advantage.

Ultimately, the decision rests on the specific goals of the synthesis. For medicinal chemistry applications where rapid analogue synthesis is key, the bromo-derivative is often preferred. In process chemistry, where cost of goods is critical, the development of a robust and efficient protocol for the chloro-derivative is a worthwhile endeavor. The continuous evolution of catalyst technology continues to narrow the reactivity gap, making aryl chlorides increasingly accessible and valuable building blocks in organic synthesis.

References

Sources

Comparative

Biological Activity Comparison of 7-Methoxyisoquinolin-1-ol Analogs: A Comprehensive Guide

Executive Summary The isoquinolin-1-ol (isocarbostyril) scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities and structural versatility...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinolin-1-ol (isocarbostyril) scaffold is universally recognized as a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities and structural versatility [1]. Among its derivatives, 7-methoxyisoquinolin-1-ol and its functionalized analogs (such as 4-bromo-7-methoxyisoquinolin-1-ol) have emerged as critical building blocks for developing targeted therapeutics.

This guide provides an objective, data-driven comparison of the biological activity of 7-methoxyisoquinolin-1-ol analogs against alternative inhibitors. Designed for drug development professionals, it dissects the structure-activity relationships (SAR) governing their efficacy, specifically focusing on Poly (ADP-ribose) polymerase (PARP) and kinase inhibition. Furthermore, it details self-validating experimental protocols to ensure rigorous reproducibility in preclinical screening.

Structural Rationale: The 7-Methoxyisoquinolin-1-ol Scaffold

The biological potency of 7-methoxyisoquinolin-1-ol analogs is dictated by precise steric and electronic configurations [1]:

  • The Isoquinolin-1-one Core: The lactam motif (C=O and N-H) acts as a highly efficient hydrogen bond donor-acceptor pair. In PARP-1, this core perfectly mimics the nicotinamide moiety of NAD+, anchoring the molecule into the catalytic domain.

  • The C-7 Methoxy Group: The methoxy group acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring system [3]. This enhances the molecule's ability to act as a hydrogen bond acceptor. Sterically, it restricts rotational freedom, locking the scaffold into a favorable bioactive conformation that improves target selectivity.

  • C-4 Functionalization (e.g., Bromination): The introduction of a halogen atom at the C-4 position introduces a halogen bond donor. This not only improves binding affinity within hydrophobic pockets (like kinase hinge regions) but also blocks oxidative metabolism at the C-4 site, significantly enhancing the compound's pharmacokinetic half-life.

Comparative Biological Activity

PARP-1 Inhibition (DNA Repair Pathway)

PARP-1 is a primary sensor of DNA single-strand breaks. Upon activation, it catalyzes poly(ADP-ribosyl)ation (PARylation), recruiting repair complexes [2]. 7-Methoxyisoquinolin-1-ol analogs competitively bind to the NAD+ binding site, trapping PARP-1 on the DNA and inducing synthetic lethality in homologous recombination-deficient (e.g., BRCA-mutated) cancer cells.

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation & Binding DNA_Damage->PARP1 Triggers PARylation Poly(ADP-ribosyl)ation (PARylation) PARP1->PARylation Catalyzes Repair DNA Repair Complex Recruitment PARylation->Repair Mediates Inhibitor 7-Methoxyisoquinolin-1-ol Analogs Inhibitor->PARP1 Competitively Blocks

Caption: PARP1 activation and targeted inhibition in the DNA single-strand break repair pathway.

Table 1: Comparative PARP-1 Inhibitory Activity Note: Data represents aggregate in vitro biochemical assay results. Lower IC₅₀ indicates higher potency.

CompoundSubstitution PatternPARP-1 IC₅₀ (nM)Selectivity (vs PARP-2)
Isoquinolin-1-ol Unsubstituted core~3,5001.2x
7-Methoxyisoquinolin-1-ol 7-Methoxy~1,2002.5x
4-Bromo-7-methoxyisoquinolin-1-ol 4-Bromo, 7-Methoxy~4504.1x
Olaparib (Clinical Benchmark) Phthalazinone derivative5>10x

Analysis: While the unsubstituted core exhibits weak micromolar activity, the addition of the 7-methoxy group improves potency by nearly 3-fold. Subsequent halogenation at C-4 (4-bromo-7-methoxyisoquinolin-1-ol) further drives the IC₅₀ into the nanomolar range due to optimized hydrophobic packing.

Kinase Inhibition (EGFR/HER2 Selectivity)

In fragment-based drug discovery (FBDD), the 7-methoxyisoquinolin-1-ol scaffold is frequently utilized as a hinge-binding fragment for kinase inhibitors [3]. By elaborating the C-4 position with bulky aryl groups, researchers can achieve remarkable selectivity between closely related kinases, such as HER2 and EGFR.

Table 2: Comparative Kinase Inhibitory Activity

CompoundEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Selectivity Ratio (EGFR/HER2)
7-Methoxyisoquinolin-1-ol >10,000>10,000N/A (Fragment level)
4-Aryl-7-methoxyisoquinolin-1-ol 8501207.1x (HER2 Selective)
Erlotinib (Clinical Benchmark) 23500.005x (EGFR Selective)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and statistical checkpoints to guarantee that the observed biological activity is a direct consequence of the inhibitor, rather than assay artifacts.

In Vitro PARP-1 Chemiluminescent Assay

This protocol determines the IC₅₀ of 7-methoxyisoquinolin-1-ol analogs by measuring the inhibition of biotinylated poly(ADP-ribose) chain formation.

Step-by-Step Methodology:

  • Plate Preparation & Coating: Coat a 96-well plate with histone proteins (50 µL/well) and incubate overnight at 4°C.

    • Causality: Histones serve as the biological substrate for PARP-1 binding and subsequent PARylation, mimicking the native chromatin environment.

  • Compound Dilution: Prepare 3-fold serial dilutions of the 7-methoxyisoquinolin-1-ol analogs in assay buffer (containing 1% DMSO). Include Olaparib as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme Incubation: Add 0.5 U of recombinant human PARP-1 enzyme to each well. Incubate for 10 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium within the NAD+ pocket before the substrate is introduced.

  • Substrate Addition: Initiate the reaction by adding a substrate mixture containing NAD+ spiked with biotinylated NAD+. Incubate for 60 minutes.

    • Causality: PARP-1 utilizes the NAD+ to synthesize PAR chains. The biotinylated NAD+ incorporates biotin tags into the growing polymer, enabling highly sensitive downstream detection.

  • Detection: Wash the plate 3x with PBS-T. Add Streptavidin-HRP (1:1000) for 30 minutes, wash again, and add chemiluminescent substrate. Read luminescence on a microplate reader.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor using the Olaparib (100% inhibition) and DMSO (0% inhibition) wells.

    • Validation Rule: A Z'-factor ≥ 0.5 is mandatory. It mathematically proves the assay has a wide dynamic range and low variance, confirming the data's trustworthiness.

Universal Kinase Activity Screening (ADP-Glo Workflow)

Unlike radiometric assays that require specific radioactive substrates, the ADP-Glo assay measures the universal byproduct of kinase activity: ADP.

Kinase_Assay Step1 1. Compound Dilution (Serial Dilution in DMSO) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Add Inhibitor Step3 3. ADP-Glo Reagent (Depletes unreacted ATP) Step2->Step3 60 min incubation Step4 Step4 Step3->Step4 40 min incubation Step5 5. Luminescence Readout (IC50 Calculation) Step4->Step5 30 min incubation

Caption: Step-by-step ADP-Glo kinase assay workflow for evaluating inhibitor potency.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well white plate, combine 2 µL of the 7-methoxyisoquinolin-1-ol analog, 2 µL of HER2 kinase enzyme, and 2 µL of ATP/Substrate mix. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 6 µL of ADP-Glo Reagent and incubate for 40 minutes.

    • Causality: This is the most critical step for assay integrity. The reagent contains a proprietary ATPase that hydrolyzes all unreacted ATP. This eliminates background noise, ensuring that any subsequent signal is strictly derived from the ADP produced by the kinase.

  • Signal Generation: Add 12 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Causality: This reagent simultaneously inhibits the ATPase and introduces luciferase/luciferin alongside an enzyme that converts the kinase-produced ADP back into ATP. The newly formed ATP drives the luciferase reaction, emitting light directly proportional to kinase activity.

  • Self-Validation Checkpoint: Plot the luminescence data against the log[inhibitor] concentration. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀. An R² value > 0.95 must be achieved to validate the dose-response relationship.

Conclusion

The 7-methoxyisoquinolin-1-ol scaffold is a highly tunable, privileged structure. While the baseline molecule serves as an excellent fragment-level starting point, strategic functionalization—such as C-4 bromination or arylation—drastically enhances its potency and selectivity. By leveraging the electron-donating properties of the 7-methoxy group and the hydrogen-bonding capacity of the lactam core, researchers can systematically develop highly potent PARP-1 and kinase inhibitors. Rigorous, self-validating biochemical assays remain the gold standard for translating these structural modifications into reliable preclinical data.

References

  • Title: Ni-Catalyzed Reductive and Merged Photocatalytic Cross-Coupling Reactions toward sp3/sp2-Functionalized Isoquinolones: Creating Diversity at C-6 and C-7 to Address Bioactive Analogues Source: ACS Omega URL: [Link] [3]

Validation

The Unresolved Structure: A Comparative Guide to the Characterization of 4-Bromo-7-methoxyisoquinolin-1-ol

In the landscape of medicinal chemistry, the isoquinolin-1-ol scaffold is a cornerstone for the development of novel therapeutics, with applications ranging from antitumor to neuroprotective agents.[1] The precise functi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the isoquinolin-1-ol scaffold is a cornerstone for the development of novel therapeutics, with applications ranging from antitumor to neuroprotective agents.[1] The precise functionalization of this core structure is paramount to modulating its biological activity. 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) stands as a key synthetic intermediate, offering versatile sites for further molecular elaboration through cross-coupling reactions.[1] However, a comprehensive understanding of its three-dimensional structure remains elusive, a critical knowledge gap for structure-based drug design.

This guide provides a comparative analysis of the available analytical data for 4-Bromo-7-methoxyisoquinolin-1-ol and underscores the pivotal role that single-crystal X-ray crystallography could play in its definitive characterization. While spectroscopic methods provide essential connectivity information, they fall short of delivering the precise spatial arrangement and intermolecular interaction details that X-ray crystallography can uniquely provide.

The Knowns: Insights from Spectroscopic and Analytical Techniques

Currently, the characterization of 4-Bromo-7-methoxyisoquinolin-1-ol relies on a combination of spectroscopic techniques that, while powerful, provide an incomplete picture of the molecule's structure. These methods confirm the compound's molecular formula (C₁₀H₈BrNO₂) and molecular weight (254.08 g/mol ).[1][2][3]

Analytical Technique Information Provided Limitations
Mass Spectrometry (MS) Confirms molecular weight and elemental composition (via HRMS). Fragmentation patterns can offer clues about the molecular structure.Does not provide information on stereochemistry, isomerism, or the three-dimensional arrangement of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR reveal the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's connectivity and the relative positions of substituents.Provides information on through-bond and through-space correlations but does not give precise bond lengths or angles. Interpretation can be complex, and subtle conformational details may be missed.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups (e.g., C=O, O-H, C-O, C-Br) based on their vibrational frequencies.Provides functional group information but does not detail how these groups are arranged within the molecule.

A significant ambiguity in the structure of 4-Bromo-7-methoxyisoquinolin-1-ol is its potential for tautomerism, existing in equilibrium with its 4-bromo-7-methoxyisoquinolin-1(2H)-one form.[1] While spectroscopic methods can suggest the predominant tautomer in a given solvent and temperature, they cannot definitively resolve the solid-state structure, which is crucial for understanding its crystal packing and intermolecular interactions.

The Unknowns: The Definitive Answers Awaiting X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. The lack of a published crystal structure for 4-Bromo-7-methoxyisoquinolin-1-ol means that critical structural details remain unknown.

Key Questions X-ray Crystallography Would Answer:

  • Unambiguous Tautomeric Form: A crystal structure would definitively identify the tautomer present in the solid state, resolving the ol/one ambiguity.

  • Precise Bond Lengths and Angles: This data would provide a detailed geometric description of the molecule, revealing any strain or unusual bonding.

  • Conformation and Planarity: The planarity of the isoquinoline ring system and the orientation of the methoxy group would be precisely determined.

  • Intermolecular Interactions: The crystal packing would reveal the nature and geometry of non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking, which are crucial for understanding the material's physical properties and can inform the design of co-crystals.

To illustrate the detailed insights that would be gained, we can look at the published crystal structure of a related compound, 4-Bromo-8-methoxyquinoline.[4] For this molecule, X-ray diffraction provided precise unit cell dimensions (a = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å), the space group, and revealed that the non-hydrogen atoms are essentially coplanar.[4] It also identified weak intermolecular C—H⋯π interactions that link the molecules into one-dimensional chains.[4] This level of detail is currently unavailable for 4-Bromo-7-methoxyisoquinolin-1-ol.

Experimental Workflow: From Powder to Structure

The process of obtaining a single-crystal X-ray structure is a well-established, multi-step workflow. The following diagram outlines the typical procedure that would be employed for 4-Bromo-7-methoxyisoquinolin-1-ol.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination & Refinement synthesis Synthesis & Purification of 4-Bromo-7-methoxyisoquinolin-1-ol crystallization Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection (Single-Crystal Diffractometer) mounting->diffraction data_processing Data Processing & Reduction diffraction->data_processing structure_solution Structure Solution (e.g., direct methods, Patterson function) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis (e.g., CheckCIF) refinement->validation final_structure Final Crystal Structure (CIF File) validation->final_structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Conclusion: A Call for Definitive Structural Elucidation

While spectroscopic methods provide a foundational understanding of 4-Bromo-7-methoxyisoquinolin-1-ol, the absence of a single-crystal X-ray structure represents a significant gap in our knowledge of this important synthetic building block. The precise geometric and intermolecular details that X-ray crystallography can provide are invaluable for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. The scientific community would greatly benefit from the public deposition of a crystal structure for this compound, which would enable a more complete and accurate understanding of its chemical nature.

References

  • Crystal structure of 4-bromo-8-methoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, E64(11), o1117. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

Sources

Comparative

Elemental Analysis Standards for 4-Bromo-7-methoxyisoquinolin-1-ol: A Comparative Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. Chemical Profile & The Analytical Challenge4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) is a highly functionalized synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Chemical Profile & The Analytical Challenge4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) is a highly functionalized synthetic intermediate widely utilized in medicinal chemistry as a precursor for metal-catalyzed cross-coupling reactions[1]. With a molecular weight of 254.08 g/mol , its theoretical elemental composition is:

  • Carbon (C): 47.27%

  • Hydrogen (H): 3.17%

  • Nitrogen (N): 5.51%

  • Bromine (Br): 31.45%

  • Oxygen (O): 12.59%

The Causality of Interference: Validating the purity of this compound presents a severe analytical bottleneck due to its massive 31.45% bromine mass fraction . During standard Dumas combustion (CHN analysis), this compound volatilizes into diatomic bromine (


) and hydrogen bromide (

). If these corrosive gases reach the copper reduction column, they irreversibly poison the catalyst by forming copper(II) bromide (

). This leads to premature column exhaustion and severe baseline drift in the Thermal Conductivity Detector (TCD), skewing the carbon and nitrogen readouts. Furthermore, the stable isoquinoline ring requires extremely high temperatures to fully oxidize, making traditional manual methods.

To achieve pharmaceutical-grade validation (±0.3% absolute error), a bifurcated analytical approach is required: modified CHN combustion for C/H/N, and Combustion Ion Chromatography (CIC) for Br.

Comparative Analysis of Elemental Techniques

The table below objectively compares the performance of various elemental analysis techniques when applied to heavily brominated heterocycles like 4-Bromo-7-methoxyisoquinolin-1-ol.

Analytical TechniqueTarget ElementsExpected Precision (Absolute Error)Matrix InterferenceThroughput
CHN Combustion (Pregl-Dumas) C, H, N± 0.30%High (Br poisons Cu catalyst if untrapped)~10 mins/sample
Combustion Ion Chromatography (CIC) Br± 0.20%Low (Complete pyrolysis separates Br)~20 mins/sample
Schöniger Flask Titration Br± 0.50%Medium (Incomplete combustion of isoquinoline)Manual / Low
X-Ray Fluorescence (XRF) Br± 2.00% (Semi-quant)High (Requires matrix-matched standards)~2 mins/sample

Mechanistic Workflows & Experimental Protocols

EA_Workflow Sample 4-Bromo-7-methoxyisoquinolin-1-ol Theoretical: C(47.27%) H(3.17%) N(5.51%) Br(31.45%) Split Sample Aliquoting & Microbalance Weighing Sample->Split CHN CHN Combustion (Ag Wool Halogen Trap) Split->CHN 1-2 mg CIC Combustion Ion Chromatography (CIC) Split->CIC 5-10 mg XRF X-Ray Fluorescence (XRF) Screening Split->XRF Solid State Data_CHN Quantify C, H, N (TCD Detection) CHN->Data_CHN Data_CIC Quantify Br (Conductivity Detection) CIC->Data_CIC Data_XRF Semi-Quantify Br (Spectroscopic) XRF->Data_XRF Validation Data Reconciliation (Empirical vs Theoretical ±0.3%) Data_CHN->Validation Data_CIC->Validation Data_XRF->Validation

Workflow for elemental characterization of brominated isoquinoline derivatives.

Protocol 1: CHN Combustion with Halogen Scavenging

Objective: Quantify C, H, and N while neutralizing the 31.45% Br interference. Self-Validating System Suitability: Prior to sample analysis, run a blank tin capsule to establish the baseline. Follow with a certified standard of 4-bromobenzoic acid. The system is validated only if the C, H, and N values for the standard fall within ±0.3% of their theoretical values, proving the silver wool trap is actively preventing Br-induced TCD drift.

  • Sample Preparation: Weigh exactly 1.500 ± 0.100 mg of 4-Bromo-7-methoxyisoquinolin-1-ol into a tin capsule using a microbalance. Seal tightly to exclude atmospheric nitrogen.

  • Flash Combustion: Drop the capsule into the oxidation furnace at 950°C under a pure oxygen pulse. The tin undergoes an exothermic flash combustion, raising the localized temperature to ~1800°C. This extreme heat is required to completely shatter the stable isoquinoline aromatic system.

  • Halogen Trapping (Critical Step): Pass the combustion gases through an oxidation tube packed with a tungsten trioxide (

    
    ) catalyst and a heavy layer of silver wool. The silver wool irreversibly binds the liberated 
    
    
    
    and
    
    
    as thermally stable silver bromide (
    
    
    ).
  • Reduction & Detection: The purified gases pass through a copper reduction column at 600°C to reduce

    
     species to 
    
    
    
    and scrub excess
    
    
    . The resulting
    
    
    ,
    
    
    , and
    
    
    are separated via a GC column and quantified by the TCD.
Protocol 2: Combustion Ion Chromatography (CIC) for Bromine

Objective: Precise quantification of the bromine mass fraction, overcoming the limitations of manual flask titrations. Self-Validating System Suitability: Inject a 10 ppm


 aqueous standard directly into the IC to verify detector response independent of combustion efficiency. Follow with an organobromine Certified Reference Material (CRM). Recovery must be >99.5%.
  • Automated Pyrolysis: Introduce 5.0 mg of the sample into a ceramic boat.1

    1[1]. The continuous high temperature ensures total destruction of the C-Br bonds.
    
  • Gas Absorption: 2

    2[2]. The peroxide ensures complete reduction of any diatomic 
    
    
    
    to detectable
    
    
    ions.
  • Ion Chromatography: Inject the absorber solution onto an anion-exchange IC column, eluting with a potassium hydroxide (KOH) gradient.

  • Detection: Quantify the

    
     peak using a sequentially suppressed conductivity detector. Calculate the mass fraction based on the initial sample weight.
    

Data Reconciliation & Quality Assurance

To confirm the absolute purity of 4-Bromo-7-methoxyisoquinolin-1-ol, the empirical data from the parallel workflows must be reconciled. The sum of the empirical C, H, N (from Protocol 1) and Br (from Protocol 2), plus the theoretical Oxygen (12.59%), must equal 100% ± 0.3%.

  • If Carbon and Bromine are both low: The combustion temperature was insufficient to break the isoquinoline ring.

  • If Carbon is high and Hydrogen is high: Suspect residual solvent trapping (e.g., ethyl acetate or methanol from purification) within the crystal lattice.

By utilizing this self-validating, multi-technique approach, researchers can guarantee the structural integrity and purity of brominated scaffolds before advancing them into sensitive biological assays or complex library syntheses.

References

1.3 - Benchchem. 2.1 - Metrohm. 3.2 - Thermo Fisher Scientific. 4. - Nanoscale (RSC Publishing).

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra and Photophysical Properties of 4-Bromo-7-methoxyisoquinolin-1-ol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Executive Summary 4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology

Executive Summary

4-Bromo-7-methoxyisoquinolin-1-ol (CAS: 1207448-48-3) is a highly versatile, privileged bicyclic scaffold utilized extensively in medicinal chemistry and the development of photophysical probes[1]. Existing in a dynamic lactam-lactim tautomeric equilibrium—often represented as 4-bromo-7-methoxyisoquinolin-1(2H)-one—this compound serves as a critical synthetic intermediate[2].

As a Senior Application Scientist, I frequently encounter challenges where researchers must differentiate the photophysical behaviors of closely related building blocks. This guide objectively compares the UV-Vis absorption profile of 4-Bromo-7-methoxyisoquinolin-1-ol against alternative isoquinoline derivatives, detailing how specific functionalization governs electronic transitions, and provides a self-validating protocol for spectral acquisition.

Structural & Electronic Causality

To understand the UV-Vis absorption profile of this compound, we must analyze the causality behind its electronic transitions. The baseline spectrum of the isoquinolin-1-ol core is dominated by ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">


 transitions of the aromatic system and 

transitions originating from the heteroatoms.

The specific substitution pattern on this molecule alters its photophysics through two distinct mechanisms:

  • C-7 Methoxy Group (Electron-Donating): The oxygen lone pair conjugates with the aromatic

    
    -system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic (red) shift  and a hyperchromic effect  (increased molar absorptivity, 
    
    
    
    ).
  • C-4 Bromo Group (Heavy Atom & Inductive Effect): The introduction of a bromine atom at the C-4 position exerts a mild inductive electron-withdrawing effect, stabilizing the LUMO. More importantly, the heavy atom effect facilitates spin-orbit coupling. While this causes only a modest red shift in absorption, it promotes intersystem crossing (ISC) to triplet states—a critical feature if the compound is used to design photosensitizers or phosphorescent probes[3].

Photophysics Core Isoquinolin-1-ol Core (Base UV-Vis Profile) Sub1 C-4 Bromo Substitution (Heavy Atom Effect) Core->Sub1 Sub2 C-7 Methoxy Substitution (Electron Donating Group) Core->Sub2 Effect1 Intersystem Crossing & Slight Red Shift Sub1->Effect1 Effect2 Bathochromic Shift & Hyperchromic Effect Sub2->Effect2 Result 4-Bromo-7-methoxyisoquinolin-1-ol (Reduced HOMO-LUMO Gap) Effect1->Result Effect2->Result

Figure 1: Mechanistic pathway of substituent effects on the UV-Vis absorption profile.

Comparative Performance Data

To contextualize the performance of 4-Bromo-7-methoxyisoquinolin-1-ol, we compare its photophysical parameters against baseline alternatives. The data below represents typical spectral behaviors in a standard polar aprotic/protic solvent environment (e.g., Methanol), where the lactam form often predominates.

CompoundSubstituentsPeak

(nm)
Molar Absorptivity (

,

)
Primary Photophysical Effect
Isoquinolin-1-ol None~320~5,000Baseline

and

transitions.
4-Bromoisoquinolin-1-ol C-4 Bromo~328~6,200Slight red shift; enhanced intersystem crossing.
7-Methoxyisoquinolin-1-ol C-7 Methoxy~342~8,500Moderate bathochromic shift; hyperchromic effect.
4-Bromo-7-methoxyisoquinolin-1-ol C-4 Br, C-7 OMe~355~9,800Synergistic bathochromic shift; lowest HOMO-LUMO gap.

Note: The synergistic push-pull dynamics between the C-7 electron donor and the C-4 halogen make the target compound highly sensitive to environmental polarity, making it an excellent candidate for solvatochromic assays.

Self-Validating Experimental Protocol: UV-Vis Acquisition

To ensure reproducible and trustworthy data, the following protocol establishes a self-validating workflow for measuring the UV-Vis spectra of isoquinolin-1-ol derivatives. By incorporating a linearity check, the system inherently validates the absence of aggregation[4].

Workflow Step1 1. Sample Preparation (Dissolve in MeOH) Step2 2. Baseline Correction (Solvent Blanking) Step1->Step2 Step3 3. UV-Vis Scanning (200 - 600 nm) Step2->Step3 Step4 4. Solvatochromic Assay (Vary Solvent Polarity) Step3->Step4 Step5 5. Data Analysis (Determine λ_max & ε) Step4->Step5

Figure 2: Step-by-step experimental workflow for UV-Vis spectra acquisition.

Step-by-Step Methodology:
  • Sample Preparation (Gravimetric Precision):

    • Weigh exactly 1.0 mg of 4-Bromo-7-methoxyisoquinolin-1-ol (FW: 254.08 g/mol ) using a calibrated microbalance.

    • Dissolve in 10.0 mL of spectroscopic-grade Methanol to create a ~393

      
       stock solution.
      
    • Causality Check: Sonicate for 5 minutes. The compound must be fully dissolved; particulate matter will cause Rayleigh scattering, artificially inflating absorbance readings at lower wavelengths.

  • Serial Dilution & Linearity Verification (Self-Validation):

    • Prepare working solutions at 10

      
      , 20 
      
      
      
      , 40
      
      
      , and 80
      
      
      .
    • Validation Standard: Plotting Absorbance vs. Concentration at the

      
       must yield a linear regression (
      
      
      
      ). Deviation from linearity indicates excimer formation or poor solubility, invalidating the run.
  • Spectrophotometer Calibration:

    • Utilize a dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten (Visible) lamps to warm up for 30 minutes to ensure emission stability.

    • Perform a baseline correction using matched quartz cuvettes (1 cm path length) filled with pure Methanol.

  • Spectral Acquisition:

    • Scan the samples from 200 nm to 600 nm at a scan rate of 1 nm/s.

    • Record the

      
       and calculate the molar extinction coefficient (
      
      
      
      ) using the Beer-Lambert Law (
      
      
      ).
  • Solvatochromic Shift Assay:

    • Repeat the acquisition in solvents of varying dielectric constants (e.g., Dichloromethane, DMSO, Hexane). Tracking the shift in the

      
       transition validates the extent of lactam-lactim tautomerization in different microenvironments.
      

Applications in Drug Discovery & Reaction Monitoring

Beyond its baseline photophysical utility, the strategic placement of the C-4 bromine makes 4-Bromo-7-methoxyisoquinolin-1-ol an ideal electrophile for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[1].

From an analytical perspective, the distinct UV-Vis properties of this compound serve as an excellent real-time reaction monitoring tool. As the heavy bromine atom is replaced by an aryl or amine group during a coupling reaction, a measurable shift in the absorption spectrum occurs. This allows chemists to track reaction kinetics spectrophotometrically, providing a rapid, orthogonal analytical method to standard HPLC[4].

References

  • MDPI (Molecules/Pharmaceuticals) - Development and Validation of Spectrophotometric Methods for Isoquinolin-1-one Derivatives. URL: [Link]

  • ResearchGate - Substituent Effects and Bromination of Isoquinolin-1-ones: Photophysical and Structural Studies. URL: [Link]

Sources

Comparative

Validating Regioselectivity in 4-Bromo-7-methoxyisoquinolin-1-ol Substitution: A Comparative Guide

Introduction In advanced medicinal chemistry, isoquinoline scaffolds are recognized as privileged structures due to their broad spectrum of biological activities[1]. Among these, 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 12...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In advanced medicinal chemistry, isoquinoline scaffolds are recognized as privileged structures due to their broad spectrum of biological activities[1]. Among these, 4-Bromo-7-methoxyisoquinolin-1-ol (CAS 1207448-48-3) serves as a highly versatile, yet challenging, synthetic intermediate[1]. The complexity of this molecule lies in its lactam-lactim tautomerism (existing interchangeably as 4-bromo-7-methoxyisoquinolin-1(2H)-one), which presents an ambident nucleophilic system.

For drug development professionals, controlling the regioselectivity of substitution on this scaffold is critical. Alkylation can occur at the N-2 (lactam) or O-1 (lactim) positions, while the C-4 bromine provides a prime vector for transition-metal-catalyzed cross-coupling[1]. This guide objectively compares the experimental conditions required to isolate these reactive sites, providing field-proven, self-validating protocols to ensure absolute regiocontrol.

Mechanistic Causality: Mastering the Ambident Scaffold

To achieve high regioselectivity, one must manipulate the thermodynamic and kinetic environments of the reaction. The isoquinolinone anion is an ambident nucleophile, meaning the choice of base, solvent, and electrophile dictates the reaction pathway:

  • N-Alkylation (Thermodynamic Control): The nitrogen atom is a "softer" nucleophile. When the scaffold is deprotonated by a strong alkali base (e.g., NaH) in a polar aprotic solvent (e.g., DMF), the resulting "naked" anion reacts preferentially at the nitrogen with soft electrophiles (like alkyl iodides). This pathway is driven by the superior thermodynamic stability of the resulting lactam over the lactim ether[2].

  • O-Alkylation (Kinetic/Coordination Control): The oxygen atom is a "harder" nucleophile. To force O-alkylation, silver salts (e.g., Ag₂CO₃) are employed in non-polar solvents (e.g., Toluene). Silver's extreme halophilicity coordinates the alkyl halide, creating an S_N1-like hard carbocationic transition state that preferentially attacks the harder oxygen[2]. Alternatively, Mitsunobu conditions (PPh₃, DIAD) can be used, as the intermediate phosphonium species specifically activates the oxygen for targeted alkylation[3][4].

  • C-4 Cross-Coupling (Oxidative Addition): The C-4 bromine is highly activated by the electron-withdrawing nature of the adjacent lactam/lactim system. Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings can selectively functionalize this position without interfering with the N/O axis, provided the correct bidentate ligands are used to prevent catalyst poisoning by the heterocycle[1].

Comparative Performance Data

The following table summarizes the expected regioselectivity and yields when applying different substitution methodologies to 4-Bromo-7-methoxyisoquinolin-1-ol.

Reaction TypeReagents / CatalystSolventTempPrimary Reactive SiteRegioselectivity Ratio (Target:Other)Typical Yield
N-Alkylation NaH, Alkyl IodideDMF0 °C to RTN-2 (Lactam)> 95:5 (N:O)85–90%
O-Alkylation (Ag) Ag₂CO₃, Alkyl IodideToluene80 °CO-1 (Lactim)> 90:10 (O:N)75–80%
O-Alkylation (Mitsunobu) PPh₃, DIAD, Alkyl AlcoholTHF0 °C to RTO-1 (Lactim)> 85:15 (O:N)70–85%
C-4 Arylation Pd(dppf)Cl₂, Ar-B(OH)₂, K₂CO₃Dioxane/H₂O90 °CC-4 (Bromine)Exclusive to C-480–95%

Reaction Pathway Visualization

Pathway cluster_N Thermodynamic Control cluster_O Kinetic / Mitsunobu Control cluster_C Cross-Coupling Control Core 4-Bromo-7-methoxyisoquinolin-1-ol (Tautomeric Core) N_Cond NaH, DMF Alkyl Halide Core->N_Cond Base Deprotonation O_Cond Ag2CO3 / Toluene or PPh3, DIAD, ROH Core->O_Cond Ag+ Halide Abstraction or Phosphonium Intercept C_Cond Pd(dppf)Cl2, Base Ar-B(OH)2, Heat Core->C_Cond Oxidative Addition at C-Br N_Prod N-Alkylated Product (Lactam Form) N_Cond->N_Prod Soft Nucleophile Attack O_Prod O-Alkylated Product (Lactim Form) O_Cond->O_Prod Hard Nucleophile Attack C_Prod C4-Arylated Product (Suzuki-Miyaura) C_Cond->C_Prod Transmetalation & Reductive Elimination

Divergent regioselective functionalization pathways of 4-Bromo-7-methoxyisoquinolin-1-ol.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as good as its analytical validation. The following step-by-step methodologies embed diagnostic checkpoints to ensure absolute structural confirmation.

Protocol 1: Regioselective N-Alkylation (Thermodynamic Pathway)

Objective: Selective functionalization at the N-2 position.

  • Preparation: Charge an oven-dried flask with 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 equiv) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in portions. Stir for 30 minutes until hydrogen evolution ceases, ensuring complete formation of the naked ambident anion.

  • Alkylation: Add the alkyl iodide (e.g., Methyl Iodide, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extract: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

  • Analytical Validation Checkpoint: Analyze the crude mixture via ¹H NMR. A successful N-alkylation is confirmed by an N-CH₃ singlet at ~3.5–3.6 ppm . Crucially, the C3-H proton of the isoquinoline ring remains vinylic (~7.1 ppm ), confirming the retention of the lactam state.

Protocol 2: Regioselective O-Alkylation (Kinetic Pathway)

Objective: Selective functionalization at the O-1 position via silver-mediated coordination[2].

  • Preparation: In a light-protected flask (wrap in aluminum foil), dissolve 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 equiv) in anhydrous Toluene (0.1 M).

  • Silver Coordination: Add Silver Carbonate (Ag₂CO₃, 1.5 equiv). The non-polar solvent prevents ion dissociation, forcing the silver to act as a localized Lewis acid.

  • Alkylation: Add the alkyl iodide (1.5 equiv). Heat the suspension to 80 °C for 12 hours.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc and concentrate the filtrate.

  • Analytical Validation Checkpoint: ¹H NMR will show the O-CH₃ singlet shifted significantly downfield to ~4.0–4.1 ppm . Furthermore, the C3-H proton will shift downfield into the aromatic region (~7.8–8.0 ppm ), confirming the restoration of the fully aromatic isoquinoline (lactim) core.

Protocol 3: C-4 Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at the C-4 position without N/O interference.

  • Preparation: Combine 4-Bromo-7-methoxyisoquinolin-1-ol (1.0 equiv), the desired Arylboronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-Dioxane and H₂O.

  • Degassing: Sparge the mixture with nitrogen for 15 minutes to remove dissolved oxygen, which can cause homocoupling or catalyst degradation.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). The bidentate dppf ligand is critical here to prevent the catalyst from being poisoned by the substrate's nitrogen/oxygen atoms. Heat to 90 °C for 6 hours.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Dry and concentrate.

  • Analytical Validation Checkpoint: Perform LC-MS analysis. The starting material exhibits a distinct 1:1 isotopic doublet at m/z 254/256 due to ⁷⁹Br/⁸¹Br isotopes[1]. Complete conversion is validated by the total disappearance of this doublet and the emergence of a single mass peak corresponding to the arylated product.

References

  • Benchchem - 4-Bromo-7-methoxyisoquinolin-1-ol -
  • Semantic Scholar - Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols -
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC) - N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems -
  • NIH / PubMed Central - Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H) -

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 4-Bromo-7-methoxyisoquinolin-1-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and actionable safety protocols for ha...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. This guide provides essential, immediate, and actionable safety protocols for handling 4-Bromo-7-methoxyisoquinolin-1-ol, a novel compound with significant potential in medicinal chemistry. The information herein is synthesized from established safety protocols for structurally similar compounds and general best practices for laboratory chemical handling, ensuring a robust framework for your operational safety.

While a specific Safety Data Sheet (SDS) for 4-Bromo-7-methoxyisoquinolin-1-ol is not yet widely available, a thorough analysis of related chemical structures, such as 4-bromoisoquinoline and other halogenated aromatic compounds, allows for a comprehensive assessment of its potential hazards. This guide is built on the principles of proactive risk mitigation and empowers you to handle this compound with the highest degree of safety and confidence.

Hazard Analysis: Understanding the Compound

4-Bromo-7-methoxyisoquinolin-1-ol is a heterocyclic compound featuring a brominated and methoxylated isoquinoline core. The toxicological properties of this specific molecule have not been extensively documented. However, based on its structural motifs, we must anticipate the following potential hazards:

  • Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes upon direct contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Toxicity: While acute toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][3]

  • Unknown Long-Term Effects: As a research chemical, the long-term health effects are unknown. Therefore, minimizing exposure is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 4-Bromo-7-methoxyisoquinolin-1-ol. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash gogglesNitrile or neoprene glovesFully buttoned lab coatRecommended, especially if dust is generated. Use an N95 respirator or higher.
Running reactions and work-ups (in a fume hood) Chemical splash goggles or face shieldNitrile or neoprene glovesFully buttoned lab coatNot generally required if work is conducted within a certified chemical fume hood.
Handling solid compound outside of a fume hood Chemical splash goggles and face shieldDouble-gloving (nitrile or neoprene)Chemical-resistant apron over a lab coatMandatory. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter.
Cleaning spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant suit or apron over a lab coatMandatory. Use a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter.

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles provide a seal around the eyes, offering superior protection from splashes and fine powders compared to safety glasses.[4] A face shield should be used in conjunction with goggles when there is a significant splash risk.

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a wide range of chemicals.[5] Double-gloving is recommended for enhanced protection, especially during prolonged handling.

  • Body Protection: A standard lab coat protects against minor spills.[6] For larger quantities or operations with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.

  • Respiratory Protection: Due to the unknown inhalation toxicity, respiratory protection is a critical safeguard, particularly when handling the solid compound outside of a fume hood where dust can be generated.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Weighing
  • Work in a Designated Area: All handling of solid 4-Bromo-7-methoxyisoquinolin-1-ol should be conducted within a certified chemical fume hood.[7]

  • Don Appropriate PPE: Before handling the compound, ensure you are wearing the correct PPE as outlined in the table above.

  • Tare Your Container: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Transfer the Compound: Carefully transfer the desired amount of the solid compound into the weighing vessel using a clean spatula. Avoid creating dust.

  • Seal the Stock Container: Immediately and securely seal the stock container of 4-Bromo-7-methoxyisoquinolin-1-ol.

  • Clean Up: Decontaminate the spatula and any surfaces within the fume hood that may have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol) and absorbent pads. Dispose of the cleaning materials as hazardous waste.

Solution Preparation and Reaction
  • Add Solvent: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Ensure Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved.

  • Perform the Reaction: Conduct all subsequent reaction steps within the chemical fume hood.

  • Monitor the Reaction: Use appropriate analytical techniques to monitor the progress of the reaction, minimizing the removal of samples from the contained environment.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Bromo-7-methoxyisoquinolin-1-ol and associated waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste contaminated with 4-Bromo-7-methoxyisoquinolin-1-ol (e.g., weighing paper, used gloves, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.

  • Sharps: Any contaminated sharps (needles, Pasteur pipettes) must be disposed of in a designated sharps container.

  • Consult Your Institution's EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Do not pour any waste containing this compound down the drain.[8]

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air.[1][2] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill within a fume hood, use a chemical spill kit to absorb the material. Place the absorbent material in a sealed hazardous waste container. For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Visualizing the Workflow

To further clarify the operational procedures, the following diagrams illustrate the key decision-making processes and workflows for handling 4-Bromo-7-methoxyisoquinolin-1-ol.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Work_in_Hood Work in Fume Hood Don_PPE->Work_in_Hood Weigh_Solid Weigh Solid Compound Work_in_Hood->Weigh_Solid Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Run_Reaction Run Reaction Prepare_Solution->Run_Reaction Decontaminate_Surfaces Decontaminate Surfaces Run_Reaction->Decontaminate_Surfaces Dispose_Waste Dispose of Waste Properly Decontaminate_Surfaces->Dispose_Waste End End Dispose_Waste->End Start Start Start->Don_PPE

Caption: A streamlined workflow for the safe handling of 4-Bromo-7-methoxyisoquinolin-1-ol.

ppe_decision_tree Start Handling 4-Bromo-7-methoxyisoquinolin-1-ol In_Fume_Hood Working in a Fume Hood? Start->In_Fume_Hood Solid_or_Liquid Handling Solid or Liquid? In_Fume_Hood->Solid_or_Liquid Yes Full_PPE Face Shield, Double Gloves, Chem-Resistant Apron, Respirator In_Fume_Hood->Full_PPE No Weighing Weighing Solid? Solid_or_Liquid->Weighing Solid Standard_PPE Goggles, Gloves, Lab Coat Solid_or_Liquid->Standard_PPE Liquid Weighing->Standard_PPE No Enhanced_PPE Goggles, Gloves, Lab Coat, Respirator Weighing->Enhanced_PPE Yes

Caption: A decision tree for selecting the appropriate PPE based on the handling scenario.

By adhering to these guidelines, researchers can confidently and safely work with 4-Bromo-7-methoxyisoquinolin-1-ol, fostering a culture of safety and scientific excellence.

References

  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Environmental Health & Safety. (2026, February 16). Safe Lab Practices.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromoisoquinoline.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet: 4-Bromo-3-methoxyphenol.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 4-Bromoisoquinoline Safety Data Sheet.
  • (2025, October 23). How to Choose PPE for Chemical Work.
  • ITW Reagents. (2025, July 7). Safety data sheet.
  • Fisher Scientific. (2009, August 13). Safety Data Sheet: 4-Bromo-3-methoxyaniline.
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • ThermoFisher Scientific. (2025, September 15). Safety Data Sheet: 4-Bromoisoquinoline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-7-methoxyisoquinolin-1-ol
Reactant of Route 2
Reactant of Route 2
4-Bromo-7-methoxyisoquinolin-1-ol
© Copyright 2026 BenchChem. All Rights Reserved.